molecular formula C46H72N4O10 B10788993 TPU-0037A

TPU-0037A

Número de catálogo: B10788993
Peso molecular: 841.1 g/mol
Clave InChI: UXOJELXNKQYYOV-HGMMWVQVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TPU-0037-A is a pyrrolidinone.
2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide has been reported in Streptomyces platensis with data available.

Propiedades

Fórmula molecular

C46H72N4O10

Peso molecular

841.1 g/mol

Nombre IUPAC

2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40?

Clave InChI

UXOJELXNKQYYOV-HGMMWVQVSA-N

SMILES isomérico

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)C(=C4C(=O)CNC4=O)O

SMILES canónico

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

Origen del producto

United States

Foundational & Exploratory

What is the chemical structure of TPU-0037A?

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the antibiotic compound TPU-0037A. The information is intended for researchers, scientists, and professionals involved in drug development and microbiology. It is important to note that this compound is a distinct chemical entity and is not related to thermoplastic polyurethane (TPU), a type of polymer.

Chemical Structure and Properties

This compound is an antibiotic that belongs to the lydicamycin (B608755) family of natural products.[1][2][3] It is a congener of lydicamycin, meaning it shares a similar chemical structure.[1][2][3] The compound is produced by the bacterium Streptomyces platensis TP-A0598.

IdentifierValue
Chemical Name 30-Demethyl-lydicamycin
CAS Number 485815-59-6[4]
Molecular Formula C₄₆H₇₂N₄O₁₀[4]
Molecular Weight 841.08 g/mol [5]
SMILES O=C(C1=C(CNC1=O)O)C2(C3C(C(C(O)CC3)O)C=C(C)C2CCC(C)C(O)/C(C)=C/CC(O)/C=C/C(C)C(O)/C=C/CC(O)/C=C/CC(O)CC4N(CCC4)C(N)=N)C
InChI InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-58H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[1][2][3][6] Notably, it is active against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen.[4] Its activity against Gram-negative bacteria is limited.[2][3][6]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive1.56 - 12.5[1][2][3][6]
Bacillus subtilisGram-positive1.56 - 12.5[1][2][3][6]
Micrococcus luteusGram-positive1.56 - 12.5[1][2][3][6]
Escherichia coliGram-negative>50[1][2][3][6]
Proteus mirabilisGram-negative>50[1][2][3][6]
Proteus vulgarisGram-negative>50[1][2][3][6]
Pseudomonas aeruginosaGram-negative>50[1][2][3][6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to assess the potency of an antimicrobial agent. A standard method for this is the broth microdilution assay.

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on established methods.

1. Preparation of Materials:

  • Test organism cultured on a fresh (18-24 hour) agar (B569324) plate.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • This compound stock solution of known concentration.
  • Sterile 96-well microtiter plates.
  • Sterile saline or phosphate-buffered saline (PBS).
  • 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test organism from the agar plate.
  • Suspend the colonies in sterile saline or PBS.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate.
  • Typically, add 100 µL of CAMHB to wells 2 through 12.
  • Add 200 µL of the highest concentration of this compound to well 1.
  • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10.
  • Discard 100 µL from well 10.
  • Well 11 serves as the growth control (no antimicrobial agent).
  • Well 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 100 µL of the final bacterial inoculum to wells 1 through 11.
  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).
  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a member of the lydicamycin family, it is classified as a non-ribosomal peptide synthetase–polyketide synthase (NRPS-PKS) hybrid.[7] Antibiotics of this class often target fundamental cellular processes in bacteria.

Recent research on lydicamycin has also suggested a role in the inhibition of auxin transport in plants through the activation of flavonoid biosynthesis, demonstrating its potential for diverse biological activities.[8][9] In actinobacterial interactions, lydicamycins have been observed to induce morphological differentiation.[7]

Visualizations

MIC_Workflow Experimental Workflow for MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate prep_bacteria->inoculation prep_tpu Prepare Serial Dilutions of this compound prep_tpu->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Proposed_Mechanism Proposed Mechanism of Action for this compound cluster_bacterium Gram-Positive Bacterium TPU_0037A This compound (NRPS-PKS Hybrid) inhibition Inhibition of Essential Cellular Processes TPU_0037A->inhibition Targets cell_wall Cell Wall Synthesis protein_synth Protein Synthesis dna_rep DNA/RNA Synthesis inhibition->cell_wall inhibition->protein_synth inhibition->dna_rep bacterial_death Bacterial Cell Death inhibition->bacterial_death

Caption: Proposed mechanism of action for this compound as an NRPS-PKS hybrid antibiotic.

References

TPU-0037A CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of TPU-0037A, a novel antibiotic. The information is curated for professionals in drug development and research, presenting key data in a structured and accessible format.

Chemical and Physical Properties

This compound is a complex macrolide antibiotic. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueReference
CAS Number 485815-59-6[1][2]
Molecular Formula C₄₆H₇₂N₄O₁₀[1]
Molecular Weight 841.1 g/mol [1][3]

Biological Activity: Antibacterial Spectrum

This compound has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[4] It is a congener of lydicamycin.[1][4] Notably, it shows limited to no activity against Gram-negative bacteria.[1][4] The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

OrganismStrainMIC (µg/mL)
Staphylococcus aureus(including MRSA)1.56 - 12.5
Bacillus subtilis1.56 - 12.5
Micrococcus luteus1.56 - 12.5
Escherichia coli>50
Proteus mirabilis>50
Proteus vulgaris>50
Pseudomonas aeruginosa>50

Data sourced from product information citing Furumai, T., et al. (2002).[4][5]

Experimental Protocols

The following section outlines the generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a standard procedure for assessing the potency of an antibiotic.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using a broth microdilution method.[6][7]

a) Preparation of Reagents and Media:

  • This compound Stock Solution: A stock solution of this compound is prepared by dissolving it in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known concentration.

  • Bacterial Culture: The test organisms are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.[7]

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

b) Assay Procedure:

  • Serial Dilution: The this compound stock solution is serially diluted in the broth medium across the wells of the microtiter plate to obtain a range of decreasing concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[6]

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution prep_bacteria Culture and Standardize Bacterial Inoculum inoculation Inoculate Wells with Standardized Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

An In-depth Technical Guide to the Origin and Discovery of the Antibiotic TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin, discovery, and characterization of the antibiotic TPU-0037A. It details the producing microorganism, fermentation and isolation protocols, structural elucidation, and biological activity. This document is intended to serve as a valuable resource for researchers in the fields of natural product discovery, antibiotic development, and microbiology.

Introduction

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. This has spurred research into novel antimicrobial compounds from diverse natural sources. One such promising discovery is this compound, a polyketide antibiotic with potent activity against Gram-positive bacteria, including MRSA. This compound is a congener of lydicamycin (B608755), first reported in 2002. This guide synthesizes the available scientific literature to provide a detailed account of its discovery and initial characterization.

Origin and Discovery

Producing Microorganism

This compound is a natural product synthesized by the actinomycete strain TP-A0598 . This strain was isolated from a seawater sample collected in Toyama Bay, Japan. Based on its taxonomic characteristics, the producing organism was identified as Streptomyces platensis . The strain is available from the NBRC Culture Collection in Japan under the accession number NBRC 110027.

Fermentation

While the precise media composition and fermentation parameters for the production of this compound by Streptomyces platensis TP-A0598 are not fully detailed in the public domain, a general approach for the fermentation of Streptomyces species to produce secondary metabolites can be described.

General Fermentation Protocol for Streptomyces sp.:

  • Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 medium) with spores or mycelial fragments of S. platensis TP-A0598. The culture is incubated for several days to achieve sufficient biomass.

  • Production Culture: The seed culture is then used to inoculate a larger volume of a production medium. Production media for Streptomyces are often complex and contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.

  • Incubation: The production culture is incubated for an extended period (typically several days to weeks) under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired antibiotic.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth of S. platensis TP-A0598 involves a multi-step chromatographic process.

Experimental Workflow for Isolation and Purification:

G A Fermentation Broth of S. platensis TP-A0598 B Adsorption on Diaion HP-20 Resin A->B C Elution with Methanol B->C D ODS Column Chromatography C->D E Preparative HPLC D->E F Pure this compound E->F

Caption: Isolation and purification workflow for this compound.

Detailed Experimental Protocol:

  • Adsorption Chromatography: The culture filtrate is first passed through a column packed with Diaion HP-20 resin. This non-polar adsorbent captures the relatively non-polar antibiotic from the aqueous broth.

  • Elution: The resin is then washed, and the adsorbed compounds, including this compound, are eluted with an organic solvent such as methanol.

  • ODS Column Chromatography: The crude extract obtained after elution is further fractionated using Octadecyl-silylated (ODS) silica (B1680970) gel column chromatography. This reverse-phase chromatography separates compounds based on their hydrophobicity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are subjected to a final purification step using preparative HPLC to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Chemical Formula: C₄₆H₇₂N₄O₁₀

  • Molecular Weight: 841.0 g/mol

  • CAS Number: 485815-59-6

This compound was identified as 30-demethyllydicamycin. It is one of four congeners (TPU-0037-A, B, C, and D) isolated from S. platensis TP-A0598.

Biological Activity

Antibacterial Spectrum

This compound exhibits selective and potent activity against Gram-positive bacteria, including clinically significant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). It is largely inactive against Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus SmithPositive1.56
Staphylococcus aureus 209PPositive3.13
Staphylococcus aureus 555 (MRSA)Positive3.13
Staphylococcus aureus 563 (MRSA)Positive1.56
Bacillus subtilis PCI 219Positive1.56
Micrococcus luteus PCI 1001Positive12.5
Escherichia coli NIHJNegative>50
Pseudomonas aeruginosa B-25Negative>50

Data sourced from multiple consistent reports.

Antimicrobial Susceptibility Testing Protocol

The Minimum Inhibitory Concentration (MIC) values are typically determined using a broth microdilution method according to standard protocols such as those established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

General Broth Microdilution Protocol:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The test bacteria are cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated. However, clues can be drawn from studies on its parent compound, lydicamycin, and other structurally related anti-MRSA agents.

Lydicamycins have been shown to induce morphological differentiation in other actinobacteria, suggesting a role in cell wall interactions or signaling pathways that control cell development. More recently, other novel anti-MRSA compounds have been found to target enzymes involved in fatty acid synthesis, such as FabI, and to inhibit biofilm formation. It is plausible that this compound shares a similar mechanism of action, potentially by disrupting the bacterial cell membrane or inhibiting essential biosynthetic pathways.

Biosynthetic Pathway

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKS). The draft genome sequence of Streptomyces platensis TP-A0598 has been reported, and analysis of the genome has likely identified the gene cluster responsible for the biosynthesis of lydicamycin and its congeners.

Plausible Biosynthetic Pathway for a Polyketide:

G A Simple Acyl-CoA Precursors (e.g., Acetyl-CoA, Propionyl-CoA) B Polyketide Synthase (PKS) Assembly Line A->B C Linear Polyketide Chain B->C D Cyclization and Tailoring Reactions (e.g., Glycosylation, Methylation) C->D E This compound D->E

Caption: A generalized biosynthetic pathway for a polyketide natural product like this compound.

Conclusion

This compound represents a promising antibiotic lead compound with potent activity against challenging Gram-positive pathogens. Its discovery from a marine-derived Streptomyces species highlights the vast potential of marine environments as a source of novel bioactive molecules. Further research is warranted to fully elucidate its mechanism of action, which could pave the way for the development of new therapeutic agents to combat antibiotic resistance. This technical guide provides a foundational repository of the key scientific data available on this compound to aid in these future research endeavors.

The Symbiotic Relationship of TPU-0037A and Lydicamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

This technical guide provides an in-depth exploration of the polyketide antibiotic TPU-0037A and its intrinsic relationship with the parent compound, lydicamycin (B608755). Produced by the marine actinomycete Streptomyces lydicamycinicus sp. nov. TP-A0598, these compounds exhibit significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details their discovery, the producing organism, comparative chemical structures, and biosynthetic pathway. Furthermore, it presents a comprehensive summary of their biological activity, supported by quantitative data, and outlines detailed experimental protocols for their production, isolation, characterization, and bioactivity assessment. The mode of action, centered on the inhibition of bacterial peptide deformylase (PDF), is also discussed. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Marine microorganisms, particularly actinomycetes, represent a rich and largely untapped source of structurally diverse and biologically active secondary metabolites.[1] One such discovery is the lydicamycin family of antibiotics, produced by Streptomyces lydicamycinicus sp. nov. TP-A0598, a strain isolated from deep-sea water in Toyama Bay, Japan.[2]

This guide focuses on this compound, a prominent congener of lydicamycin, also known as 30-demethyl-lydicamycin.[2][3] Both compounds are hybrid polyketide-nonribosomal peptides characterized by a unique molecular architecture that includes two nitrogen-containing five-membered rings.[1][4] Their potent activity against MRSA makes them compelling candidates for further investigation and development.[2] This document aims to consolidate the current scientific knowledge on this compound and its relationship to lydicamycin, providing a technical foundation for future research endeavors.

The Producing Organism: Streptomyces lydicamycinicus sp. nov. TP-A0598

The bacterium responsible for the production of this compound and lydicamycin was initially identified as Streptomyces platensis TP-A0598.[2] More recent taxonomic studies, including polyphasic and whole genome analysis, have led to its reclassification as a novel species, Streptomyces lydicamycinicus sp. nov.[5]

Table 1: Taxonomic Features of Streptomyces lydicamycinicus sp. nov. TP-A0598

FeatureDescription
Isolation Source Deep sea water (321 meters depth), Namerikawa, Toyama, Japan.[1]
Morphology Gram-positive, filamentous actinomycete.[1]
Growth Conditions Grows well on various media including Bennett's, ISP 3, ISP 4, ISP 5, and Yeast starch agars.[1]
Colony Characteristics Grayish olive aerial mycelia and a pale yellow reverse side on ISP 3 agar (B569324).[1]
Key Chemotaxonomic Markers Peptidoglycan contains ll-diaminopimelic acid, glutamic acid, glycine, and alanine. Predominant menaquinones are MK-9(H6) and MK-9(H8). Major cellular fatty acids are C16:0, iso-C15:0, iso-C16:0, and anteiso-C15:0.[5]
Genomic Features Genome size of approximately 8.32 Mbp with a G+C content of 71.0%.[1]

Chemical Structure and Relationship

This compound is a direct structural analogue of lydicamycin. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has revealed that this compound is 30-demethyl-lydicamycin.[2][3] This single methyl group difference is a result of the biosynthetic machinery of the producing organism.

Table 2: Physicochemical Properties of this compound and Lydicamycin

PropertyThis compoundLydicamycin
Molecular Formula C46H72N4O10[2][6]C47H74N4O10
Molecular Weight 841.08 g/mol [7]855.1 g/mol
Structural Difference Lacks a methyl group at the C-30 position.[2]Contains a methyl group at the C-30 position.
Solubility Soluble in ethanol, methanol (B129727), DMSO, and DMF.[2][3]-

Biosynthesis

This compound and lydicamycin are synthesized via a complex hybrid Type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway.[1][4] The biosynthetic gene cluster (BGC) responsible for their production has been identified in the genome of S. lydicamycinicus TP-A0598.[1] The pathway initiates with an enzymatically converted arginine, leading to the formation of the characteristic amidinopyrrolidine ring, followed by chain elongation by the PKS modules and subsequent cyclization and modification steps to yield the final products.[4] The production of this compound (30-demethyl-lydicamycin) alongside lydicamycin suggests a degree of flexibility or a branching point within the biosynthetic pathway, likely related to the methylation step at the C-30 position.

Lydicamycin Biosynthetic Pathway cluster_arginine Arginine Precursor Modification cluster_pks_nrps Hybrid PKS/NRPS Assembly Line cluster_modification Post-PKS/NRPS Modification Arginine Arginine Enzymatic Conversion Enzymatic Conversion Arginine->Enzymatic Conversion Amidinopyrrolidine Amidinopyrrolidine Enzymatic Conversion->Amidinopyrrolidine NRPS Module NRPS Module Amidinopyrrolidine->NRPS Module Initiation PKS Modules PKS Modules NRPS Module->PKS Modules Loading Polyketide Chain Polyketide Chain PKS Modules->Polyketide Chain Elongation Cyclization Cyclization Polyketide Chain->Cyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation Methylation Methylation Hydroxylation->Methylation This compound This compound Hydroxylation->this compound Demethylated congener Lydicamycin Lydicamycin Methylation->Lydicamycin

Caption: Proposed biosynthetic pathway of lydicamycin and this compound. (Max Width: 760px)

Biological Activity and Mode of Action

Both this compound and lydicamycin exhibit potent antibacterial activity primarily against Gram-positive bacteria, including clinically significant strains of MRSA.[2] They are largely inactive against Gram-negative bacteria.[7][8]

The proposed mode of action for this class of compounds is the inhibition of peptide deformylase (PDF), a crucial metalloenzyme in bacterial protein synthesis.[9] PDF is responsible for removing the N-formyl group from the N-terminal methionine of newly synthesized polypeptides. Inhibition of this enzyme leads to the accumulation of formylated proteins, ultimately resulting in the cessation of bacterial growth and cell death. The selective toxicity of PDF inhibitors stems from the absence of this enzyme in the cytosolic protein synthesis pathway of eukaryotes.[9]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive1.56 - 12.5[7]
Bacillus subtilisGram-positive1.56 - 12.5[7]
Micrococcus luteusGram-positive1.56 - 12.5[7]
Escherichia coliGram-negative>50[7]
Proteus mirabilisGram-negative>50[7]
Proteus vulgarisGram-negative>50[7]
Pseudomonas aeruginosaGram-negative>50[7]

Experimental Protocols

Fermentation for this compound Production

While the exact, optimized fermentation protocol for this compound is proprietary, a representative method for the production of secondary metabolites from Streptomyces platensis can be outlined as follows.

Fermentation Workflow Spore Stock Spore Stock Seed Culture Seed Culture Spore Stock->Seed Culture Inoculation Production Fermentor Production Fermentor Seed Culture->Production Fermentor Inoculation Harvest Harvest Production Fermentor->Harvest 7-10 days

Caption: General workflow for Streptomyces fermentation. (Max Width: 760px)
  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments of S. lydicamycinicus TP-A0598 from a fresh agar plate. The seed culture is incubated at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

  • Production Medium: A production medium, often containing complex carbon and nitrogen sources to support secondary metabolite production, is prepared and sterilized. A representative medium could consist of soluble starch, soybean meal, yeast extract, and inorganic salts, with the pH adjusted to 7.0-7.2.

  • Fermentation: The production fermentor is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28-30°C for 7-10 days with controlled aeration and agitation to maintain dissolved oxygen levels.

  • Monitoring: The production of this compound can be monitored throughout the fermentation process by taking periodic samples and analyzing them by HPLC.

Isolation and Purification of this compound

The following protocol is a representative procedure for the isolation and purification of lydicamycin congeners.[2]

Isolation and Purification Workflow Culture Broth Culture Broth Centrifugation Centrifugation Culture Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial Cake Mycelial Cake Centrifugation->Mycelial Cake HP-20 Resin Chromatography HP-20 Resin Chromatography Supernatant->HP-20 Resin Chromatography Adsorption ODS Column Chromatography ODS Column Chromatography HP-20 Resin Chromatography->ODS Column Chromatography Elution & Fractionation Preparative HPLC Preparative HPLC ODS Column Chromatography->Preparative HPLC Further Fractionation Pure this compound Pure this compound Preparative HPLC->Pure this compound Final Purification

Caption: Workflow for the isolation and purification of this compound. (Max Width: 760px)
  • Extraction: The fermentation broth is harvested and centrifuged to separate the supernatant from the mycelial cake. The supernatant, containing the secreted antibiotics, is then passed through a column packed with Diaion HP-20 resin.

  • Initial Chromatography: After washing the resin to remove salts and polar impurities, the adsorbed compounds are eluted with methanol or acetone. The eluate is concentrated under reduced pressure to yield a crude extract.

  • ODS Column Chromatography: The crude extract is subjected to open-column chromatography on an octadecylsilanized (ODS) silica (B1680970) gel. A stepwise gradient of increasing methanol in water is typically used for elution, and fractions are collected and analyzed by TLC or HPLC.

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and subjected to final purification by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced. Tandem MS (MS/MS) experiments provide fragmentation patterns that help to identify structural motifs within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments are conducted to elucidate the complete chemical structure:

    • ¹H NMR: Identifies the number and types of protons and their neighboring environments.

    • ¹³C NMR: Identifies the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. The relative stereochemistry can often be determined through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using an appropriate growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: The bacterial strain to be tested is grown overnight on an agar plate. A few colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound, a close congener of lydicamycin, represents a promising class of anti-MRSA agents. Its unique chemical structure, potent biological activity, and defined biosynthetic pathway make it an excellent candidate for further research and development. Future studies should focus on several key areas:

  • Total Synthesis: The development of a total synthesis route for this compound and its analogues would enable the generation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mode of Action Studies: While peptide deformylase is the putative target, further biochemical and genetic studies are needed to definitively confirm this mode of action and to explore potential secondary targets. The determination of IC50 values for PDF inhibition is a critical next step.

  • Biosynthetic Engineering: The elucidation of the lydicamycin biosynthetic gene cluster opens up possibilities for biosynthetic engineering to produce novel congeners with enhanced therapeutic potential.

  • In Vivo Efficacy: Preclinical studies in animal models of MRSA infection are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

An In-depth Technical Guide to the Biosynthesis of TPU-0037A in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a potent antibiotic belonging to the lydicamycin (B608755) family of natural products. It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] this compound and its congeners are produced by the marine-derived actinomycete, Streptomyces lydicamycinicus (formerly known as Streptomyces sp. TP-A0598 and initially identified as Streptomyces platensis).[1][3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations involved in its formation.

The Lydicamycin Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a large, hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster.[5] The complete genome sequencing of Streptomyces lydicamycinicus TP-A0598 revealed an 8 Mb draft genome that harbors eight gene clusters associated with the production of polyketides and nonribosomal peptides.[4][5] Among these, a specific PKS/NRPS gene cluster was identified and proposed to be responsible for lydicamycin and this compound biosynthesis.[5] The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has assigned the accession number BGC0001477 to the lydicamycin biosynthetic gene cluster from a Streptomyces sp., providing a valuable resource for the genetic information of this pathway.

Proposed Biosynthetic Pathway of Lydicamycin and this compound

The chemical structure of lydicamycin, the parent compound of this compound, suggests a hybrid PKS-NRPS origin. The biosynthesis is proposed to proceed through three main stages: starter unit synthesis, polyketide chain elongation and modification, and finally, cyclization and release. The structural diversity of the TPU-0037 congeners arises from variations in the post-PKS modification steps.

Precursor Molecules

The assembly of the lydicamycin backbone is proposed to utilize the following precursor molecules:

  • An arginine-derived starter unit: This is hypothesized to initiate the biosynthetic assembly line.

  • Malonyl-CoA and methylmalonyl-CoA extender units: These are incorporated by the PKS modules to build the polyketide chain.

  • An amino acid: A nonribosomal peptide synthetase (NRPS) module incorporates an amino acid, leading to the formation of the characteristic tetramic acid moiety.

Key Enzymatic Steps

The biosynthetic pathway involves a series of enzymatic reactions catalyzed by the multi-modular PKS and NRPS enzymes, as well as tailoring enzymes encoded within the gene cluster. These steps include:

  • Initiation: The biosynthesis is initiated with a unique starter unit, likely derived from arginine.

  • Polyketide Chain Elongation: A series of PKS modules sequentially add malonyl-CoA and methylmalonyl-CoA units, extending the polyketide chain. Each module contains specific domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the growing chain.

  • NRPS-mediated Amino Acid Incorporation: An NRPS module activates and incorporates an amino acid, which is then condensed with the polyketide chain.

  • Cyclization and Tetramic Acid Formation: The hybrid polyketide-peptide intermediate undergoes cyclization to form the characteristic tetramic acid ring.

  • Further Cyclizations and Modifications: Additional enzymatic reactions, including intramolecular cyclizations and hydroxylations, lead to the formation of the complex ring system of lydicamycin.

  • Generation of TPU-0037 Congeners: The structural variations observed in this compound, B, C, and D are the result of differential tailoring reactions, such as demethylation and dehydration, on the lydicamycin scaffold.[1][2] For instance, this compound is 30-demethyllydicamycin.[2]

This compound Biosynthesis Pathway cluster_precursors Precursor Supply cluster_assembly PKS/NRPS Assembly Line cluster_modification Tailoring and Release Arginine Arginine StarterUnit Starter Unit Synthesis Arginine->StarterUnit MalonylCoA Malonyl-CoA PKSElongation Polyketide Chain Elongation MalonylCoA->PKSElongation MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->PKSElongation AminoAcid Amino Acid NRPSModule NRPS Amino Acid Incorporation AminoAcid->NRPSModule StarterUnit->PKSElongation HybridChain Hybrid Polyketide-Peptide Chain PKSElongation->HybridChain NRPSModule->HybridChain TetramicAcid Tetramic Acid Formation HybridChain->TetramicAcid Cyclization Further Cyclizations TetramicAcid->Cyclization Lydicamycin Lydicamycin Scaffold Cyclization->Lydicamycin TPU0037A This compound (30-demethylation) Lydicamycin->TPU0037A Gene Knockout Workflow Start Target Gene Identification PCR PCR Amplification of Flanking Regions Start->PCR Cloning Cloning into Temperature-Sensitive Vector PCR->Cloning Conjugation Conjugation into S. lydicamycinicus Cloning->Conjugation SingleX Selection of Single Crossover Mutants Conjugation->SingleX DoubleX Induction and Selection of Double Crossover SingleX->DoubleX Verification PCR Verification of Deletion DoubleX->Verification End Gene Knockout Mutant Verification->End

References

An In-depth Technical Guide to the Physicochemical Properties of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a novel antibiotic identified as a congener of lydicamycin (B608755), produced by the marine-derived actinomycete, Streptomyces platensis TP-A0598.[1] This document provides a comprehensive overview of the physicochemical properties of this compound, including its chemical characteristics, biological activity, and the experimental methodologies used for its characterization. Additionally, a proposed signaling pathway for its mechanism of action, based on its close structural relationship to lydicamycin, is presented.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound have been determined through various analytical techniques. These properties are crucial for understanding its behavior in biological systems and for its potential development as a therapeutic agent.

PropertyValueReference
Molecular Formula C₄₆H₇₂N₄O₁₀[1]
Molecular Weight 841.08 g/mol [1]
CAS Number 485815-59-6
Appearance Colorless Film
Purity >95% (by HPLC)
Solubility Soluble in ethanol, methanol, DMF, and DMSO
Origin Bacterium / Streptomyces sp.

Biological Activity

This compound has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Notably, it shows no significant activity against Gram-negative bacteria.

OrganismMIC (μg/mL)
Staphylococcus aureus FDA 209P1.56
Staphylococcus aureus Smith1.56
Staphylococcus aureus 55-2 (MRSA)3.13
Staphylococcus aureus 56-1 (MRSA)3.13
Bacillus subtilis PCI 2191.56
Micrococcus luteus PCI 100112.5
Escherichia coli NIHJ>50
Pseudomonas aeruginosa IAM 1095>50
Proteus mirabilis ATCC 21100>50
Proteus vulgaris ATCC 13315>50

Experimental Protocols

The following section details the methodologies employed in the characterization of this compound.

Fermentation and Isolation of this compound

Streptomyces platensis TP-A0598 was cultured in a seed medium (soluble starch 2.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.5%, CaCO₃ 0.2%, pH 7.2) at 28°C for 2 days on a rotary shaker. The seed culture was then transferred to a production medium (glycerol 3.0%, soluble starch 2.0%, Pharmamedia 1.5%, yeast extract 0.2%, CaCO₃ 0.2%, pH 7.2) and incubated at 28°C for 5 days. The culture broth was centrifuged, and the mycelial cake was extracted with acetone. The extract was concentrated and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was concentrated to an oily residue, which was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and finally, preparative HPLC to yield pure this compound.

Determination of Physicochemical Properties

The molecular formula of this compound was determined by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS). The purity of the compound was assessed by high-performance liquid chromatography (HPLC).

Antimicrobial Activity Assay

The minimum inhibitory concentrations (MICs) of this compound were determined by the twofold agar (B569324) dilution method. The test organisms were grown on appropriate agar media, and a suspension of each organism was inoculated onto agar plates containing serial dilutions of this compound. The plates were incubated at 37°C for 18 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

Proposed Signaling Pathway: Lydicamycin-Induced Sporulation in Actinobacteria

While the precise signaling pathway of this compound is yet to be fully elucidated, its structural similarity to lydicamycin suggests a comparable mechanism of action. Lydicamycin has been shown to induce morphological differentiation and sporulation in other actinobacteria, a process mediated by cell envelope stress.[2]

Lydicamycin_Induced_Sporulation cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_intracellular Intracellular TPU_0037A This compound / Lydicamycin Cell_Wall Cell Wall TPU_0037A->Cell_Wall Interacts with Cell_Envelope_Stress Cell Envelope Stress Cell_Wall->Cell_Envelope_Stress Induces Cell_Membrane Cell Membrane Sigma_Factors Activation of Sigma Factors (σE, σU) Cell_Envelope_Stress->Sigma_Factors Transcriptional_Response Transcriptional Response Sigma_Factors->Transcriptional_Response Gene_Upregulation Upregulation of bld, whi, and ssg genes Transcriptional_Response->Gene_Upregulation Morphological_Differentiation Morphological Differentiation Gene_Upregulation->Morphological_Differentiation Aerial_Hyphae Aerial Hyphae Formation Morphological_Differentiation->Aerial_Hyphae Sporulation Sporulation Aerial_Hyphae->Sporulation

Caption: Proposed signaling pathway of this compound/lydicamycin-induced sporulation in actinobacteria.

The proposed pathway illustrates that upon interaction with the bacterial cell wall, this compound or lydicamycin induces a cell envelope stress response.[2] This stress, in turn, activates specific sigma factors, such as σE and σU, which are key regulators of the cellular response to envelope damage.[2] The activation of these sigma factors initiates a transcriptional cascade, leading to the upregulation of genes essential for morphological differentiation, including the bld, whi, and ssg gene families. This genetic reprogramming ultimately results in the formation of aerial hyphae and the onset of sporulation.

Conclusion

This compound is a promising antibiotic with potent activity against Gram-positive bacteria, including MRSA. Its physicochemical properties have been well-characterized, providing a solid foundation for further preclinical development. The proposed mechanism of action, based on the induction of cell envelope stress and subsequent sporulation, offers a unique avenue for antimicrobial intervention. Further research into the specific molecular targets and the detailed signaling cascade will be crucial for optimizing the therapeutic potential of this novel compound.

References

In-Depth Technical Guide: The Antibacterial Spectrum of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity for TPU-0037A, a novel congener of lydicamycin. The document synthesizes available data on its efficacy, outlines the experimental methodologies for its assessment, and visually represents the current understanding of its biological interactions.

Executive Summary

This compound is an antibiotic isolated from Streptomyces platensis TP-A0598. It demonstrates potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Conversely, it exhibits no significant activity against Gram-negative bacteria. The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis. This guide presents the quantitative data on its antibacterial spectrum, details the experimental protocols for determining its activity, and illustrates its mechanism and experimental workflow.

Quantitative Antibacterial Spectrum of this compound

The antibacterial activity of this compound is summarized by its Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus SmithGram-positive1.56
Staphylococcus aureus 209PGram-positive1.56
Staphylococcus aureus 56 (MRSA)Gram-positive3.13
Staphylococcus aureus 66 (MRSA)Gram-positive3.13
Bacillus subtilis PCI 219Gram-positive1.56
Micrococcus luteus PCI 1001Gram-positive12.5
Escherichia coli NIHJGram-negative> 50
Proteus mirabilisGram-negative> 50
Proteus vulgarisGram-negative> 50
Pseudomonas aeruginosaGram-negative> 50

Data Interpretation: The low MIC values against Gram-positive bacteria, particularly MRSA strains, indicate high efficacy. The significantly higher MIC values for Gram-negative bacteria suggest intrinsic resistance to this compound.

Experimental Protocols

The following section details the methodology for determining the Minimum Inhibitory Concentrations (MICs) of this compound.

MIC Determination by Broth Microdilution Method

The MIC values presented in this guide were determined using a standard broth microdilution method, a common laboratory procedure for assessing the susceptibility of bacteria to antimicrobial agents.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of Gram-positive and Gram-negative bacteria.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured in MHB overnight at 37°C.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of this compound are prepared in MHB in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

    • Positive control wells (containing bacteria and MHB without this compound) and negative control wells (containing MHB and this compound without bacteria) are included.

    • The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Visualizations: Mechanism and Workflow

Proposed Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound is believed to exert its antibacterial effect by targeting and inhibiting bacterial cell wall synthesis. This process is critical for bacterial viability, particularly in Gram-positive bacteria which possess a thick peptidoglycan layer. Disruption of this synthesis leads to cell lysis and death.

G cluster_tpu This compound cluster_bacteria Gram-Positive Bacterium This compound This compound CellWall Cell Wall Synthesis (Peptidoglycan Biosynthesis) This compound->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption

Caption: Proposed mechanism of this compound action.

Experimental Workflow: Antibacterial Spectrum Determination

The process of determining the antibacterial spectrum of this compound follows a systematic and standardized workflow to ensure reproducibility and accuracy of the results.

G Start Start PrepInoculum Prepare Bacterial Inoculum (Gram-positive & Gram-negative strains) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of this compound Start->PrepDilutions Inoculation Inoculate Microtiter Plates PrepInoculum->Inoculation PrepDilutions->Inoculation Incubation Incubate Plates (37°C, 18-24h) Inoculation->Incubation ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC DataTable Compile Data into Antibacterial Spectrum Table ReadMIC->DataTable End End DataTable->End

Caption: Workflow for MIC determination.

Conclusion

This compound demonstrates a promising antibacterial profile with potent and selective activity against Gram-positive bacteria, including drug-resistant MRSA. Its mechanism of action, targeting the bacterial cell wall, is a well-validated strategy for antibiotic development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further studies are warranted to elucidate the precise molecular targets within the cell wall synthesis pathway and to explore its efficacy in in vivo models.

The Efficacy of TPU-0037A Against Vancomycin-Resistant Strains: An In-Depth Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and data reveals no direct evidence to support the efficacy of the antibiotic compound TPU-0037A against vancomycin-resistant bacterial strains, such as vancomycin-resistant Enterococcus (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA). While this compound has demonstrated activity against other clinically significant Gram-positive pathogens, its specific action against vancomycin-resistant isolates remains uncharacterized in published research.

This technical guide summarizes the known antimicrobial profile of this compound and clarifies the current knowledge gap regarding its activity against vancomycin-resistant organisms. This information is intended for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is an antibiotic identified as a congener of lydicamycin. It is a secondary metabolite produced by the bacterium Streptomyces platensis. Structurally, it belongs to the polycyclic tetramate macrolactam class of natural products.

Known Antimicrobial Activity of this compound

Current data, primarily from commercial suppliers and a key scientific publication, consistently report the activity of this compound against a range of Gram-positive bacteria.

In Vitro Susceptibility Data

The primary reported activity of this compound is against methicillin-resistant Staphylococcus aureus (MRSA) and other susceptible Gram-positive organisms. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below.

Bacterial SpeciesStrain InformationMIC Range (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Resistant (MRSA)1.56 - 12.5[1][2][3]
Bacillus subtilisNot specified1.56 - 12.5[1][2][3]
Micrococcus luteusNot specified1.56 - 12.5[1][2][3]
Escherichia coliNot specified>50[1][2][3]
Proteus mirabilisNot specified>50[1][2][3]
Proteus vulgarisNot specified>50[1][2][3]
Pseudomonas aeruginosaNot specified>50[1][2][3]

Table 1: Summary of Reported Minimum Inhibitory Concentrations (MICs) for this compound.

As indicated in Table 1, this compound demonstrates a clear spectrum of activity against Gram-positive bacteria while being inactive against the tested Gram-negative bacteria.

Activity Against Vancomycin-Resistant Strains: A Data Deficit

Despite extensive searches of scientific databases and commercial product literature, no studies were identified that specifically evaluated the in vitro or in vivo efficacy of this compound against vancomycin-resistant strains of any bacteria. The original research paper describing this compound and its congeners focuses on their anti-MRSA activity and does not provide data on their effects on vancomycin-resistant isolates.

This absence of data means that key quantitative metrics, such as the MIC of this compound against VRE and VRSA, are unknown. Consequently, no experimental protocols or signaling pathway diagrams related to its mechanism of action against these specific resistant strains can be provided.

Broader Context and Future Directions

While information on this compound is lacking, it is noteworthy that research into other metabolites from related actinomycetes has shown promise. For instance, one study identified a different compound, cyclo(L-phenylalanyl-L-prolyl), from an actinomycete strain related to S. platensis that exhibited antagonistic activity against VRE. This suggests that while the producing organisms may harbor the potential for anti-VRE compounds, this activity has not been attributed to this compound in the existing literature.

The logical workflow for assessing a novel antibiotic's potential against resistant strains is outlined in the diagram below. Currently, for this compound and vancomycin-resistant strains, the process has not advanced beyond the initial stages of identifying the compound's general spectrum of activity.

experimental_workflow A Compound Isolation & Characterization (this compound from S. platensis) B Initial Antimicrobial Screening (Activity against Gram-positives like MRSA) A->B C Efficacy Testing against Vancomycin-Resistant Strains (VRE, VRSA) B->C Data Not Available D Determination of MICs C->D E Mechanism of Action Studies D->E F In Vivo Efficacy in Animal Models E->F

Figure 1. Hypothetical workflow for evaluating a new antibiotic against resistant strains. For this compound, publicly available data does not extend beyond the initial screening against non-vancomycin-resistant bacteria.

Conclusion

For researchers, scientists, and drug development professionals investigating novel antibiotics, this compound presents a profile of activity against MRSA and other Gram-positive bacteria. However, a critical knowledge gap exists regarding its efficacy against vancomycin-resistant strains. The absence of any published data on this topic makes it impossible to provide an in-depth technical guide on its effectiveness in this context. Future research would be necessary to determine if this compound or its parent compound, lydicamycin, have any potential for treating infections caused by VRE or VRSA. Until such studies are conducted and published, no claims can be made about its utility against these challenging pathogens.

References

Technical Whitepaper: An Examination of the Potential Neuritogenic Activity of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, publicly available scientific literature and databases do not contain information regarding any neuritogenic activity of the compound TPU-0037A. The primary characterization of this compound is that of an antibiotic. This document, therefore, serves as a hypothetical guide, outlining the methodologies and data presentation that would be necessary to investigate such potential activity. The experimental protocols, data, and signaling pathways described herein are representative of neuritogenesis research and are not based on actual studies of this compound.

Introduction to this compound

This compound is identified as a congener of lydicamycin (B608755) and is classified as an antibiotic.[1] Its known biological activity is the inhibition of growth in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and M. luteus, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56-12.5 μg/mL.[1] It has not been shown to be effective against Gram-negative bacteria such as E. coli and P. aeruginosa (MICs >50 μg/mL).[1] The CAS number for this compound is 485815-59-6.

Hypothetical Neuritogenic Activity and Data Summary

Should this compound possess neuritogenic properties, its efficacy would be quantified through a series of in vitro assays. The following tables represent a template for the presentation of such hypothetical data.

Table 1: Dose-Response Effect of this compound on Neurite Outgrowth in PC-12 Cells

Concentration (µM)Mean Neurite Length (µm)Percentage of Differentiated Cells (%)Cell Viability (%)
0 (Vehicle Control)15.2 ± 2.110.5 ± 1.598.2 ± 1.1
0.125.8 ± 3.530.1 ± 4.297.5 ± 1.3
145.1 ± 5.365.7 ± 6.896.9 ± 1.5
1020.3 ± 2.925.3 ± 3.175.4 ± 5.6
1005.1 ± 1.14.2 ± 0.920.1 ± 3.2

Table 2: Effect of this compound on Neuronal Marker Expression (Hypothetical Data)

Treatmentβ-III Tubulin (Tuj-1) Expression (Fold Change)MAP2 Expression (Fold Change)
Vehicle Control1.01.0
Positive Control (NGF, 50 ng/mL)3.5 ± 0.42.8 ± 0.3
This compound (1 µM)2.9 ± 0.32.2 ± 0.2

Experimental Protocols

A thorough investigation of potential neuritogenic activity would involve standardized cell-based assays.

3.1. PC-12 Cell Differentiation Assay

This protocol is a representative method for assessing neurite outgrowth.

  • Cell Culture: PC-12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells are seeded at a density of 2 x 10^4 cells/well in a 24-well plate coated with collagen type IV.

  • Treatment: After 24 hours, the culture medium is replaced with a low-serum medium (1% horse serum) containing various concentrations of this compound or a vehicle control. A positive control, such as Nerve Growth Factor (NGF) at 50 ng/mL, is run in parallel.

  • Incubation: Cells are incubated for 48-72 hours to allow for differentiation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (Tuj-1), overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis: Images are captured using a high-content imaging system. Neurite length and the number of neurite-bearing cells are quantified using image analysis software. A cell is considered differentiated if it possesses at least one neurite equal to or greater than the diameter of the cell body.

Visualization of Cellular Mechanisms

4.1. Generic Neurite Outgrowth Signaling Pathway

The following diagram illustrates a common signaling cascade initiated by neurotrophic factors, leading to neurite outgrowth. While not specific to this compound, it represents a potential mechanism of action for a neuritogenic compound.

G Compound Neuritogenic Compound (e.g., this compound) Receptor Tyrosine Kinase Receptor (e.g., TrkA) Compound->Receptor PLC PLCγ Receptor->PLC Ras Ras Receptor->Ras PKC PKC PLC->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Gene Gene Expression (e.g., for Cytoskeletal Proteins) CREB->Gene Cytoskeleton Cytoskeletal Reorganization Gene->Cytoskeleton Neurite Neurite Outgrowth Cytoskeleton->Neurite

Caption: A simplified signaling cascade for neurite outgrowth.

4.2. Experimental Workflow for Neuritogenic Compound Screening

The diagram below outlines the key steps in a typical in vitro screening process to identify and validate compounds with neuritogenic potential.

G Start Start: Cell Seeding (e.g., PC-12, SH-SY5Y) Treatment Compound Treatment (this compound Dose-Response) Start->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Fixation Cell Fixation & Staining (Immunofluorescence) Incubation->Fixation Imaging High-Content Imaging Fixation->Imaging Analysis Quantitative Image Analysis (Neurite Length, Branching) Imaging->Analysis Data Data Interpretation & Statistical Analysis Analysis->Data End End: Identify Hit Compound Data->End

Caption: Workflow for in vitro neurite outgrowth screening.

Conclusion and Future Directions

While this compound is currently recognized for its antibiotic properties, its potential effects on the nervous system remain unexplored. The experimental framework provided in this whitepaper offers a clear and structured approach to investigate any putative neuritogenic activity. Future research would need to commence with preliminary in vitro screening, as detailed above. Should positive results be obtained, further studies into the specific molecular pathways, in vivo efficacy, and safety would be warranted. Without such foundational data, any discussion of this compound in the context of neuroscience remains speculative.

References

An In-depth Technical Guide to TPU-0037A and its Analogue BU-4514N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyketide antibiotic TPU-0037A and its structurally similar analogue, the neuritogenic compound BU-4514N. This document details their chemical structures, mechanisms of action, comparative biological activities, and the experimental protocols utilized for their characterization.

Introduction

This compound is a member of the lydicamycin (B608755) family of antibiotics, known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its analogue, BU-4514N, is a closely related compound that, in addition to antibacterial properties, exhibits significant neuritogenic activity, promoting the growth and extension of neurites.[4] This dual functionality presents an interesting scaffold for further drug development, potentially leading to novel therapeutic agents with combined antimicrobial and neuro-regenerative properties.

Chemical Structure and Properties

This compound and BU-4514N are complex polyketides produced by actinomycetes. This compound, also known as 30-Demethyl-lydicamycin, is a congener of lydicamycin.[5] While the exact structure of BU-4514N is not publicly detailed, its close structural relationship to lydicamycin and this compound is well-established.[4]

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC46H72N4O10[2][5][6]
Molecular Weight841.1 g/mol [2][6]
AppearanceColorless film[5]
SolubilitySoluble in ethanol, methanol, DMF, and DMSO[5]
CAS Number485815-59-6[5]

Mechanism of Action

Antibacterial Activity

As a congener of lydicamycin, the antibacterial mechanism of this compound is believed to be the inhibition of bacterial protein synthesis.[1] Lydicamycin and related compounds are thought to bind to the bacterial ribosome, thereby disrupting the translation process and leading to bacterial growth inhibition.[1] This mode of action is consistent with its observed activity against a range of Gram-positive bacteria.

Neuritogenic Activity

The neuritogenic activity of BU-4514N is less well-defined. However, the process of neurite outgrowth is generally mediated by complex signaling pathways within the neuron. For many neuritogenic compounds, pathways involving mitogen-activated protein kinases (MAPK) and protein kinase C (PKC) are crucial.[7] These pathways are often initiated by the activation of neurotrophin receptors, leading to a cascade of downstream signaling events that ultimately regulate cytoskeletal dynamics and gene expression necessary for neurite extension.

G cluster_0 Neuronal Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response BU-4514N BU-4514N Receptor Receptor BU-4514N->Receptor PKC PKC Receptor->PKC MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors MAPK_Cascade->Downstream_Effectors Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Downstream_Effectors->Cytoskeletal_Rearrangement Gene_Expression Gene Expression Downstream_Effectors->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Cytoskeletal_Rearrangement->Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth

Proposed signaling pathway for BU-4514N-induced neuritogenesis.

Comparative Biological Activity

This compound is primarily characterized by its antibacterial activity, while BU-4514N exhibits both antibacterial and neuritogenic properties.

Table 2: Antibacterial Spectrum of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)1.56 - 12.5[2][3]
Bacillus subtilis1.56 - 12.5[2][3]
Micrococcus luteus1.56 - 12.5[2][3]
Escherichia coli>50[2][3]
Proteus mirabilis>50[2][3]
Proteus vulgaris>50[2][3]
Pseudomonas aeruginosa>50[2][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound and BU-4514N is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Bacterial_Culture Bacterial Culture Standardize_Inoculum Standardize Inoculum Bacterial_Culture->Standardize_Inoculum Inoculate_Plate Inoculate 96-well Plate Standardize_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Compound Serial_Dilution->Inoculate_Plate Incubate Incubate (18-24h, 37°C) Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Workflow for MIC determination via broth microdilution.
Neurite Outgrowth Assay

The neuritogenic activity of BU-4514N is assessed using a neurite outgrowth assay, typically with a neuronal cell line such as PC12 or SH-SY5Y.

Protocol:

  • Cell Plating: Neuronal cells are seeded in a multi-well plate coated with an appropriate substrate (e.g., collagen, laminin) and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. A positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a period of 24-72 hours to allow for neurite extension.

  • Fixation and Staining: The cells are fixed and stained with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

  • Imaging and Analysis: Images of the cells are captured using a high-content imaging system. The length and number of neurites per cell are quantified using image analysis software.

G Plate_Cells Plate Neuronal Cells Treat_Compound Treat with Compound Plate_Cells->Treat_Compound Incubate Incubate (24-72h) Treat_Compound->Incubate Fix_Stain Fix and Stain Incubate->Fix_Stain Image_Analyze Image and Analyze Fix_Stain->Image_Analyze

Workflow for a typical neurite outgrowth assay.

Conclusion

This compound and BU-4514N represent a fascinating pair of structurally related natural products with distinct yet overlapping biological activities. This compound is a potent antibacterial agent against Gram-positive pathogens, while BU-4514N possesses the additional intriguing property of promoting neurite outgrowth. The shared chemical scaffold of these molecules provides a valuable starting point for medicinal chemistry efforts aimed at developing novel therapeutics. Further research is warranted to fully elucidate the mechanism of action of BU-4514N's neuritogenic activity and to explore the potential for synthesizing analogues with optimized dual-action profiles.

References

In-Depth Technical Review of the Polyketide Antibiotic TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a potent polyketide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a congener of lydicamycin (B608755), it belongs to a class of complex natural products synthesized by a hybrid Type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) system. This document provides a comprehensive technical overview of this compound, summarizing its antimicrobial properties, exploring its potential mechanisms of action, detailing its biosynthetic origins, and outlining key experimental methodologies for its study. All quantitative data are presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams.

Introduction

This compound is a natural product isolated from the marine bacterium Streptomyces platensis TP-A0598.[1][2][3] It is structurally identified as 30-demethyllydicamycin, placing it within the lydicamycin family of antibiotics.[1] These compounds are characterized by a complex macrolide structure, the biosynthesis of which involves a sophisticated enzymatic assembly line. The potent and selective activity of this compound against clinically relevant Gram-positive pathogens has positioned it as a compound of interest in the ongoing search for new antimicrobial agents.

Antimicrobial Spectrum and Potency

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. Its efficacy against MRSA is a key feature of its antimicrobial profile. In contrast, it shows little to no activity against Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound against a range of bacteria are summarized in the table below.

Bacterial SpeciesGram StainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Positive1.56 - 12.5[4][5][6]
Bacillus subtilisPositive1.56 - 12.5[4][5][6]
Micrococcus luteusPositive1.56 - 12.5[4][5][6]
Escherichia coliNegative>50[4][5][6]
Proteus mirabilisNegative>50[4][5][6]
Proteus vulgarisNegative>50[4][5][6]
Pseudomonas aeruginosaNegative>50[4][5][6]

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in publicly available literature. However, based on its structural similarity to lydicamycin and studies on this class of antibiotics, two primary mechanisms have been proposed.

One suggested mechanism is the inhibition of bacterial protein synthesis . This is thought to occur through the binding of the antibiotic to the bacterial ribosome, which disrupts the process of translation and leads to the cessation of essential protein production and subsequent cell death.[4]

A second line of evidence suggests that lydicamycins, and by extension this compound, induce a cell envelope stress response in bacteria.[7] This could involve disruption of the bacterial cell wall or membrane integrity, leading to a cascade of stress responses that ultimately prove lethal to the bacterium. It is plausible that the observed cell envelope stress is a downstream consequence of the primary inhibitory action on protein synthesis. Further research is required to fully characterize the molecular target and signaling pathways affected by this compound.

G cluster_0 Proposed Mechanism of Action of this compound This compound This compound Bacterial_Ribosome Bacterial_Ribosome This compound->Bacterial_Ribosome Binds to Cell_Envelope_Stress Cell_Envelope_Stress This compound->Cell_Envelope_Stress Induces Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Bacterial_Ribosome->Protein_Synthesis_Inhibition Leads to Bacterial_Cell_Death Bacterial_Cell_Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Results in Cell_Envelope_Stress->Bacterial_Cell_Death Contributes to

Proposed mechanisms of action for this compound.

Biosynthesis

This compound is a polyketide, a class of natural products synthesized by large, modular enzymes called polyketide synthases (PKSs). Specifically, the lydicamycin family, including this compound, is assembled by a Type I PKS system , which is often found in hybrid combination with non-ribosomal peptide synthetases (NRPSs) .[8]

The biosynthesis begins with a starter unit, which is sequentially elongated by the addition of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA. Each module of the PKS is responsible for one cycle of elongation and can contain various domains that dictate the chemical structure of the growing polyketide chain, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. The NRPS components are responsible for incorporating amino acid-derived moieties into the final structure. The completed polyketide chain is then released from the enzyme, often undergoing cyclization and other post-PKS modifications to yield the final bioactive molecule.

G cluster_1 Generalized Type I PKS-NRPS Biosynthetic Pathway Starter_Unit Starter_Unit PKS_Module_1 PKS_Module_1 Starter_Unit->PKS_Module_1 Loading Polyketide_Chain Polyketide_Chain PKS_Module_1->Polyketide_Chain Elongation PKS_Module_N PKS_Module_N PKS_Module_N->Polyketide_Chain Further Elongation NRPS_Module NRPS_Module Thioesterase Thioesterase NRPS_Module->Thioesterase Chain Termination Final_Product This compound Thioesterase->Final_Product Release & Cyclization Polyketide_Chain->PKS_Module_N Chain Transfer Polyketide_Chain->NRPS_Module Amino Acid Incorporation

Generalized workflow for polyketide biosynthesis.

Experimental Protocols

Isolation and Purification of Polyketide Antibiotics

While the specific protocol for this compound from the original literature is not fully accessible, a general workflow for the isolation and characterization of polyketide antibiotics from Streptomyces can be outlined as follows:

  • Fermentation: A pure culture of the producing strain (Streptomyces platensis TP-A0598) is inoculated into a suitable liquid medium and incubated under optimal conditions for antibiotic production.

  • Extraction: The culture broth is harvested, and the bioactive compounds are extracted from the mycelium and/or the supernatant using an organic solvent such as ethyl acetate.

  • Purification: The crude extract is subjected to a series of chromatographic steps to purify the target compound. This typically involves column chromatography using resins like HP-20 and octadecylsilane (B103800) (ODS), followed by preparative high-performance liquid chromatography (HPLC).[1]

  • Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound is determined using the broth microdilution method.[9]

  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strains to be tested are grown to a specific optical density, and the cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

G cluster_2 Experimental Workflow for MIC Determination Prepare_Antibiotic_Dilutions Prepare_Antibiotic_Dilutions Inoculate_Plate Inoculate_Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum Prepare_Bacterial_Inoculum Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate_Plate Incubate_Plate Inoculate_Plate->Incubate_Plate Read_Results Read_Results Incubate_Plate->Read_Results Determine_MIC Determine_MIC Read_Results->Determine_MIC

Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a promising polyketide antibiotic with selective and potent activity against Gram-positive bacteria, including MRSA. Its complex structure, a product of a Type I PKS-NRPS biosynthetic pathway, offers a unique scaffold for potential future drug development. While its precise mechanism of action requires further investigation, current evidence points towards the inhibition of protein synthesis and/or the induction of cell envelope stress. The methodologies outlined in this guide provide a framework for the continued study and evaluation of this compound and other novel polyketide antibiotics.

References

An In-depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic TPU-0037A, a promising agent with significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). This document consolidates information on its commercial availability, physicochemical properties, and biological activity, offering a valuable resource for researchers in the fields of microbiology, infectious diseases, and drug discovery.

Commercial Availability and Suppliers

This compound is available for research purposes from several specialized chemical suppliers. It is typically supplied as a colorless film with a purity of over 95% as determined by HPLC. Researchers interested in acquiring this compound should consult the following vendors for pricing and availability:

SupplierWebsiteCAS Number
Santa Cruz Biotechnology--INVALID-LINK--485815-59-6
MedChemExpress--INVALID-LINK--485815-59-6
Cayman Chemical--INVALID-LINK--485815-59-6
TOKU-E--INVALID-LINK--485815-59-6
United States Biological--INVALID-LINK--485815-59-6
Lancetech Limited--INVALID-LINK--485815-59-6

Note: this compound is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[1]

Physicochemical Properties

This compound is a structural analogue of lydicamycin (B608755), a complex polyketide antibiotic.[1][2][3] Its key physicochemical properties are summarized in the table below:

PropertyValue
CAS Number 485815-59-6
Molecular Formula C₄₆H₇₂N₄O₁₀
Molecular Weight 841.0 g/mol
Appearance Colorless film
Purity >95% (by HPLC)
Solubility Soluble in ethanol, methanol, DMF, and DMSO
Storage Recommended storage at -20°C

Biological Activity and Spectrum of Action

This compound demonstrates potent antibacterial activity, primarily against Gram-positive bacteria, including clinically significant drug-resistant strains.[2][3]

In Vitro Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound against a panel of Gram-positive and Gram-negative bacteria have been determined. These values highlight its selective and potent activity.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus SmithMSSA1.56
Staphylococcus aureus 209PMSSA3.13
Staphylococcus aureus TP-A0598-R1MRSA6.25
Staphylococcus aureus TP-A0598-R2MRSA6.25
Bacillus subtilis PCI 219-1.56
Micrococcus luteus PCI 1001-12.5
Escherichia coli NIHJGram-negative>50
Pseudomonas aeruginosa B-1Gram-negative>50

Data sourced from Furumai, T., et al. (2002). TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. The Journal of Antibiotics, 55(10), 873–880.

As indicated in the table, this compound is highly effective against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains, as well as other Gram-positive bacteria. In contrast, it shows no significant activity against the Gram-negative bacteria tested.

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been fully elucidated. However, as a member of the polyketide class of antibiotics and a congener of lydicamycin, its mode of action is likely multifaceted. Polyketide antibiotics are known to interfere with various essential cellular processes in bacteria. Based on studies of similar compounds, the proposed mechanism for this compound may involve:

  • Disruption of Cell Wall Synthesis: Many polyketides target the bacterial cell wall, a structure crucial for maintaining cell integrity, particularly in Gram-positive bacteria.

  • Inhibition of Protein Synthesis: Interference with ribosomal function is another common mechanism for this class of antibiotics.

  • Disruption of DNA Replication: Some polyketides have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.

Further research is required to definitively establish the molecular targets and signaling pathways affected by this compound in bacteria.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA, based on the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific MRSA strain.

Materials:

  • This compound

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound film in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of Serial Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB directly within the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

    • Include a growth control well (CAMHB with no antibiotic) and a sterility control well (uninoculated CAMHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of the MRSA strain on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Proposed Biosynthetic Pathway of Lydicamycin (Parent Compound of this compound)

The following diagram illustrates the proposed biosynthetic pathway for lydicamycin, the parent compound of this compound. This pathway involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules.

lydicamycin_biosynthesis cluster_pks Polyketide Synthase (PKS) Modules cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_post_pks Post-PKS/NRPS Modifications PKS_start Starter Unit (e.g., Acetyl-CoA) PKS_elongation Chain Elongation (Malonyl-CoA units) PKS_start->PKS_elongation PKS Assembly Line PKS_modification Modifications (KR, DH, ER domains) PKS_elongation->PKS_modification NRPS_condensation Condensation PKS_modification->NRPS_condensation Hybridization NRPS_amino_acid Amino Acid (e.g., Proline) NRPS_adenylation Adenylation (Activation) NRPS_amino_acid->NRPS_adenylation NRPS_adenylation->NRPS_condensation Cyclization Cyclization & Thioesterase Release NRPS_condensation->Cyclization Tailoring_enzymes Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) Cyclization->Tailoring_enzymes Lydicamycin Lydicamycin Tailoring_enzymes->Lydicamycin TPU0037A This compound (30-demethyl-lydicamycin) Lydicamycin->TPU0037A Demethylation

Caption: Proposed biosynthetic pathway of lydicamycin and its congener this compound.

Hypothetical Signaling Pathway of this compound's Antibacterial Action

This diagram presents a hypothetical signaling pathway for the antibacterial action of this compound, based on the known mechanisms of similar polyketide antibiotics.

TPU0037A_MoA cluster_targets Potential Cellular Targets cluster_effects Downstream Effects TPU0037A This compound CellWall Cell Wall Biosynthesis TPU0037A->CellWall Inhibition ProteinSynth Protein Synthesis (Ribosomes) TPU0037A->ProteinSynth Inhibition DnaRep DNA Replication (DNA Gyrase) TPU0037A->DnaRep Inhibition CellLysis Cell Lysis CellWall->CellLysis GrowthArrest Bacterial Growth Arrest ProteinSynth->GrowthArrest DnaDamage DNA Damage & Replication Failure DnaRep->DnaDamage BacterialCell Bacterial Cell Death CellLysis->BacterialCell GrowthArrest->BacterialCell DnaDamage->BacterialCell

Caption: Hypothetical mechanism of action for this compound against Gram-positive bacteria.

References

Safety and Handling Guidelines for TPU-0037A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling guidelines for TPU-0037A, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The information presented herein is intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a member of the lydicamycin (B608755) family of antibiotics.[1][2][3] It is a structural analogue of lydicamycin and has demonstrated potent inhibitory effects on the growth of various Gram-positive bacteria.[1][2][4] As a novel investigational compound, comprehensive toxicological data for this compound is not yet publicly available. Therefore, it is imperative that this compound be handled with the utmost care, treating it as a potentially hazardous substance.

Compound Identification and Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 485815-59-6[4][5][6]
Molecular Formula C₄₆H₇₂N₄O₁₀[4][5][6]
Molecular Weight 841.1 g/mol [2]
Appearance Colorless film[4]
Purity >95% by HPLC[4][6]
Solubility Soluble in ethanol (B145695), methanol, DMF, and DMSO.[4]
Storage Store at -20°C.[4][6]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on general best practices for handling potent chemical compounds and information available for its congener, lydicamycin. The SDS for lydicamycin indicates that it is not classified as a hazardous substance.[7] However, it is prudent to adopt a precautionary approach with this compound.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Gloves Nitrile Gloves Eye_Protection Safety Glasses/Goggles Lab_Coat Lab Coat Researcher Researcher Handling Handling this compound Researcher->Handling Wears Handling->Gloves Handling->Eye_Protection Handling->Lab_Coat

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the compound in powdered or aerosolized form.

General Handling Procedures
  • Avoid Inhalation, Ingestion, and Skin/Eye Contact: Do not breathe dust or vapor. Avoid contact with skin and eyes. Do not ingest.

  • Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions in a fume hood.

  • Hygiene: Wash hands thoroughly after handling.

First Aid Measures

The following first aid measures are based on general principles for handling chemical compounds.

Exposure RouteFirst Aid Measures
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The primary application of this compound is as an antimicrobial agent. The following are generalized protocols for its use in antimicrobial susceptibility testing.

Preparation of Stock Solutions
  • Aseptic Technique: All procedures should be performed under aseptic conditions to prevent contamination.

  • Solvent Selection: Dissolve this compound in a suitable sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

The following diagram outlines the workflow for preparing a stock solution of this compound.

Stock_Solution_Workflow Start Start Weigh Weigh this compound (in fume hood) Start->Weigh Dissolve Dissolve in sterile DMSO or Ethanol Weigh->Dissolve Vortex Vortex to ensure complete dissolution Dissolve->Vortex Sterilize Filter sterilize (optional) Vortex->Sterilize Aliquot Aliquot into sterile tubes Sterilize->Aliquot Store Store at -20°C Aliquot->Store End End Store->End Antimicrobial_Activity_Logic cluster_testing Antimicrobial Susceptibility Testing Broth_Dilution Broth Microdilution Activity Antimicrobial Activity (MIC) Broth_Dilution->Activity Disk_Diffusion Disk Diffusion Disk_Diffusion->Activity TPU_0037A This compound TPU_0037A->Broth_Dilution TPU_0037A->Disk_Diffusion Gram_Positive Gram-Positive Bacteria (e.g., MRSA) Gram_Negative Gram-Negative Bacteria (e.g., E. coli) Activity->Gram_Positive Active Activity->Gram_Negative Inactive

References

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecular mechanism of action of TPU-0037A has not been extensively elucidated in publicly available literature. This guide summarizes the existing data and puts forth a hypothesis based on the compound's known characteristics and the established mechanisms of similar antibiotics.

Core Compound Profile: this compound

This compound is identified as a novel antibiotic and a congener of lydicamycin, produced by the marine-derived actinomycete, Streptomyces platensis TP-A0598.[1][2] Structurally, it is a complex polyketide, a class of natural products known for their diverse biological activities.[3] Its primary characteristic is its potent activity against Gram-positive bacteria, including clinically significant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), while showing no efficacy against Gram-negative bacteria.[1][2][4][5]

In Vitro Antibacterial Spectrum

The antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). This data highlights its selective and potent effect on Gram-positive bacteria.

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)Gram-Positive1.56 - 12.5
Bacillus subtilisGram-Positive1.56 - 12.5
Micrococcus luteusGram-Positive1.56 - 12.5
Escherichia coliGram-Negative>50
Proteus mirabilisGram-Negative>50
Proteus vulgarisGram-Negative>50
Pseudomonas aeruginosaGram-Negative>50

Data sourced from multiple publicly available datasheets.[1][2][4]

Experimental Protocols

The foundational data for this compound's activity is its MIC values. The following is a detailed, standard protocol for determining the MIC of an antibacterial agent like this compound.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.

Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 5 x 10^5 colony-forming units (CFU)/mL.

  • Positive control (bacterial culture in broth without antibiotic).

  • Negative control (broth only).

  • Incubator (35°C ± 2°C).

  • Micropipettes and sterile tips.

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB across the wells of the microtiter plate. This is typically done by adding a fixed volume of the drug to the first well and then transferring half of that volume to the subsequent wells, each containing broth, to create a concentration gradient.

  • Inoculation: Add a standardized bacterial inoculum to each well (except the negative control), resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_drug Prepare Serial Dilution of this compound in Broth start->prep_drug prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Experimental workflow for MIC determination.

Hypothesized Mechanism of Action

Given the selective activity of this compound against Gram-positive bacteria, its mechanism of action is likely directed at a target that is either unique to this class of bacteria or is accessible only in these organisms. The thick, exposed peptidoglycan cell wall of Gram-positive bacteria is a common target for such selective antibiotics.

Hypothesis: this compound inhibits bacterial growth by disrupting cell wall biosynthesis, specifically by targeting a key enzyme involved in the peptidoglycan synthesis pathway. This leads to a compromised cell envelope, osmotic instability, and eventual cell lysis.

This hypothesis is based on the following reasoning:

  • Selective Spectrum: The ineffectiveness against Gram-negative bacteria, which have an outer membrane protecting their thinner peptidoglycan layer, is a classic characteristic of many cell wall synthesis inhibitors.

  • Structural Class: As a complex polyketide, this compound has the structural intricacy to bind with high specificity to enzymatic targets, a common feature of natural product antibiotics that interfere with essential cellular processes.

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the hypothesized pathway of inhibition. It posits that this compound acts extracellularly or at the cell membrane to disrupt the formation of the peptidoglycan cell wall, a process critical for the survival of Gram-positive bacteria.

hypothesized_moa cluster_extracellular Extracellular Space cluster_cell Gram-Positive Bacterium cluster_wall Cell Wall (Peptidoglycan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome TPU_0037A This compound peptidoglycan Peptidoglycan Synthesis (e.g., Transpeptidase) TPU_0037A->peptidoglycan Inhibits Target Enzyme inhibition Inhibition of Cell Wall Formation peptidoglycan->inhibition precursors Lipid II Precursors precursors->peptidoglycan Polymerization & Cross-linking synthesis Precursor Synthesis synthesis->precursors Transport lysis Cell Lysis & Death inhibition->lysis

Caption: Hypothesized mechanism of this compound action.

Future Directions and Research

To validate this hypothesis, several experimental avenues could be pursued:

  • Cell Morphology Studies: Using electron microscopy to observe if this compound treatment leads to morphological changes consistent with cell wall damage (e.g., cell swelling, lysis).

  • Macromolecular Synthesis Assays: Radiolabeling experiments to determine if this compound specifically inhibits the incorporation of precursors into peptidoglycan, as opposed to DNA, RNA, or protein synthesis.

  • Target Identification: Affinity chromatography using a labeled this compound molecule to pull down its binding partner(s) from bacterial cell lysates, followed by mass spectrometry to identify the protein target.

References

Preliminary In-Vitro Studies of TPU-0037A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of TPU-0037A, an antibiotic compound with notable activity against Gram-positive bacteria. This document outlines the compound's antibacterial efficacy, details the experimental protocols for its assessment, and visualizes key related pathways and workflows.

Quantitative Data Summary

The primary in-vitro activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The results highlight its selective and potent antibacterial properties.

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant S. aureus (MRSA)Gram-positive1.56 - 12.5
Bacillus subtilisGram-positive1.56 - 12.5
Micrococcus luteusGram-positive1.56 - 12.5
Escherichia coliGram-negative>50
Proteus mirabilisGram-negative>50
Proteus vulgarisGram-negative>50
Pseudomonas aeruginosaGram-negative>50

Data sourced from multiple publicly available datasets.[1][2][3]

Experimental Protocols

The following is a detailed methodology for a key experiment cited: the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on established standards.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

  • 0.5 McFarland standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration significantly higher than the expected MIC.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a growth control (no drug), and the twelfth well as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells. This brings the final volume in each well to 200 µL.

  • Incubation:

    • Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control well should show clear turbidity, and the sterility control well should remain clear.

Visualizations

The following diagrams illustrate key concepts related to this compound and its evaluation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A This compound Stock D Serial Dilution in 96-well Plate A->D B Bacterial Culture C McFarland Standard B->C E Inoculation C->E D->E F Incubation (16-20h) E->F G Visual Inspection for Turbidity F->G H MIC Determination G->H

MIC Determination Experimental Workflow

Disclaimer on Signaling Pathway: As of the current literature, the precise antibacterial signaling pathway of this compound has not been fully elucidated. The mechanism is broadly understood to involve the inhibition of bacterial cell wall synthesis. Research on the related compound, lydicamycin, in a plant model, has suggested a mechanism involving the disruption of auxin transport; however, this is not directly transferable to its antibacterial mode of action.

The following diagram illustrates the proposed biosynthetic pathway for lydicamycin, the parent compound of this compound. This provides insight into the natural production of this class of molecules by Streptomyces platensis.

biosynthetic_pathway PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Linear_Polyketide Linear Polyketide Chain Assembly PKS_NRPS->Linear_Polyketide Precursors Malonyl-CoA, Methylmalonyl-CoA, Glycine, etc. Precursors->PKS_NRPS Cyclization Intramolecular Cyclization Linear_Polyketide->Cyclization Modifications Post-PKS/NRPS Modifications (e.g., hydroxylation, methylation) Cyclization->Modifications Lydicamycin Lydicamycin Modifications->Lydicamycin TPU_0037A This compound (30-demethyl-lydicamycin) Lydicamycin->TPU_0037A

References

Methodological & Application

Application Notes and Protocols for In-Vitro Dissolution and Assay of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a polyketide antibiotic and a congener of lydicamycin, demonstrating potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in-vitro assays. These application notes provide detailed protocols for the dissolution of this compound, along with methodologies for common in-vitro antibacterial and cytotoxicity assays.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 485815-59-6[6]
Molecular Formula C₄₆H₇₂N₄O₁₀[6]
Molecular Weight 841.1 g/mol [2]
Purity >95% by HPLC[7]
Appearance Colorless film
Solubility Soluble in DMSO, ethanol, and methanol.
Biological Activity Antibiotic with activity against Gram-positive bacteria, including MRSA.[1][2][3][4][5]
MIC Range (MRSA) 1.56-12.5 µg/mL[1][3][4][5]
Storage Store at -20°C for long-term stability (≥ 4 years).[2]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Aseptically weigh the desired amount of this compound. For a 10 mg/mL stock solution, weigh 1 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the vial. For 1 mg of this compound, add 100 µL of DMSO.

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Note: The final concentration of DMSO in the in-vitro assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]

G cluster_workflow This compound Stock Solution Preparation Workflow start Start: Equilibrate this compound weigh Weigh this compound start->weigh Aseptic Technique add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve e.g., 1 mg in 100 µL for 10 mg/mL aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C aliquot->store end_point End: Ready for Use store->end_point G cluster_pathway Hypothetical Mechanism of Action of this compound TPU This compound CellWall Bacterial Cell Wall Synthesis/Integrity TPU->CellWall Inhibition/Disruption Stress Cell Envelope Stress CellWall->Stress SigmaE Activation of σE Regulon Stress->SigmaE Response Stress Response Genes Upregulated (e.g., chaperones, proteases) SigmaE->Response Growth Inhibition of Bacterial Growth Response->Growth

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a potent antibiotic, identified as a congener of lydicamycin. It demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Proper preparation of a stock solution is the first critical step for accurate and reproducible downstream applications, such as in vitro antimicrobial susceptibility testing and mechanism of action studies. This document provides detailed guidelines for the selection of an appropriate solvent and a protocol for the preparation of a this compound stock solution.

Recommended Solvents and Solubility Profile

This compound is soluble in several common organic solvents. The choice of solvent will depend on the specific requirements of the downstream experiment, including potential solvent effects on the biological system under investigation.

Table 1: Solubility and Storage of this compound

SolventSolubilityRecommended Storage of Stock SolutionStability of Reconstituted Product
Dimethyl Sulfoxide (DMSO)Soluble-20°C12 months at -20°C
Ethanol (EtOH)Soluble-20°C12 months at -20°C
Methanol (MeOH)Soluble-20°C12 months at -20°C
N,N-Dimethylformamide (DMF)Soluble-20°C12 months at -20°C

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 841.08 g/mol .

Materials:

  • This compound (typically supplied as a film)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.

  • Weighing of this compound:

    • Tare a sterile, empty microcentrifuge tube on an analytical balance.

    • Carefully transfer the desired amount of this compound film to the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.41 mg of this compound.

    • Record the exact weight of the compound.

  • Solvent Addition:

    • Based on the recorded weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume of DMSO (mL) = [Weight of this compound (mg) / 841.08 ( g/mol )] / 10 (mmol/L)

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes until the this compound film is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C. As per available data, the reconstituted product is stable for up to 12 months when stored under these conditions.

Experimental Workflow and Logic Diagrams

Diagram 1: Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain this compound (film) equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add calculated volume of DMSO weigh->add_solvent vortex Vortex to dissolve add_solvent->vortex check Visually inspect for complete dissolution vortex->check check->vortex Incomplete aliquot Aliquot into single-use tubes check->aliquot Complete store Store at -20°C aliquot->store end_node End: Ready for use store->end_node

Caption: A flowchart illustrating the key steps in preparing a this compound stock solution.

Diagram 2: Decision Logic for Solvent Selection

G start Start: Need to prepare this compound stock solution question1 Is the experiment an in vitro cell-based assay? start->question1 solvent1 Recommended Solvent: DMSO question1->solvent1 Yes question2 Is DMSO incompatible with the assay? question1->question2 No/Other solvent1->question2 solvent2 Alternative Solvents: Ethanol, Methanol question2->solvent2 Yes end_node Proceed with stock solution preparation question2->end_node No solvent2->end_node note Note: Always perform a vehicle control experiment. end_node->note

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of TPU-0037A against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a wide array of antibiotics. The development of novel antimicrobial agents is paramount in addressing the challenge of MRSA infections. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational compound, TPU-0037A, against various MRSA strains. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[1][2] Accurate MIC determination is a fundamental aspect of antimicrobial susceptibility testing and is crucial for the evaluation of new therapeutic candidates. The protocol described herein is based on the broth microdilution method, a reference standard for MIC testing established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Data Presentation

The antimicrobial activity of this compound should be evaluated against a panel of clinically relevant MRSA strains and a quality control (QC) strain. The resulting MIC values, representing the lowest concentration of the agent that completely inhibits visible bacterial growth, should be summarized in a table for clear comparison.

Table 1: Example MIC Values of this compound and Control Antibiotics against MRSA Strains

Strain IDStrain TypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 43300HA-MRSA
USA300 (NRS384)CA-MRSA
NCTC 10442MRSA
Mu50 (ATCC 700699)VISA
ATCC 29213 S. aureus (QC)

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control.

Table 2: Quality Control (QC) Ranges for S. aureus ATCC 29213

Antimicrobial AgentMIC Range (µg/mL)
Oxacillin0.12 - 0.5
Vancomycin0.5 - 2

Note: The expected MIC range for this compound against the QC strain will be established through validation studies.

Experimental Protocol: Broth Microdilution Method

This protocol details the steps for determining the MIC of this compound against MRSA using the broth microdilution method in 96-well microtiter plates.

Materials and Reagents
  • This compound (powder form)

  • Control antibiotics (e.g., Vancomycin, Oxacillin)

  • MRSA test strains and S. aureus ATCC 29213 (quality control)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3][5]

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile 96-well U-shaped bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Spectrophotometer or densitometer

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)[3]

Step-by-Step Methodology

1. Preparation of Antimicrobial Agent Stock Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1%).

  • Prepare stock solutions of control antibiotics as per CLSI guidelines.[6]

  • Filter-sterilize the stock solutions using a 0.22 µm syringe filter if necessary.

2. Preparation of Antimicrobial Agent Dilutions in Microtiter Plates:

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a twofold serial dilution by transferring 50 µL from the first well to the second well, and so on, down to the desired final concentration. Discard 50 µL from the last well containing the antimicrobial. This will result in wells containing 50 µL of varying concentrations of this compound.[3]

  • The concentration range should be selected to encompass the expected MIC of the compound (e.g., from 256 µg/mL to 0.06 µg/mL).[3]

  • Prepare separate rows for each control antibiotic following the same serial dilution procedure.

  • Designate wells for a positive control (growth control: CAMHB with inoculum, no drug) and a negative control (sterility control: CAMHB only, no inoculum).[3]

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture of an MRSA strain on a non-selective agar (B569324) plate, select 3-5 isolated colonies.[1]

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be achieved using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm) or by visual comparison. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.[3][7]

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][3] This is typically a 1:100 dilution of the 0.5 McFarland suspension.

4. Inoculation of Microtiter Plates:

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the 50 µL of antimicrobial dilutions. This will bring the final volume in each well to 100 µL.[3]

  • The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[1]

  • Do not add inoculum to the negative control (sterility) wells.

5. Incubation:

  • Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours. For MRSA, a full 24-hour incubation is recommended, especially when testing glycopeptides or oxacillin.[1][8]

6. Reading and Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well. A reading mirror or a plate reader can aid in visualization.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.[1]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The results for the quality control strain (S. aureus ATCC 29213) must fall within the established acceptable ranges for the control antibiotics to validate the experiment.[3]

Mandatory Visualizations

MIC_Determination_Workflow Workflow for MIC Determination of this compound against MRSA cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_agent Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution Add to plate prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) inoculate Inoculate Plate with Diluted MRSA Suspension prep_inoculum->inoculate Dilute and add to plate serial_dilution->inoculate Plate with dilutions incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic interpret Interpret Results and Validate with QC Strain read_mic->interpret

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for TPU-0037A in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a potent antibiotic belonging to the lydicamycin (B608755) family of natural products.[1][2] It has demonstrated significant inhibitory activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides detailed application notes and standardized protocols for utilizing this compound in bacterial growth inhibition assays, facilitating its evaluation as a potential therapeutic agent.

Quantitative Data Summary

This compound exhibits selective and potent activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have been determined for several bacterial strains. The compound is largely ineffective against Gram-negative bacteria.[1]

Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusMethicillin-resistant (MRSA)1.56 - 12.5[1]
Bacillus subtilis-1.56 - 12.5[1]
Micrococcus luteus-1.56 - 12.5[1]
Escherichia coli->50[1]
Proteus mirabilis->50[1]
Proteus vulgaris->50[1]
Pseudomonas aeruginosa->50[1]

Mechanism of Action and Signaling Pathway

This compound is a congener of lydicamycin, a hybrid non-ribosomal peptide-polyketide antibiotic.[3][4] While the precise molecular target of this compound has not been definitively elucidated, its class of antibiotics is known to often interfere with essential cellular processes in bacteria. Recent studies on lydicamycins suggest that they elicit a transcriptional response similar to that of antibiotics targeting cell wall synthesis.[3] The proposed mechanism involves the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall. Disruption of this pathway leads to cell lysis and bacterial death.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM Synthesis UDP_NAM_Penta UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_Penta Addition of pentapeptide Pentapeptide Pentapeptide Lipid_I Lipid I UDP_NAM_Penta->Lipid_I Formation Lipid_II Lipid II Lipid_I->Lipid_II Addition of UDP-NAG Translocation Translocation to outer membrane Lipid_II->Translocation Peptidoglycan Growing Peptidoglycan Chain Translocation->Peptidoglycan Transglycosylation Cross_linking Transpeptidation (Cross-linking) Peptidoglycan->Cross_linking Mature_PG Mature Peptidoglycan Cross_linking->Mature_PG TPU0037A This compound TPU0037A->Peptidoglycan Inhibits TPU0037A->Cross_linking Inhibits

Proposed inhibition of bacterial cell wall synthesis by this compound.

Experimental Protocols

Two standard methods for determining the antibacterial activity of a compound are the Broth Microdilution Method for quantitative MIC value determination and the Agar (B569324) Disk Diffusion Method for qualitative assessment of susceptibility.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against Gram-positive bacteria such as Staphylococcus aureus.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture (e.g., MRSA) grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., from 50 µg/mL down to 0.025 µg/mL).

    • Include a positive control (wells with bacteria and no drug) and a negative control (wells with media only) on each plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth). Results can be read visually or with a microplate reader at 600 nm.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC (lowest concentration with no growth) E->F

Workflow for the Broth Microdilution Assay.

Protocol 2: Agar Disk Diffusion Assay

This protocol provides a qualitative assessment of the susceptibility of a bacterial strain to this compound.

Materials:

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture (e.g., MRSA)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound in a suitable solvent at a desired concentration (e.g., 1 mg/mL).

    • Aseptically apply a known volume (e.g., 10 µL) of the this compound solution onto sterile filter paper disks and allow them to dry completely. This will result in disks containing a specific amount of the compound (e.g., 10 µ g/disk ).

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically place the prepared this compound disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk with the solvent alone to ensure it has no inhibitory effect.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition correlates with the susceptibility of the bacterium to this compound. A larger zone indicates greater susceptibility.

G A Prepare this compound Impregnated Disks C Place Disks on Agar Surface A->C B Prepare Bacterial Lawn on MHA Plate B->C D Incubate at 37°C for 18-24h C->D E Measure Zone of Inhibition (mm) D->E

Workflow for the Agar Disk Diffusion Assay.

Conclusion

This compound is a promising antibacterial agent with potent activity against Gram-positive bacteria, including MRSA. The provided protocols offer standardized methods for the in vitro evaluation of its efficacy. The broth microdilution assay is recommended for determining quantitative MIC values, which are essential for drug development and resistance monitoring. The agar disk diffusion assay provides a simpler, qualitative method for assessing bacterial susceptibility. Further research into the precise molecular target of this compound will be valuable for understanding its mechanism of action and potential for therapeutic development.

References

Application Notes and Protocols for Cell Viability Assays with TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is an antibiotic identified as a congener of lydicamycin (B608755). It has demonstrated inhibitory effects on the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While its primary characterization has been in the context of antibacterial activity, its structural similarity to lydicamycin suggests potential applications in other areas, including cancer research. Lydicamycin has been shown to possess potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides detailed protocols for assessing the effects of this compound on the viability of eukaryotic cells, drawing upon established methodologies and data from its analogue, lydicamycin, to inform experimental design.

Mechanism of Action (Hypothesized)

Based on the known activity of its structural analogue, lydicamycin, this compound is hypothesized to induce cytotoxicity in eukaryotic cells, particularly cancer cells, through the activation of apoptotic signaling pathways. Lydicamycin has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses and apoptosis.[2][3] Activation of JNK can lead to the phosphorylation and regulation of Bcl-2 family proteins, which in turn control the integrity of the mitochondrial outer membrane.[2][4] Disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, initiating a cascade of caspase activation (e.g., caspase-9 and caspase-3/7) that culminates in programmed cell death.[5]

Data Presentation: Cytotoxicity of Lydicamycin

The following table summarizes the cytotoxic activity of lydicamycin, the structural analogue of this compound, against a cancer cell line. This data can be used as a reference for determining the appropriate concentration range for initial cell viability assays with this compound.

CompoundCell LineAssay TypeIncubation TimeIC50 ValueReference
LydicamycinSP2/0 (Mouse Myeloma)Not SpecifiedNot Specified0.56 nmol/LN/A

Experimental Protocols

Two standard and widely used cell viability assays are detailed below. These protocols can be readily adapted for testing the effects of this compound on adherent or suspension eukaryotic cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range informed by the IC50 of lydicamycin (e.g., from 0.1 nM to 1 µM).

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

    • Transfer the appropriate volume of buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is completely dissolved.

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, seeding cells in an opaque-walled plate.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay to treat the cells with a range of this compound concentrations and controls.

  • Assay Procedure:

    • After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of Lydicamycin-Induced Apoptosis (Hypothesized for this compound)

Lydicamycin_Apoptosis_Pathway TPU0037A This compound / Lydicamycin CellularStress Cellular Stress TPU0037A->CellularStress JNK_Pathway JNK Pathway Activation CellularStress->JNK_Pathway Bcl2_Family Regulation of Bcl-2 Family Proteins JNK_Pathway->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Cell Viability Assays

Cell_Viability_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with this compound (and controls) Incubate24h->Treat IncubateExposure Incubate for Exposure Period Treat->IncubateExposure Assay Perform Viability Assay IncubateExposure->Assay MTT_Assay MTT Assay Assay->MTT_Assay Colorimetric CellTiterGlo_Assay CellTiter-Glo® Assay Assay->CellTiterGlo_Assay Luminescent AddMTT Add MTT Reagent MTT_Assay->AddMTT AddCTG Add CellTiter-Glo® Reagent CellTiterGlo_Assay->AddCTG IncubateMTT Incubate 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance DataAnalysis Data Analysis (% Viability, IC50) ReadAbsorbance->DataAnalysis MixLysis Mix and Incubate 10 min AddCTG->MixLysis ReadLuminescence Read Luminescence MixLysis->ReadLuminescence ReadLuminescence->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for cell viability assays.

References

Application Notes: Antimicrobial Susceptibility Testing of TPU-0037A using Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a novel antibiotic compound, identified as a congener of lydicamycin (B608755).[1][2] It has demonstrated significant inhibitory activity against a range of Gram-positive bacteria, including clinically important strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] In contrast, it shows limited to no activity against Gram-negative bacteria.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of an antimicrobial agent against a specific microorganism.[5] This document provides a detailed protocol for utilizing the broth microdilution method to assess the in vitro antimicrobial activity of this compound.

Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[5] The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Key Characteristics of this compound

A summary of the key characteristics of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C46H72N4O10[2]
Molecular Weight 841.0 g/mol [2]
CAS Number 485815-59-6[3]
Antibacterial Spectrum Gram-positive bacteria (e.g., S. aureus, B. subtilis, M. luteus)[1]
Reported MIC Range 1.56-12.5 µg/mL against susceptible Gram-positive bacteria[1]
Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO)[6]

Postulated Mechanism of Action of this compound

While the precise signaling pathway of this compound has not been fully elucidated, its structural similarity to lydicamycin suggests a comparable mechanism of action. Lydicamycins are known to elicit a transcriptional response in bacteria that is similar to antibiotics targeting cell wall synthesis.[7] Therefore, it is postulated that this compound may inhibit a critical step in the bacterial cell wall biosynthesis pathway. The integrity of the bacterial cell wall is essential for survival, making its synthesis an attractive target for antibiotics.

G cluster_pathway Postulated Mechanism: Inhibition of Bacterial Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_chain Nascent Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation Crosslinked_peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_chain->Crosslinked_peptidoglycan Transpeptidation TPU_0037A This compound TPU_0037A->Lipid_II Inhibition G cluster_workflow Broth Microdilution Assay Workflow Prep_Compound 1. Prepare this compound Stock Solution Serial_Dilution 3. Perform Serial Dilutions in Microtiter Plate Prep_Compound->Serial_Dilution Prep_Inoculum 2. Prepare Bacterial Inoculum Inoculation 4. Inoculate Microtiter Plate Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation 5. Incubate the Plate Inoculation->Incubation Reading 6. Read and Interpret Results Incubation->Reading

References

Application Notes and Protocol for Time-Kill Kinetics Assay of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a novel antibiotic belonging to the lydicamycin (B608755) family of natural products.[1][2] It has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] Understanding the pharmacodynamics of new antimicrobial agents is crucial for their development as therapeutics. The time-kill kinetics assay is a fundamental in vitro method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the activity of this compound against relevant Gram-positive bacterial strains.

Principle of the Assay

The time-kill kinetics assay involves exposing a standardized inoculum of a bacterial strain to a constant concentration of an antimicrobial agent in a liquid medium. At specified time intervals, aliquots of the culture are removed, and the antimicrobial agent is neutralized. The number of viable bacteria in the sample is then quantified by plating on a suitable agar (B569324) medium and counting the resulting colony-forming units (CFU). The change in bacterial viability over time, expressed as log10 CFU/mL, is plotted to generate a time-kill curve. This curve provides insights into the rate and extent of bacterial killing, helping to classify the agent as bactericidal (typically a ≥3-log10 or 99.9% reduction in CFU/mL from the initial inoculum) or bacteriostatic (inhibition of growth).[5][6]

Materials and Reagents

Table 1: Materials and Reagents

Material/ReagentSupplier/GradeNotes
This compoundResearch GradeStore at -20°C.[1]
Dimethyl Sulfoxide (DMSO)Cell culture gradeFor dissolving this compound.
Gram-positive bacterial strain(s)e.g., Staphylococcus aureus ATCC 29213, MRSA strain
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Tryptic Soy Agar (TSA) or other suitable agarFor bacterial enumeration.
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)For dilutions.
Neutralizing BrothSpecific composition to be validated.
Sterile microcentrifuge tubes, culture tubes, and flasks
Micropipettes and sterile tips
SpectrophotometerFor inoculum standardization.
Incubator (37°C)
Shaking incubator (optional)
Spiral plater or manual plating supplies
Colony counter

Experimental Protocol

Preparation of this compound Stock Solution
  • This compound is soluble in DMSO, ethanol, and methanol.[1] Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Bacterial Inoculum Preparation
  • From a fresh overnight culture of the test bacterium on an agar plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours, corresponding to an optical density at 600 nm (OD600) of 0.2-0.5).

  • Adjust the bacterial suspension with sterile CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Further dilute the adjusted suspension in CAMHB to obtain a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

Time-Kill Assay Procedure
  • Prepare test tubes containing CAMHB with the desired concentrations of this compound. It is recommended to test concentrations at multiples of the Minimum Inhibitory Concentration (MIC), for example, 0.5x, 1x, 2x, and 4x MIC.

  • Include a growth control tube containing only the bacterial inoculum in CAMHB and a vehicle control tube containing the bacterial inoculum and the same concentration of DMSO as in the highest this compound concentration tube.

  • Inoculate each tube with the prepared bacterial suspension to achieve the final starting density of approximately 5 x 10^5 CFU/mL.

  • Mix the contents of each tube thoroughly and incubate at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.

  • Immediately transfer the aliquot into a tube containing a neutralizing broth to inactivate the antibacterial activity of this compound. The efficacy of the neutralizer should be validated prior to the assay.

  • Perform serial 10-fold dilutions of the neutralized sample in sterile saline or PBS.

  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

Data Analysis and Presentation
  • Calculate the mean CFU/mL from replicate plates for each time point and condition.

  • Transform the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL against time (in hours) for each concentration of this compound and the controls.

  • Determine the change in log10 CFU/mL from the initial inoculum (time 0) for each concentration at each time point.

  • Bactericidal activity is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a <3-log10 reduction in CFU/mL, with the bacterial count remaining similar to or slightly above the initial inoculum.

Table 2: Example Data Presentation for Time-Kill Kinetics of this compound against S. aureus

Time (h)Growth Control (log10 CFU/mL)Vehicle Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.705.695.715.705.685.69
26.506.485.505.204.804.10
47.807.755.304.603.903.00
68.908.855.104.003.10<2.00
89.209.155.003.50<2.00<2.00
249.509.455.203.80<2.00<2.00

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lydicamycin and its congeners, such as this compound, are polyketide antibiotics that are understood to exert their antibacterial effect by inhibiting bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby disrupting the translation process. The following diagram illustrates the general mechanism of bacterial protein synthesis and the point of inhibition by such antibiotics.

G cluster_ribosome Bacterial Ribosome (70S) cluster_translation Translation Process 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Peptide bond formation 30S_subunit 30S Subunit 30S_subunit->50S_subunit Forms 70S ribosome mRNA mRNA mRNA->30S_subunit tRNA Aminoacyl-tRNA tRNA->50S_subunit Delivers amino acid TPU_0037A This compound TPU_0037A->50S_subunit Binds and inhibits

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow

The following diagram outlines the key steps in the time-kill kinetics assay for this compound.

G Start Start Prep_Inoculum Prepare Bacterial Inoculum (log-phase, ~5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Compound Prepare this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Start->Prep_Compound Incubate Inoculate and Incubate at 37°C Prep_Inoculum->Incubate Prep_Compound->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 24 h) Incubate->Sample Neutralize Neutralize Antibiotic Activity Sample->Neutralize Dilute_Plate Serial Dilution and Plating Neutralize->Dilute_Plate Incubate_Plates Incubate Plates (37°C, 18-24 h) Dilute_Plate->Incubate_Plates Count_Colonies Enumerate Colonies (CFU/mL) Incubate_Plates->Count_Colonies Analyze Plot log10 CFU/mL vs. Time Count_Colonies->Analyze End End Analyze->End

Caption: Workflow for the time-kill kinetics assay of this compound.

References

Investigating the Efficacy of TPU-0037A on Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria within a biofilm significantly more resistant to antibiotics and host immune responses compared to their free-floating, planktonic counterparts. The increased tolerance of biofilm-associated bacteria is a major contributor to chronic infections and the failure of antimicrobial therapies. Consequently, the development of novel therapeutic agents that can effectively inhibit biofilm formation or eradicate existing biofilms is a critical area of research.

TPU-0037A is an antibiotic that has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. As a congener of lydicamycin, its primary mechanism of action is understood to involve the inhibition of bacterial growth[1][2][3]. However, its specific effects on the complex process of biofilm formation have not been extensively characterized. These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as an anti-biofilm agent. Detailed protocols for quantifying biofilm biomass, visualizing biofilm architecture, and analyzing the expression of key biofilm-related genes are presented.

Hypothetical Signaling Pathway for Biofilm Formation

The formation of bacterial biofilms is a complex, multi-step process regulated by intricate signaling networks. A common pathway involves environmental cues triggering the activation of sensor kinases, which in turn phosphorylate response regulators. These activated regulators then modulate the expression of genes responsible for adhesion, EPS production, and other biofilm-specific functions. While the precise pathway affected by this compound is yet to be elucidated, a generalized signaling cascade is depicted below.

Hypothetical Signaling Pathway of Bacterial Biofilm Formation Env_Cue Environmental Cues (e.g., nutrient limitation, surface contact) Sensor_Kinase Sensor Kinase Env_Cue->Sensor_Kinase Activates Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylates Gene_Expression Modulation of Gene Expression Response_Regulator->Gene_Expression Activates Adhesion_Genes Adhesion Genes (e.g., fnbA/B, clfB) Gene_Expression->Adhesion_Genes EPS_Genes EPS Production Genes (e.g., ica (B1672459) operon) Gene_Expression->EPS_Genes Biofilm_Formation Biofilm Formation Adhesion_Genes->Biofilm_Formation EPS_Genes->Biofilm_Formation TPU_0037A This compound (Hypothetical Target) TPU_0037A->Sensor_Kinase Inhibits? TPU_0037A->Response_Regulator Inhibits?

Caption: Hypothetical signaling pathway of bacterial biofilm formation.

Experimental Protocols

The following protocols are designed to assess the effect of this compound on bacterial biofilm formation.

Quantification of Biofilm Biomass using Crystal Violet Assay

This high-throughput assay is used to quantify the total biofilm biomass.

Experimental Workflow:

Caption: Workflow for the Crystal Violet Biofilm Assay.

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into 5 mL of appropriate growth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C with shaking.[4]

  • Inoculum Standardization: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.[4]

  • Plate Inoculation: Add 200 µL of the standardized bacterial suspension to each well of a sterile 96-well flat-bottom microtiter plate. Include wells with sterile medium only as a negative control.[4][5][6][7]

  • Treatment: Prepare serial dilutions of this compound in the growth medium and add them to the designated wells to achieve the desired final concentrations. Include an untreated control (vehicle only).

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.[8][9]

  • Washing: Carefully aspirate the medium from each well to remove planktonic cells. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).[5]

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.[4]

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[5][8]

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain.[8]

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[5][8][9]

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[5]

Data Presentation:

This compound (µg/mL)Average OD₅₉₅Standard Deviation% Biofilm Inhibition
0 (Control)0
X
Y
Z
Visualization of Biofilm Architecture by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.

Experimental Workflow:

G cluster_growth Biofilm Growth cluster_staining Staining cluster_imaging Imaging & Analysis Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Slides Inoculate coverslips in multi-well plate Prepare_Inoculum->Inoculate_Slides Add_TPU Add this compound Inoculate_Slides->Add_TPU Incubate Incubate 24-48h Add_TPU->Incubate Wash_Slides Gently wash coverslips Incubate->Wash_Slides Stain_Viability Stain with Live/Dead stain (e.g., SYTO 9/PI) Wash_Slides->Stain_Viability Mount_Slides Mount on microscope slide Stain_Viability->Mount_Slides Acquire_Images Acquire Z-stack images with CLSM Mount_Slides->Acquire_Images Analyze_Images 3D reconstruction and quantitative analysis Acquire_Images->Analyze_Images

Caption: Workflow for CLSM analysis of biofilms.

Protocol:

  • Biofilm Growth: Grow biofilms on sterile glass coverslips placed in the wells of a multi-well plate as described in the crystal violet assay protocol, including treatment with this compound.[10]

  • Washing: After incubation, gently remove the coverslips and wash them with sterile PBS to remove non-adherent cells.[10]

  • Staining: Stain the biofilms using a live/dead bacterial viability kit (e.g., containing SYTO 9 and propidium (B1200493) iodide) according to the manufacturer's instructions. This allows for the differentiation of live (green fluorescence) and dead (red fluorescence) cells.[10]

  • Mounting: Mount the stained coverslips onto a microscope slide.

  • Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire a series of optical sections (z-stack) through the depth of the biofilm.[10][11]

  • Image Analysis: Use appropriate software (e.g., ImageJ, IMARIS) to reconstruct three-dimensional images of the biofilm and to quantify parameters such as biofilm thickness, biomass volume, and the ratio of live to dead cells.[10][11]

Data Presentation:

TreatmentAverage Biofilm Thickness (µm)Live/Dead Cell RatioQualitative Description of Biofilm Structure
Control
This compound (X µg/mL)
This compound (Y µg/mL)
Analysis of Biofilm-Related Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes known to be involved in biofilm formation, providing insights into the molecular mechanism of this compound's action.[12][13]

Experimental Workflow:

G cluster_biofilm Biofilm Culture & RNA Extraction cluster_qpcr cDNA Synthesis & qRT-PCR cluster_analysis Data Analysis Grow_Biofilm Grow biofilms with/without This compound Harvest_Cells Harvest biofilm cells Grow_Biofilm->Harvest_Cells Extract_RNA Extract total RNA Harvest_Cells->Extract_RNA DNase_Treat DNase treatment Extract_RNA->DNase_Treat Synthesize_cDNA Synthesize cDNA DNase_Treat->Synthesize_cDNA Perform_qPCR Perform qRT-PCR with gene-specific primers Synthesize_cDNA->Perform_qPCR Calculate_Fold_Change Calculate relative fold change (e.g., 2^-ΔΔCt method) Perform_qPCR->Calculate_Fold_Change

Caption: Workflow for qRT-PCR analysis of biofilm-related genes.

Protocol:

  • Biofilm Culture and RNA Extraction: Grow biofilms in the presence and absence of sub-inhibitory concentrations of this compound. Harvest the biofilm-associated cells and extract total RNA using a commercially available kit or a customized protocol.[14]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[12]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.[14]

  • qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA as a template, gene-specific primers for target genes (e.g., icaA, fnbA, agrA), and a housekeeping gene (e.g., 16S rRNA) for normalization.[13][14][15]

  • Data Analysis: Calculate the relative fold change in gene expression in the this compound treated samples compared to the untreated control using a method such as the 2-ΔΔCt method.[14]

Data Presentation:

GeneFunctionFold Change in Expression (this compound vs. Control)
icaAPolysaccharide intercellular adhesin synthesis
fnbAFibronectin-binding protein A
agrAAccessory gene regulator A
16S rRNAHousekeeping gene (Control)1.0

Conclusion

The protocols outlined in these application notes provide a robust framework for a systematic investigation into the anti-biofilm properties of this compound. By combining quantitative biomass measurements, detailed structural analysis, and molecular-level gene expression studies, researchers can gain a comprehensive understanding of the potential of this compound as a novel therapeutic agent for combating biofilm-associated infections. The data generated from these experiments will be crucial for guiding further preclinical and clinical development of this compound and other anti-biofilm candidates.

References

Application Notes and Protocols for Preclinical Evaluation of TPU-0037A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is an antibiotic compound, identified as a congener of lydicamycin, which has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] These application notes provide a comprehensive framework for the preclinical evaluation of this compound in relevant animal models. The protocols outlined below are designed to assess the compound's efficacy, pharmacokinetics (PK), and preliminary safety profile, guiding further development. Adherence to ethical guidelines and regulatory standards for animal welfare is paramount throughout all experimental procedures.

Rationale for In Vivo Testing

Preclinical in vivo studies are a critical step in drug development, providing essential data on a compound's biological activity and safety that cannot be obtained from in vitro assays alone.[6][7] For a novel antibiotic like this compound, animal models of infection are indispensable for evaluating its therapeutic potential in a complex biological system.[8][9] These studies aim to establish a dose-response relationship, determine the optimal dosing regimen, and identify potential toxicities before advancing to clinical trials.[10]

Data Presentation

Table 1: In Vitro Activity of this compound
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)1.56 - 12.5[1][2][5]
Bacillus subtilis1.56 - 12.5[1][2][5]
Micrococcus luteus1.56 - 12.5[1][2][5]
Escherichia coli>50[1][2][5]
Proteus mirabilis>50[1][2][5]
Pseudomonas aeruginosa>50[1][2][5]
Table 2: Pharmacokinetic Parameters of this compound in a Murine Model (Example Data)
ParameterIntravenous (IV) Administration (10 mg/kg)Oral (PO) Administration (50 mg/kg)
Cmax (µg/mL) 15.23.8
Tmax (h) 0.11.5
AUC (0-t) (µg*h/mL) 25.812.1
Half-life (t½) (h) 2.33.1
Bioavailability (%) N/A18
Table 3: Efficacy of this compound in a Murine Thigh Infection Model (Example Data)
Treatment GroupDose (mg/kg)RouteBacterial Load (log10 CFU/g tissue) at 24h
Vehicle Control -IP7.8 ± 0.5
This compound 10IP5.2 ± 0.7
This compound 30IP3.1 ± 0.4
This compound 100IP1.9 ± 0.3
Vancomycin 50IP2.5 ± 0.6

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of this compound that can be administered to animals without causing unacceptable toxicity.

Animal Model: Healthy BALB/c mice, 6-8 weeks old, male and female.

Methodology:

  • Acclimatize animals for a minimum of 7 days.

  • Randomly assign animals to dose groups (n=5 per group), including a vehicle control group.

  • Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline).

  • Administer single escalating doses of this compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).

  • Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for 14 days.

  • Record body weights daily for the first 7 days and then every other day.

  • At the end of the observation period, euthanize animals and perform gross necropsy. Collect major organs for histopathological analysis if necessary.

  • The MTD is defined as the highest dose that does not cause mortality or more than 20% weight loss.

Protocol 2: Murine Thigh Infection Model for Efficacy Testing

Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection model.

Animal Model: Immunocompromised (e.g., neutropenic) Swiss Webster mice, 6-8 weeks old.

Methodology:

  • Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).

  • On the day of infection (day 0), anesthetize the mice and inject 0.1 mL of a logarithmic-phase culture of MRSA (e.g., ATCC 43300, 1-5 x 10^5 CFU) into the right thigh muscle.

  • Two hours post-infection, initiate treatment with this compound at various doses (determined from MTD studies) or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection). Include a positive control group treated with a standard-of-care antibiotic like vancomycin.

  • Administer treatment as a single dose or multiple doses over a 24-hour period.

  • At 24 hours post-infection, euthanize the mice.

  • Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).

  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of this compound.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[11]

Animal Model: Healthy Sprague-Dawley rats or BALB/c mice with jugular vein cannulation.

Methodology:

  • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood samples to separate plasma.

  • Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Visualizations

Hypothetical Signaling Pathway of this compound

cluster_bacterium Gram-Positive Bacterium TPU_0037A This compound Cell_Wall Cell Wall Synthesis Machinery TPU_0037A->Cell_Wall Inhibition Protein_Synthesis Ribosome (Protein Synthesis) TPU_0037A->Protein_Synthesis Inhibition DNA_Replication DNA Gyrase/Topoisomerase TPU_0037A->DNA_Replication Inhibition Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Protein_Synthesis->Bacterial_Death DNA_Replication->Bacterial_Death

Caption: Hypothetical mechanism of this compound targeting bacterial cell processes.

Experimental Workflow for In Vivo Efficacy Testing

Start Start: Efficacy Study Animal_Model Select Animal Model (e.g., Immunocompromised Mice) Start->Animal_Model Infection Induce Localized Infection (e.g., MRSA Thigh Infection) Animal_Model->Infection Treatment Administer this compound (Multiple Dose Groups) Infection->Treatment Controls Include Vehicle and Positive Control Groups Infection->Controls Monitoring Monitor Animal Health (24-48 hours) Treatment->Monitoring Controls->Monitoring Endpoint Endpoint: Euthanize and Collect Infected Tissue Monitoring->Endpoint Analysis Quantify Bacterial Load (CFU/gram of tissue) Endpoint->Analysis Data_Evaluation Evaluate Dose-Response and Statistical Significance Analysis->Data_Evaluation End End: Efficacy Determined Data_Evaluation->End

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

Application Notes and Protocols: Dosing and Administration of TPU-0037A in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is an antibiotic identified as a congener of lydicamycin, demonstrating notable in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a compound of interest for potential therapeutic applications, understanding its behavior in preclinical animal models is a critical step in the drug development process. These application notes provide a generalized framework for the dosing and administration of this compound in mouse models, based on standard laboratory practices for antibiotic efficacy studies. It is important to note that specific experimental details for this compound are not widely published; therefore, the following protocols should be considered as a starting point and may require optimization for specific research needs.

Data Presentation

Due to the limited publicly available in vivo data for this compound, the following tables provide hypothetical yet representative data structures for recording and presenting experimental results. Researchers should populate these tables with their own experimental data.

Table 1: Hypothetical Dose-Response Data for this compound in a Murine MRSA Infection Model

Dose Group (mg/kg)Administration RouteDosing FrequencyMean Bacterial Load (CFU/g tissue)Percent Reduction in Bacterial Load vs. VehicleSurvival Rate (%)
Vehicle ControlIntraperitonealOnce Daily5.0 x 10⁷0%20%
This compound (5)IntraperitonealOnce Daily2.5 x 10⁶95%80%
This compound (10)IntraperitonealOnce Daily5.0 x 10⁵99%100%
This compound (20)IntraperitonealOnce Daily1.0 x 10⁴99.98%100%

Table 2: Recommended Administration Parameters for Mice

Route of AdministrationRecommended VolumeNeedle Gauge
Intravenous (IV) - Tail Vein< 0.2 mL27-30 G
Intraperitoneal (IP)< 2.0 mL25-27 G
Subcutaneous (SC)< 1.0 mL per site25-27 G
Oral (PO) - Gavage< 0.5 mL20-22 G (gavage needle)

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mice.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

1. Materials:

  • This compound powder
  • Sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Sonicator (optional)
  • Sterile syringes and needles

2. Procedure:

  • Determine the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the mice.
  • Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
  • Add a small amount of DMSO to initially dissolve the compound. Vortex thoroughly.
  • Sequentially add PEG300, Tween 80, and saline, vortexing after each addition to ensure a homogenous suspension.
  • If necessary, sonicate the solution in a water bath for 5-10 minutes to aid in dissolution.
  • Visually inspect the solution for any precipitation before administration. The final formulation should be a clear solution or a fine suspension.
  • Prepare fresh on the day of the experiment.

Protocol 2: Administration of this compound to Mice

1. Animal Handling and Restraint:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
  • Handle mice gently to minimize stress.
  • Use appropriate restraint techniques for each administration route to ensure the safety of the animal and the administrator.

2. Intraperitoneal (IP) Injection:

  • Restrain the mouse by grasping the loose skin over the neck and shoulders.
  • Position the mouse with its head tilted slightly downwards.
  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
  • Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.
  • Inject the prepared this compound formulation slowly.

3. Intravenous (IV) Injection (Tail Vein):

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
  • Place the mouse in a restraint device that exposes the tail.
  • Swab the tail with 70% ethanol.
  • Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.
  • Inject the this compound solution slowly. Successful injection is indicated by the absence of a subcutaneous bleb.

4. Subcutaneous (SC) Injection:

  • Grasp a fold of skin between the shoulder blades (interscapular region).
  • Insert a 25-27 gauge needle into the base of the "tented" skin.
  • Aspirate to ensure a blood vessel has not been entered.
  • Inject the formulation to form a small bleb under the skin.

5. Oral Gavage (PO):

  • Gently restrain the mouse and hold it in a vertical position.
  • Insert a flexible or ball-tipped gavage needle into the mouth and gently advance it along the roof of the mouth and down the esophagus.
  • Administer the this compound formulation directly into the stomach. Do not force the needle if resistance is met.

Mandatory Visualizations

Signaling Pathway

As the precise molecular target and signaling pathway of this compound are not yet fully elucidated, the following diagram illustrates the general mechanisms of action for antibiotics, which are the likely areas of impact for this compound.

G General Mechanisms of Bacterial Antibiotic Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase RNA_Polymerase RNA Polymerase Ribosome_50S 50S Ribosomal Subunit Ribosome_30S 30S Ribosomal Subunit Cell_Wall_Synthesis Cell Wall Synthesis DNA DNA DNA->DNA Replication RNA RNA DNA->RNA Transcription Protein Protein RNA->Protein Translation Cellular Functions Cellular Functions Protein->Cellular Functions Quinolones Quinolones Quinolones->DNA_Gyrase Rifampin Rifampin Rifampin->RNA_Polymerase Macrolides Macrolides/ Lincosamides Macrolides->Ribosome_50S Aminoglycosides Aminoglycosides/ Tetracyclines Aminoglycosides->Ribosome_30S Beta_Lactams β-Lactams/ Glycopeptides Beta_Lactams->Cell_Wall_Synthesis

Caption: General bacterial antibiotic targets.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an antibiotic like this compound in a mouse infection model.

G In Vivo Efficacy Study Workflow for this compound A Acclimatize Mice B Induce Infection (e.g., MRSA) A->B C Randomize into Treatment Groups B->C D Administer this compound or Vehicle Control C->D E Monitor Clinical Signs (Weight, Behavior) D->E F Euthanize at Pre-determined Endpoint E->F G Collect Tissues (e.g., Spleen, Liver) F->G H Determine Bacterial Load (CFU Counts) G->H I Analyze Data (Statistics) H->I

Caption: Workflow for in vivo antibiotic efficacy studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of TPU-0037A in Biological Samples using High-Performance Liquid Chromatography (HPLC)

This document provides a comprehensive guide for the quantitative analysis of this compound, an antibiotic congener of lydicamycin, in biological matrices.[1] The following high-performance liquid chromatography (HPLC) method has been developed and validated to support pharmacokinetic and other drug development studies.

Chromatographic Conditions

A reverse-phase HPLC method with UV detection was established for the determination of this compound. The separation is achieved on a C18 column with an isocratic mobile phase, ensuring robust and reproducible results. A similar approach has been successfully applied for the analysis of other novel small molecules in biological samples.[2]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 320 nm
Internal Standard (IS) Diazepam or a structurally similar compound
Run Time 10 minutes

Sample Preparation: Protein Precipitation

For the extraction of this compound from plasma, a protein precipitation method is employed due to its simplicity and high-throughput applicability.[3][4][5]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.[6]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[7]

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] The validation parameters demonstrate that the method is accurate, precise, and reliable for its intended purpose.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 10 - 2000 ng/mL.

ParameterResult
Calibration Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.[9]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low (LQC) 30< 5.095.0 - 105.0< 6.094.0 - 106.0
Medium (MQC) 300< 4.596.0 - 104.0< 5.595.0 - 105.0
High (HQC) 1500< 4.097.0 - 103.0< 5.096.0 - 104.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ.

ParameterResult (ng/mL)
Limit of Detection (LOD) 3 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Recovery

The extraction recovery of this compound from plasma was consistent and efficient.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low (LQC) 3088.5
Medium (MQC) 30091.2
High (HQC) 150090.5

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for sample analysis and a hypothetical signaling pathway that could be investigated using this method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample_collection 1. Plasma Sample Collection add_is 2. Add Internal Standard sample_collection->add_is protein_precipitation 3. Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer evaporation 6. Evaporation supernatant_transfer->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection 8. HPLC Injection reconstitution->hplc_injection chromatographic_separation 9. Chromatographic Separation hplc_injection->chromatographic_separation uv_detection 10. UV Detection chromatographic_separation->uv_detection peak_integration 11. Peak Integration uv_detection->peak_integration calibration_curve 12. Calibration Curve Generation peak_integration->calibration_curve quantification 13. Concentration Quantification calibration_curve->quantification signaling_pathway TPU_0037A This compound TargetProtein Target Protein TPU_0037A->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector2->CellularResponse

References

Application Notes and Protocols for Testing TPU-0037A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the early stages of drug discovery and development, evaluating the cytotoxic potential of a compound is a critical step to assess its safety profile.[1][2][3][4] These in vitro assays provide essential information on how a substance affects cell viability and can lead to cell death, either through accidental necrosis or programmed apoptosis.[3] This document provides detailed protocols for assessing the cytotoxicity of TPU-0037A, an antibiotic that inhibits the growth of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[5][6][7][8][9] The following protocols are designed to be adaptable for various cell lines and can be implemented in a high-throughput format to screen for cytotoxic effects.

The assays described herein measure different indicators of cellular health, including metabolic activity, membrane integrity, and markers of apoptosis. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of the cytotoxic effects of this compound.[10]

Experimental Workflow for Cytotoxicity Testing

The overall workflow for assessing the cytotoxicity of a test compound such as this compound involves several key stages, from cell preparation to data analysis. A generalized workflow is depicted below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis prep_cell Cell Line Selection & Culture plate_cells Cell Seeding in 96-well Plates prep_cell->plate_cells prep_compound This compound Stock Solution Preparation prep_compound->plate_cells treat_cells Addition of this compound Dilutions plate_cells->treat_cells incubate Incubation (e.g., 24, 48, 72 hours) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V) incubate->apoptosis_assay read_plate Spectrophotometer/Flow Cytometer Reading mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calc_viability Calculation of % Viability/Cytotoxicity read_plate->calc_viability ic50 IC50 Determination calc_viability->ic50 G cluster_0 Cellular States cluster_1 Assay Detection Principles viable Viable Cell (Intact Membrane, Active Metabolism) early_apoptosis Early Apoptosis (PS Exposure) viable->early_apoptosis Apoptotic Stimulus (e.g., this compound) mtt_detect MTT Assay (Measures metabolic activity) viable->mtt_detect late_apoptosis Late Apoptosis/Necrosis (Membrane Permeable) early_apoptosis->late_apoptosis annexin_v_detect Annexin V Staining (Binds to exposed PS) early_apoptosis->annexin_v_detect ldh_pi_detect LDH Release / PI Staining (Indicates membrane damage) late_apoptosis->ldh_pi_detect

References

Application Notes and Protocols for Synergistic Antibiotic Testing with TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. A promising strategy to combat resistance and enhance therapeutic efficacy is the use of synergistic antibiotic combinations. TPU-0037A, a novel antibiotic and a congener of lydicamycin (B608755), has demonstrated potent activity against a range of Gram-positive bacteria.[1][2] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound with other classes of antibiotics.

This compound is active against Gram-positive bacteria such as MRSA, Bacillus subtilis, and Micrococcus luteus, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 12.5 µg/mL.[1][2] It is, however, not effective against Gram-negative bacteria like E. coli and P. aeruginosa (MICs > 50 µg/mL).[1][2] While the precise mechanism of action of this compound is a subject of ongoing research, its structural similarity to lydicamycin suggests a potential role in disrupting critical bacterial cellular processes. This application note will guide researchers in designing and executing experiments to identify and quantify synergistic interactions between this compound and other antibiotics, a crucial step in the development of novel combination therapies.

Data Presentation: Illustrative Synergistic Activity of this compound

The following tables present illustrative data from a checkerboard assay designed to assess the synergistic activity of this compound in combination with a hypothetical β-lactam antibiotic against a clinical isolate of MRSA. Note: This data is for representative purposes only and should be replaced with experimental findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents against MRSA (ATCC 43300)

AntibioticMIC (µg/mL) - AloneMIC (µg/mL) - In Combination
This compound82
β-lactam (e.g., Oxacillin)25664

Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation

Antibiotic CombinationFIC of this compound (A)FIC of β-lactam (B)FIC Index (FICI = FIC A + FIC B)Interpretation
This compound + β-lactam0.250.250.5Synergy

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols

Checkerboard Assay for Synergistic Antibiotic Testing

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Materials:

  • This compound

  • Second antibiotic for testing (e.g., a β-lactam, aminoglycoside, or fluoroquinolone)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., MRSA ATCC 43300)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Protocol:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO or sterile deionized water) at a concentration of 10 mg/mL.

    • Further dilute the stock solutions in CAMHB to create working solutions at four times the highest desired concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Checkerboard Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add 100 µL of the working solution of this compound to the first well (A1) and perform a two-fold serial dilution down the column (to row G). Do not add this compound to row H (antibiotic B control).

    • In the first row, add 100 µL of the working solution of the second antibiotic to the first well (A1) and perform a two-fold serial dilution across the row (to column 10). Do not add the second antibiotic to column 11 (this compound control).

    • This creates a two-dimensional gradient of both antibiotics. Column 12 will serve as a growth control (no antibiotics).

  • Inoculation and Incubation:

    • Inoculate each well (except for sterility controls) with 100 µL of the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone and in combination by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Determine the nature of the interaction based on the FICI value as described in the data presentation section.

Visualizations

Experimental_Workflow Experimental Workflow for Checkerboard Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_antibiotics Prepare Antibiotic Stock Solutions setup_plate Set up 96-well Checkerboard Plate prep_antibiotics->setup_plate prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilutions Perform Serial Dilutions of Antibiotics setup_plate->serial_dilutions serial_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MICs (Visually or OD600) incubate->read_results calc_fic Calculate FIC and FICI read_results->calc_fic interpret Interpret Results (Synergy, etc.) calc_fic->interpret

References

Application Notes and Protocols for Gene Expression Analysis in Bacteria Treated with TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a novel antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[1][2] As a structural analogue of lydicamycin, this compound represents a promising scaffold for the development of new anti-infective agents.[1] Understanding the mechanism of action of this compound is crucial for its further development and for identifying potential resistance mechanisms. Gene expression analysis provides a powerful tool to elucidate the molecular pathways affected by antibiotic treatment.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on bacterial gene expression, using Bacillus subtilis as a model organism. The protocols described herein detail methods for global transcriptomic analysis using RNA sequencing (RNA-seq) and targeted gene expression validation using quantitative real-time PCR (qRT-PCR).

A hypothesized mechanism of action is that this compound interferes with the WalK/WalR two-component signaling system, a critical pathway for regulating cell wall metabolism in Gram-positive bacteria.[3][4][5] The WalK sensor kinase and its cognate response regulator WalR control the expression of genes involved in peptidoglycan synthesis and hydrolysis.[1][3][6] Disruption of this pathway would lead to altered cell wall integrity and ultimately, cell death. The following protocols are designed to test this hypothesis by quantifying changes in the expression of genes within the WalR regulon.

Data Presentation

Table 1: Hypothetical RNA-Seq Data Summary of Differentially Expressed Genes in B. subtilis Treated with this compound. This table summarizes the expected outcomes from an RNA-seq experiment, highlighting the genes of the WalR regulon that are hypothesized to be affected by this compound treatment.

GeneFunctionRegulation by WalRLog2 Fold Change (this compound vs. Control)p-value
cwlOD,L-endopeptidaseActivation[1][3]-2.5< 0.01
lytED,L-endopeptidaseActivation[1][3]-2.8< 0.01
iseAInhibitor of LytERepression[1]3.1< 0.01
pdaCPeptidoglycan deacetylaseRepression[6]2.9< 0.01
ftsZCell division proteinIndirectly activated[7]-1.5< 0.05
tagATeichoic acid biosynthesisActivation[7]-2.1< 0.01

Table 2: Hypothetical qRT-PCR Validation of Key WalR Regulon Genes. This table presents the anticipated results from a qRT-PCR experiment designed to validate the RNA-seq findings for key target genes.

GeneLog2 Fold Change (this compound vs. Control)Standard Deviation
cwlO-2.450.21
lytE-2.780.18
iseA3.050.25
pdaC2.880.22
gyrA (Housekeeping)0.050.08
rpoB (Housekeeping)-0.020.06

Experimental Protocols

Bacterial Culture and Treatment with this compound
  • Culture Preparation: Inoculate Bacillus subtilis (e.g., strain 168) into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking (200 rpm).

  • Sub-culturing: The following day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.

  • Growth Monitoring: Monitor the optical density at 600 nm (OD600) of the culture every 30 minutes.

  • Treatment: When the culture reaches mid-exponential phase (OD600 ≈ 0.5), divide the culture into two flasks. To one flask, add this compound to a final concentration of 2x the minimum inhibitory concentration (MIC). To the other flask (control), add an equivalent volume of the vehicle (e.g., DMSO).

  • Incubation: Continue to incubate both cultures at 37°C with shaking for a defined period (e.g., 60 minutes) to allow for changes in gene expression.

  • Harvesting: After the incubation period, immediately harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • RNA Stabilization: Decant the supernatant and immediately resuspend the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve RNA integrity. Proceed to RNA extraction or store the stabilized cells at -80°C.

Total RNA Extraction
  • Cell Lysis: Thaw the stabilized bacterial pellets on ice. Resuspend the pellets in a suitable lysis buffer containing lysozyme (B549824) to efficiently break down the Gram-positive cell wall. Incubate at room temperature for 10-15 minutes.

  • Homogenization: Further disrupt the cells using mechanical homogenization (e.g., bead beating or a rotor-stator homogenizer) to ensure complete lysis.

  • RNA Purification: Proceed with a commercial RNA purification kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. This typically involves binding the RNA to a silica (B1680970) membrane, washing away contaminants, and eluting the pure RNA in RNase-free water.

  • DNase Treatment: Perform an on-column DNase I digestion during the purification process to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/A280 ratios between 1.8 and 2.1 and an RNA Integrity Number (RIN) > 7.0.

RNA Sequencing (RNA-Seq)
  • Ribosomal RNA (rRNA) Depletion: Bacterial total RNA is predominantly composed of rRNA, which can overwhelm the sequencing data. Deplete the rRNA using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria).

  • Library Preparation: Construct the sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) following the manufacturer's protocol. This process involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis.

RNA-Seq Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to the Bacillus subtilis reference genome using a splice-aware aligner like HISAT2 or a bacterial-specific aligner like Bowtie2.

  • Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential expression analysis between the this compound treated and control samples using packages like DESeq2 or edgeR in R. This will identify genes with statistically significant changes in expression.

  • Functional Annotation and Pathway Analysis: Use bioinformatics tools and databases (e.g., DAVID, KEGG) to functionally annotate the differentially expressed genes and identify enriched biological pathways.

Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Primer Design: Design primers for the target genes (cwlO, lytE, iseA, pdaC) and at least two stable housekeeping genes for normalization (e.g., gyrA, rpoB, ssb).[8][9] Primers should be designed to have a melting temperature of around 60°C and produce an amplicon of 100-200 bp.

  • qRT-PCR Reaction: Set up the qRT-PCR reactions using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA. Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_genes WalR Regulon WalK WalK (Sensor Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylation WalR_P WalR-P DNA DNA WalR_P->DNA Binds to Promoter Regions cwlO_lytE cwlO, lytE (Cell Wall Hydrolysis) DNA->cwlO_lytE Activation iseA_pdaC iseA, pdaC (Inhibition of Hydrolysis) DNA->iseA_pdaC Repression This compound This compound This compound->WalK Inhibition Cell_Wall_Stress Cell Wall Stress (Hypothesized Signal) Cell_Wall_Stress->WalK Activation

Caption: Hypothesized signaling pathway of the WalK/WalR two-component system in B. subtilis and the putative inhibitory effect of this compound.

Experimental_Workflow Start Start: Bacterial Culture Treatment This compound Treatment (and Control) Start->Treatment Harvest Cell Harvesting & RNA Stabilization Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis QC1->RNA_Extraction Fail rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Pass Library_Prep RNA-Seq Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Data Analysis Sequencing->Data_Analysis DEG_Identification Identify Differentially Expressed Genes Data_Analysis->DEG_Identification Validation Validate RNA-Seq Results DEG_Identification->Validation Inform validation targets qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR qRT_PCR->Validation End End: Gene Expression Profile Validation->End

Caption: Experimental workflow for gene expression analysis in bacteria treated with this compound, from culture to data analysis and validation.

References

Troubleshooting & Optimization

Problems dissolving TPU-0037A in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling and use of the antibiotic TPU-0037A, with a focus on overcoming challenges related to its dissolution in aqueous solutions for experimental purposes.

Troubleshooting Guide: Dissolving this compound

Researchers may encounter difficulties in dissolving this compound directly into aqueous buffers due to its hydrophobic nature. The following question-and-answer guide addresses common problems and provides practical solutions.

Q1: I am having trouble dissolving this compound in my aqueous buffer for an experiment. What is the recommended solvent?

A1: this compound has poor water solubility and should not be dissolved directly in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2][3] For most biological applications, high-purity, anhydrous DMSO is the preferred solvent for creating stock solutions.

Q2: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the compound is not soluble in the final aqueous environment. Here are several troubleshooting steps to prevent precipitation:

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and to reduce the chances of precipitation.

  • Stepwise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For example, make an intermediate dilution of the stock solution in your aqueous buffer before preparing the final concentration.

  • Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This promotes rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.

  • Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the stock solution may help to increase the solubility of this compound. However, be cautious as excessive heat can degrade the compound.

Q3: My this compound powder is not fully dissolving even in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up compound aggregates and facilitate dissolution.

  • Gentle Heating: Gently warm the solution to 37°C while stirring or vortexing.

  • Purity of DMSO: Ensure you are using high-purity, anhydrous (water-free) DMSO. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is an antibiotic that is a congener of lydicamycin (B608755).[4][5] It is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]

What is the mechanism of action of this compound?

The precise mechanism of action for this compound is not fully elucidated in the available literature. However, studies on its congener, lydicamycin, suggest that it likely inhibits the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall in Gram-positive bacteria. This leads to a cell envelope stress response and ultimately inhibits bacterial growth.

What are the recommended storage conditions for this compound?

This compound should be stored at -20°C.[7] Stock solutions in DMSO can also be stored at -20°C for extended periods, though it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

Data Presentation

SolventThis compound SolubilityClindamycin Solubility (Approximate)
Aqueous Solutions Poor/Insoluble~0.2 mg/mL in PBS (pH 7.2)[8]
DMSO Soluble[1][3]~30 mg/mL[8]
DMF Soluble[1][3]~30 mg/mL[8]
Ethanol Soluble[1][3]~20 mg/mL[8]
Methanol Soluble[1][3]-

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution of this compound

This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS: 485815-59-6)[4][9]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 841.1 g/mol .[5][6] To prepare 1 mL of a 10 mM stock solution, you will need 0.8411 mg of this compound.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution, if you weighed 0.8411 mg of this compound, you would add 100 µL of DMSO.

  • Dissolve the compound:

    • Vortex the solution vigorously for several minutes.

    • Visually inspect the solution to ensure all particles have dissolved.

    • If undissolved particles remain, sonicate the tube in a bath sonicator for 5-10 minutes.

    • Gentle warming in a 37°C water bath can also be applied to aid dissolution.

  • Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Protocol for Preparing a Working Solution of this compound for a Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the dilution of the DMSO stock solution into a bacterial growth medium for use in an MIC assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plate

  • Vortex mixer

Procedure:

  • Prepare an intermediate dilution: To minimize the final DMSO concentration, first prepare an intermediate dilution of the this compound stock solution in the growth medium. For example, to achieve a final concentration of 100 µM, you could add 10 µL of the 10 mM stock solution to 990 µL of MHB. This results in a 100 µM intermediate solution with 1% DMSO.

  • Perform serial dilutions: In a 96-well plate, perform serial two-fold dilutions of the intermediate solution with the growth medium to achieve the desired concentration range for the MIC assay.

  • Maintain low final DMSO concentration: Ensure that the final concentration of DMSO in all wells of the assay plate is below 0.5% to prevent any inhibitory effects of the solvent on bacterial growth. A vehicle control (growth medium with the same final concentration of DMSO without this compound) should always be included in the experiment.

  • Inoculate with bacteria: Add the bacterial inoculum to each well of the microtiter plate according to standard MIC protocol guidelines.

Visualizations

experimental_workflow cluster_stock_solution Stock Solution Preparation cluster_working_solution Working Solution Preparation for MIC Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store intermediate_dilution Prepare Intermediate Dilution in Growth Medium store->intermediate_dilution Use Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate intermediate_dilution->serial_dilution add_inoculum Inoculate with Bacteria serial_dilution->add_inoculum incubate Incubate and Read MIC add_inoculum->incubate

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_bacterium Gram-Positive Bacterium tpu This compound peptidoglycan_synthesis Peptidoglycan Biosynthesis tpu->peptidoglycan_synthesis Inhibits cell_wall Bacterial Cell Wall cell_lysis Cell Lysis / Inhibition of Growth cell_wall->cell_lysis Weakened Wall Leads to peptidoglycan_synthesis->cell_wall Builds

Caption: Proposed mechanism of action of this compound.

References

How to prevent precipitation of TPU-0037A in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPU-0037A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges, such as precipitation in media.

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of this compound, a hydrophobic molecule, in aqueous-based cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to prevent and troubleshoot this problem.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate when added to my cell culture medium?

This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol, but it has poor aqueous solubility.[1][2] When a concentrated stock solution of this compound in an organic solvent is diluted into the aqueous environment of cell culture media, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of DMSO added to the cell culture medium.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. However, the tolerance to DMSO can vary between different cell lines. It is crucial to perform a vehicle control experiment (medium with the same final concentration of DMSO) to assess the effect of the solvent on your specific cells.

Q4: Can I dissolve this compound directly in the cell culture medium?

Directly dissolving this compound in cell culture medium is not recommended due to its hydrophobic nature and poor aqueous solubility. This will likely result in incomplete dissolution and precipitation.

Q5: How does the presence of serum in the medium affect the solubility of this compound?

The presence of serum, such as fetal bovine serum (FBS), can enhance the apparent solubility of hydrophobic compounds like this compound. Serum proteins, particularly albumin, can bind to hydrophobic molecules, effectively keeping them in solution. If you are observing precipitation in serum-free media, consider if adding a low percentage of serum is compatible with your experimental design.

Data Presentation: Solubility of Hydrophobic Compounds

SolventGeneral Solubility of Hydrophobic CompoundsRecommended Use for this compound
DMSO High (often >10 mg/mL)Primary solvent for stock solutions.
Ethanol Moderate to HighAlternative solvent for stock solutions.
Methanol Moderate to HighAlternative solvent for stock solutions.
Water Very Low to InsolubleNot recommended for initial dissolution.
Cell Culture Media Very LowWorking solutions require careful preparation.
Media with Serum Low to ModerateSerum proteins can increase apparent solubility.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Molecular Weight (841.0 g/mol ) * Volume (L) * 1000

  • Dissolution:

    • Under sterile conditions, accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, sterile DMSO.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions of this compound in Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (with or without serum), pre-warmed to 37°C

  • Sterile conical tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Medium: In a sterile conical tube, place the required volume of pre-warmed complete cell culture medium.

  • Stepwise Dilution (Recommended):

    • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium. For example, add 1-2 µL of the high-concentration stock to 100-200 µL of medium and mix thoroughly.

    • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium.

  • Direct Dilution (Alternative):

    • While gently but continuously vortexing or stirring the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop to the medium. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.

  • Final Mix and Inspection:

    • After adding the stock solution, continue to mix the working solution for a few minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation (cloudiness, particles, or film). If precipitation is observed, discard the solution and troubleshoot by adjusting the final concentration or the dilution method.

  • Cell Treatment: Use the freshly prepared working solution to treat your cells immediately. Avoid storing diluted aqueous solutions of this compound.

Signaling Pathways and Experimental Workflows

Proposed Antibacterial Mechanism of Action of Lydicamycin Congeners

This compound is a congener of lydicamycin, an antibiotic known to be active against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4][5][6][7][8] While the precise signaling pathway of this compound is not fully elucidated, many antibiotics targeting bacteria interfere with essential cellular processes such as protein synthesis or cell wall synthesis. The following diagram illustrates a generalized mechanism of action for antibiotics that inhibit bacterial protein synthesis, a likely mode of action for this class of compounds.

bacterial_protein_synthesis_inhibition Generalized Mechanism of Bacterial Protein Synthesis Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Catalyzes Peptide Bond Formation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds to tRNA Aminoacyl-tRNA tRNA->50S_subunit Delivers Amino Acid TPU_0037A This compound (Lydicamycin Congener) TPU_0037A->50S_subunit Inhibits Peptidyl Transferase Activity TPU_0037A->30S_subunit Prevents tRNA Binding

Caption: Generalized pathway of bacterial protein synthesis inhibition.

Experimental Workflow for Preventing Precipitation

The following workflow provides a logical sequence of steps to minimize and troubleshoot the precipitation of this compound in your experiments.

precipitation_workflow Workflow for Preventing this compound Precipitation Start Start Prep_Stock Prepare High-Concentration Stock in Anhydrous DMSO Start->Prep_Stock Prewarm_Media Pre-warm Cell Culture Medium to 37°C Prep_Stock->Prewarm_Media Add_Dropwise Add Stock Solution Dropwise while Vigorously Mixing Prewarm_Media->Add_Dropwise Check_Precipitation Visually Inspect for Precipitation Add_Dropwise->Check_Precipitation No_Precipitate Proceed with Experiment Check_Precipitation->No_Precipitate No Precipitate_Observed Precipitation Observed Check_Precipitation->Precipitate_Observed Yes End End No_Precipitate->End Troubleshoot Troubleshooting Steps Precipitate_Observed->Troubleshoot Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Stepwise_Dilution Use Stepwise Dilution Troubleshoot->Stepwise_Dilution Add_Serum Increase Serum Concentration (if applicable) Troubleshoot->Add_Serum Lower_Conc->Prewarm_Media Stepwise_Dilution->Prewarm_Media Add_Serum->Prewarm_Media

Caption: A logical workflow for preparing and troubleshooting this compound solutions.

References

Technical Support Center: Optimizing TPU-0037A Concentration for Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of TPU-0037A for assessing its efficacy and toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound is an antibiotic that is a congener of lydicamycin.[1][2] It has demonstrated inhibitory activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus.[1][3] It has not shown significant activity against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa.[1][3]

Q2: What is a good starting concentration range for in vitro efficacy studies?

For a compound with known antibiotic activity like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve and determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strains. A logarithmic or two-fold serial dilution series, for example, from 0.1 µg/mL to 100 µg/mL, is a common starting point.

Q3: How should I prepare and store this compound stock solutions?

Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4] It is critical to ensure the final concentration of DMSO in your experimental medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[4] It is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[4]

Q4: How can I determine the optimal incubation time for this compound treatment?

The optimal incubation time will depend on the bacterial species being tested and the specific endpoint of your assay (e.g., inhibition of growth, bactericidal effect). For MIC determination, a standard incubation time is typically 18-24 hours. For time-kill kinetic assays, you would measure bacterial viability at multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours) after treatment with a fixed concentration of this compound.

Q5: Should I be concerned about serum in my culture medium affecting this compound activity?

While less of a concern for standard bacterial MIC testing, if you are evaluating this compound's activity in more complex media or in the presence of host cells, be aware that serum proteins can bind to small molecules. This binding can reduce the effective concentration of the compound available to the target. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.

Troubleshooting Guides

Efficacy Assays (e.g., MIC, Time-Kill Assays)
Issue Possible Cause Solution
No observable antibacterial effect at tested concentrations. 1. Concentration is too low. 2. Compound instability. 3. Resistant bacterial strain. 1. Test a higher concentration range.2. Prepare fresh stock solutions. Ensure proper storage conditions are maintained.3. Verify the identity and expected susceptibility of your bacterial strain. Include a known sensitive strain as a positive control.
High variability between experimental replicates. 1. Inconsistent bacterial inoculum. 2. Pipetting errors during serial dilutions. 3. Inconsistent incubation conditions. 1. Standardize the preparation of your bacterial inoculum to ensure a consistent starting cell density.2. Ensure your pipettes are calibrated and use proper pipetting techniques, especially for serial dilutions.[5]3. Ensure consistent temperature, aeration, and incubation times across all replicates and experiments.
Unexpected results with control groups. 1. Contamination of media or reagents. 2. Inactive positive control antibiotic. 1. Use aseptic techniques and check all media and reagents for contamination.2. Use a fresh, properly stored stock of your positive control antibiotic.
Cytotoxicity Assays (Mammalian Cell Lines)
Issue Possible Cause Solution
High background toxicity in vehicle control. 1. Solvent (e.g., DMSO) concentration is too high. 2. Unhealthy cells. 1. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO).[4] Run a vehicle-only control to assess its effect.[4]2. Ensure cells are healthy, within a low passage number, and seeded at an optimal density.[6]
No cytotoxic effect observed at any concentration. 1. This compound has low or no cytotoxicity to the tested cell line at the concentrations used. 2. Assay incubation time is too short. 1. This could be a positive result, indicating selectivity for bacterial targets. Consider testing a much higher concentration range to identify a potential toxicity threshold.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine if the cytotoxic effects are delayed.[4]
Inconsistent results between experiments. 1. Variable cell seeding density. 2. Inconsistent cell culture conditions. 1. Optimize and standardize the cell seeding density for your assay plate format to ensure a consistent cell number in each well.[6]2. Standardize all cell culture parameters, including media composition, serum percentage, and cell passage number.[5]

Data Presentation

Table 1: Known Antibacterial Efficacy of this compound

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus (MRSA)1.56 - 12.5[1][3]
Bacillus subtilis1.56 - 12.5[1][3]
Micrococcus luteus1.56 - 12.5[1][3]
Escherichia coli>50[1][3]
Proteus mirabilis>50[1]
Proteus vulgaris>50[1]
Pseudomonas aeruginosa>50[1]

Table 2: Example Data Structure for In Vitro Cytotoxicity of this compound

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
HEK293MTT24User-determined
HEK293MTT48User-determined
HepG2LDH Release24User-determined
HepG2LDH Release48User-determined

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum: Culture bacteria overnight in appropriate broth medium. Dilute the overnight culture to achieve a standardized starting concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or other appropriate media). Concentrations should span the expected MIC range.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Cell Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

experimental_workflow cluster_0 In Vitro Efficacy cluster_1 In Vitro Toxicity cluster_2 In Vivo Studies start Start: Characterize this compound mic_assay 1. Determine MIC (Gram-positive & Gram-negative bacteria) start->mic_assay time_kill 2. Time-Kill Kinetics Assay mic_assay->time_kill cytotoxicity_assay 3. Mammalian Cell Cytotoxicity Assay (e.g., HEK293, HepG2) time_kill->cytotoxicity_assay Assess Therapeutic Window hemolysis_assay 4. Hemolysis Assay cytotoxicity_assay->hemolysis_assay animal_model 5. Murine Infection Model (Efficacy Assessment) hemolysis_assay->animal_model Proceed if favorable in vitro profile tox_study 6. Acute Toxicity Study in Rodents (Safety Assessment) animal_model->tox_study

Caption: Experimental workflow for characterizing this compound efficacy and toxicity.

troubleshooting_logic start Start: Inconsistent or No Effect Observed compound_check 1. Verify Compound Integrity - Check solubility & storage - Prepare fresh stock start->compound_check assay_params 2. Review Assay Parameters - Optimize concentration range - Adjust incubation time compound_check->assay_params cell_health 3. Assess Cell/Bacterial Health - Check for contamination - Use low passage cells - Standardize inoculum assay_params->cell_health controls 4. Evaluate Controls - Positive & negative controls performing as expected? cell_health->controls resolve Problem Resolved controls->resolve Yes reassess Re-evaluate experimental design controls->reassess No

Caption: Logical workflow for troubleshooting common experimental issues.

References

TPU-0037A stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing TPU-0037A, understanding its stability in various solvents and at different temperatures is critical for experimental success and data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several common organic solvents. For optimal dissolution, it is recommended to use ethanol, methanol (B129727), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: What is the recommended storage temperature for this compound?

A2: To ensure the long-term stability of the compound, it is recommended to store this compound at -20°C.[1] When supplied, it may be shipped on blue ice and should be stored at the recommended temperature upon receipt.[1]

Q3: How should I prepare stock solutions of this compound?

A3: It is advisable to prepare stock solutions in a suitable solvent such as DMSO or ethanol. Once reconstituted, it is recommended to aliquot the solution into single-use vials and store them at -20°C to minimize freeze-thaw cycles.[1]

Q4: Is there any known instability of this compound in specific solvents?

A4: While specific degradation kinetics in different solvents are not extensively published for this compound, it is a common practice to avoid long-term storage of small molecules in protic solvents, such as methanol and ethanol, at room temperature, as this may lead to solvolysis. For aqueous buffers, the stability of the compound can be pH-dependent. It is recommended to use freshly prepared solutions for experiments whenever possible.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: To determine the stability of this compound in your experimental setup, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves analyzing the purity of a solution of this compound at different time points under your specific solvent and temperature conditions. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Data Presentation: Solubility and Storage

ParameterRecommendationSource
Solubility Ethanol, Methanol, DMF, DMSO[1]
Storage Temperature (Solid) -20°C[1]
Storage Temperature (Solution) -20°C (aliquoted)[1]

Experimental Protocols: General Stability Assessment

A crucial aspect of working with a novel compound like this compound is to establish its stability under your specific experimental conditions. A forced degradation study is a common approach to understand the intrinsic stability of a drug substance.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and establish a stability-indicating analytical method.

Methodology: Stability-Indicating HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of small organic molecules.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: A UV detector is commonly used. The detection wavelength should be chosen at the absorbance maximum of this compound.

  • Forced Degradation Study:

    • Acidic Conditions: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Basic Conditions: Incubate a solution of this compound in a mild basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Conditions: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose a solution of this compound to a light source, as specified in ICH guideline Q1B.

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if it can resolve the parent this compound peak from all degradation product peaks.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound Precipitation in Solution - Poor solubility in the chosen solvent at the desired concentration.- Change in temperature or pH.- Use a different solvent in which the compound is more soluble.- Prepare a more dilute stock solution.- Gently warm the solution or use sonication to aid dissolution.- Ensure the pH of the buffer is within the compound's stable range.
Inconsistent Results in Biological Assays - Degradation of the compound in the assay medium.- Adsorption of the compound to plasticware.- Assess the stability of this compound in the assay medium over the time course of the experiment.- Prepare fresh solutions immediately before use.- Consider using low-adhesion plasticware or adding a small amount of a non-ionic surfactant to the buffer.
Appearance of Unexpected Peaks in HPLC - Degradation of the compound.- Contamination of the sample or solvent.- Confirm the identity of the new peaks using mass spectrometry.- If degradation is confirmed, re-evaluate storage and handling procedures.- Use high-purity solvents and clean equipment to avoid contamination.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_compound Prepare Stock Solution of this compound acid Acidic prep_compound->acid base Basic prep_compound->base oxidative Oxidative prep_compound->oxidative thermal Thermal prep_compound->thermal photo Photolytic prep_compound->photo prep_stress Prepare Stress Condition Solutions prep_stress->acid prep_stress->base prep_stress->oxidative prep_stress->thermal prep_stress->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data stable Stable data->stable No significant degradation unstable Unstable data->unstable Significant degradation

Caption: Workflow for assessing this compound stability.

troubleshooting_tree cluster_check_solution Solution Integrity cluster_check_stability Compound Stability cluster_solutions Potential Solutions start Inconsistent Experimental Results? check_precipitation Precipitation in stock solution? start->check_precipitation check_age Is the solution freshly prepared? check_precipitation->check_age No solution_solubility Change solvent or concentration check_precipitation->solution_solubility Yes check_degradation Perform HPLC analysis for degradation check_age->check_degradation Yes solution_fresh Prepare fresh solutions check_age->solution_fresh No check_degradation->start No degradation solution_storage Re-evaluate storage conditions check_degradation->solution_storage Degradation observed

References

Technical Support Center: TPU-0037A Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with TPU-0037A antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected Minimum Inhibitory Concentration (MIC) range for this compound against quality control (QC) strains?

A1: The expected MIC ranges for this compound against common QC strains have been established through internal validation. Significant deviation from these ranges may indicate an issue with the experimental setup. Please refer to the table below for the acceptable MIC ranges.

Quality Control StrainATCC NumberExpected MIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2
Escherichia coli259222 - 8
Pseudomonas aeruginosa278538 - 32
Enterococcus faecalis292121 - 4

Q2: What are the most common sources of variability in antibacterial susceptibility testing?

A2: Inconsistent results in antibacterial susceptibility testing can arise from several factors.[1][2][3] The most common sources include:

  • Inoculum Preparation: Incorrect bacterial density can significantly alter MIC values.

  • Media and Reagents: Variations in media composition, pH, or cation concentration can affect the activity of the antibacterial agent.

  • Incubation Conditions: Fluctuations in temperature, time, and atmospheric conditions (e.g., CO2 levels) can impact bacterial growth and compound efficacy.[4]

  • Compound Handling: Improper storage, dilution, or solubility issues with this compound can lead to inaccurate concentrations.

  • Operator Error: Inconsistent pipetting, reading of results, or deviations from the standardized protocol can introduce variability.[5]

Q3: How should this compound be prepared for use in an assay?

A3: For consistent results, this compound should be prepared following a standardized procedure. It is recommended to dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution should then be serially diluted in the appropriate broth medium to achieve the final desired concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth.

Troubleshooting Guides

Issue 1: Higher than expected MIC values for QC strains.

This issue often points to a problem with the compound's activity or the experimental setup that is antagonizing its effect.

Potential CauseRecommended Action
Degraded this compound Prepare a fresh stock solution of this compound. Ensure the compound has been stored under the recommended conditions.
Inoculum too high Prepare a new inoculum, ensuring the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[1] Verify the final inoculum density in the wells.
Binding to plasticware Consider using low-binding microplates.
Antagonistic components in media Ensure the correct type and batch of Mueller-Hinton Broth (MHB) is being used. Check for any supplements that may interfere with this compound.
Issue 2: Lower than expected MIC values for QC strains.

This could indicate an issue with the bacterial inoculum or that the compound concentration is higher than intended.

Potential CauseRecommended Action
Inoculum too low Prepare a fresh inoculum to the density of a 0.5 McFarland standard. A lower density of bacteria will be inhibited by a lower concentration of the compound.
Evaporation during incubation Ensure proper sealing of microplates to prevent the concentration of this compound from increasing due to evaporation.
Error in serial dilutions Review the dilution scheme and ensure accurate pipetting. Prepare fresh serial dilutions.
Active solvent effects Verify that the final concentration of the solvent (e.g., DMSO) is not inhibiting bacterial growth. Run a solvent-only control.
Issue 3: Inconsistent results between experimental repeats.

Lack of reproducibility is a critical issue that can often be traced back to procedural variability.

Potential CauseRecommended Action
Inconsistent inoculum preparation Strictly adhere to the protocol for inoculum preparation, including the growth phase of the bacteria and the turbidity standardization.
Variations in incubation time Use a calibrated timer and ensure all plates are incubated for the same duration.[3]
Reader subjectivity Have a second researcher read the results independently to check for consistency.[5] Use a microplate reader for quantitative assessment of growth if possible.
Contamination Check for contamination in the bacterial culture, media, or reagents.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] The broth microdilution method is a common procedure for determining the MIC.

  • Preparation of this compound: Prepare a 2-fold serial dilution of this compound in a 96-well microplate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh culture plate (18-24 hours growth), select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]

  • Perform an MIC Assay: Follow the MIC assay protocol as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a 10-20 µL aliquot and plate it onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum count.[3]

Visualizations

TroubleshootingWorkflow Start Inconsistent MIC Results Check_QC Are QC Strain MICs within range? Start->Check_QC QC_High QC MICs too High Check_QC->QC_High No QC_Low QC MICs too Low Check_QC->QC_Low No QC_OK QC MICs in Range, but Repplicates Vary Check_QC->QC_OK Yes Check_Compound Check Compound Activity (Prepare fresh stock) QC_High->Check_Compound Check_Inoculum_High Check Inoculum Density (Is it too high?) QC_High->Check_Inoculum_High Check_Inoculum_Low Check Inoculum Density (Is it too low?) QC_Low->Check_Inoculum_Low Check_Dilution Verify Serial Dilutions QC_Low->Check_Dilution Check_Procedure Review Experimental Procedure (Pipetting, Incubation Time) QC_OK->Check_Procedure Check_Reader Assess Inter-reader Variability QC_OK->Check_Reader Resolved Issue Resolved Check_Compound->Resolved Check_Inoculum_High->Resolved Check_Inoculum_Low->Resolved Check_Dilution->Resolved Check_Procedure->Resolved Check_Reader->Resolved

Caption: Troubleshooting workflow for inconsistent MIC results.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare_Compound Prepare Serial Dilutions of this compound in Microplate Inoculate Inoculate Microplate with Bacterial Suspension Prepare_Compound->Inoculate Prepare_Inoculum Prepare 0.5 McFarland Bacterial Suspension Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Perform_MBC Perform MBC Test (Optional) Read_MIC->Perform_MBC

Caption: Standard workflow for a broth microdilution MIC assay.

References

Troubleshooting low potency of TPU-0037A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPU-0037A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary activity?

This compound is an antibiotic that is a structural analog of lydicamycin.[1] It is known to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Q2: What is the proposed mechanism of action for this compound?

As a congener of lydicamycin, this compound is believed to share a similar mechanism of action. Lydicamycin is thought to inhibit bacterial protein synthesis by binding to the bacterial ribosome.[3] More recent research on lydicamycins suggests they may also elicit a transcriptional response similar to antibiotics that target the cell wall and can induce morphological changes, such as sporulation, in certain bacteria.[4]

Q3: What is the spectrum of activity for this compound?

This compound is active against Gram-positive bacteria but not Gram-negative bacteria.[2]

Q4: What are the physical and chemical properties of this compound?

PropertyValue
CAS Number 485815-59-6
Molecular Formula C46H72N4O10
Molecular Weight 841.1 g/mol
Appearance Colorless film
Solubility Soluble in DMSO, ethanol, and methanol.[1]
Storage Store at -20°C for long-term stability.

Q5: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution in a solvent in which it is readily soluble, such as DMSO, ethanol, or methanol.[1] For cellular assays, ensure the final concentration of the solvent in the culture medium is not toxic to the cells.

Troubleshooting Guide: Low Potency of this compound in Experiments

This guide addresses potential reasons for observing lower-than-expected potency of this compound in your experiments.

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) in antibacterial assays.

Possible Cause 1: Compound Integrity and Purity

  • Troubleshooting Action: Verify the purity of your this compound sample using methods like HPLC. Ensure the compound has not degraded due to improper storage.

  • Rationale: Impurities or degradation products can reduce the effective concentration of the active compound.

Possible Cause 2: Solubility Issues

  • Troubleshooting Action: Visually inspect your assay tubes or plates for any precipitation of the compound. If solubility is a concern, consider using a different solvent for your stock solution or adjusting the final solvent concentration in your assay medium.

  • Rationale: Poor solubility will lead to an overestimation of the MIC, as the actual concentration of the dissolved, active compound is lower than the nominal concentration.

Possible Cause 3: Suboptimal Assay Conditions

  • Troubleshooting Action: Review your experimental protocol. Ensure the correct bacterial strain, inoculum density, growth medium, and incubation conditions (temperature, time, aeration) are being used.

  • Rationale: The potency of antibiotics can be highly dependent on the specific conditions of the susceptibility test.

Possible Cause 4: Bacterial Resistance

  • Troubleshooting Action: If possible, verify the identity and expected susceptibility profile of your bacterial strain. Consider testing a known sensitive control strain in parallel.

  • Rationale: The bacterial strain you are using may have acquired resistance to this class of antibiotics.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension into the assay medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final volume in each well to 200 µL and halve the concentration of this compound in each well.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentrations (MICs) for this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)1.56 - 12.5[2]
Bacillus subtilis1.56 - 12.5[2]
Micrococcus luteus1.56 - 12.5[2]
Escherichia coli>50[2]
Proteus mirabilis>50[2]
Proteus vulgaris>50[2]
Pseudomonas aeruginosa>50[2]

Visualizations

Troubleshooting Workflow for Low Potency

TroubleshootingWorkflow Start Low Potency Observed CheckCompound 1. Verify Compound Integrity - Purity (HPLC) - Storage Conditions Start->CheckCompound CheckSolubility 2. Assess Solubility - Visual Inspection for Precipitation - Test Alternative Solvents CheckCompound->CheckSolubility Compound OK FurtherInvestigation Further Investigation Needed CheckCompound->FurtherInvestigation Issue Found OptimizeAssay 3. Optimize Assay Conditions - Inoculum Density - Growth Medium - Incubation Parameters CheckSolubility->OptimizeAssay Solubility OK CheckSolubility->FurtherInvestigation Issue Found ValidateStrain 4. Validate Bacterial Strain - Confirm Identity - Test Control Strain OptimizeAssay->ValidateStrain Assay Conditions OK OptimizeAssay->FurtherInvestigation Issue Found PotencyRestored Potency Restored ValidateStrain->PotencyRestored Strain Susceptible ValidateStrain->FurtherInvestigation Strain Resistant

Caption: A logical workflow for troubleshooting low potency of this compound.

Proposed Mechanism of Action for Lydicamycins

MechanismOfAction cluster_cell Inside Bacterial Cell TPU0037A This compound (Lydicamycin Congener) Ribosome Bacterial Ribosome TPU0037A->Ribosome Binds to ProteinSynthesis Protein Synthesis TPU0037A->ProteinSynthesis CellWallStress Cell Wall Stress Response TPU0037A->CellWallStress Induces BacterialCell Gram-Positive Bacterium BacterialDeath Bacterial Growth Inhibition / Death ProteinSynthesis->BacterialDeath Leads to MorphologicalChange Morphological Changes (e.g., Sporulation) CellWallStress->MorphologicalChange May cause Inhibition Inhibition MorphologicalChange->BacterialDeath Contributes to

Caption: A diagram illustrating the proposed mechanisms of action for this compound.

References

Technical Support Center: Managing Off-Target Effects of TPU-0037A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating potential off-target effects of TPU-0037A in mammalian cell culture experiments. While this compound is known as an antibiotic, its use in exploring novel intracellular signaling pathways may lead to unintended cellular effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended target. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the inhibitor's role in a biological process. For this compound, which has a primary antibiotic function, its effects on mammalian cells are not fully characterized, making it crucial to validate that any observed phenotype is a direct result of modulating the intended target.

Q2: What are the initial signs that suggest this compound might be causing off-target effects in my cell-based assay?

Common indicators of potential off-target effects include:

  • Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the target protein is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.

  • Inconsistent results with structurally different inhibitors: A different small molecule inhibitor targeting the same protein does not produce the same cellular outcome.

  • Unexplained cellular toxicity: Significant cell death or morphological changes are observed at concentrations close to the effective dose for the intended target.

  • Activation or inhibition of unexpected signaling pathways: Western blot or other analyses show changes in pathways not thought to be downstream of the intended target.

Q3: How can I minimize the risk of off-target effects from the start of my experiments with this compound?

Proactive measures can significantly reduce the impact of off-target effects:

  • Thorough literature review: Although data on this compound in mammalian cells is limited, reviewing literature on similar compounds or its known antibiotic mechanism may provide clues to potential off-targets.

  • Dose-response experiments: Determine the minimal effective concentration of this compound to elicit the desired on-target effect and avoid using excessively high concentrations.

  • Use of appropriate controls: Always include vehicle-only (e.g., DMSO) controls and, if possible, a negative control compound that is structurally similar to this compound but inactive against the intended target.

Troubleshooting Guide

Issue 1: High levels of cell death observed at the effective concentration of this compound.

Potential Cause: Off-target cytotoxic effects.

Troubleshooting Workflow:

start High Cell Death Observed step1 Perform Dose-Response Viability Assay (e.g., MTT, CellTiter-Glo) start->step1 step2 Determine IC50 (Toxicity) and EC50 (On-Target Activity) step1->step2 step3 Compare Therapeutic Window step2->step3 result1 Sufficient Window: Use concentrations below IC50 step3->result1 IC50 >> EC50 result2 Narrow or No Window: Investigate Off-Target Pathways step3->result2 IC50 ≈ EC50 step4 Perform Kinase/Proteome Profiling result2->step4 step5 Identify Potential Off-Targets step4->step5 step6 Validate with Orthogonal Approaches (e.g., siRNA, other inhibitors) step5->step6

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

Solution:

  • Determine the Therapeutic Window: Conduct a dose-response experiment to determine both the concentration of this compound that effectively inhibits the target (EC50) and the concentration that causes 50% cell death (IC50). A significant difference between these values indicates a viable therapeutic window.

  • Orthogonal Validation: Confirm that the on-target phenotype is not linked to the cytotoxicity by using a structurally different inhibitor for the same target or by using a genetic approach like siRNA or CRISPR to silence the target.

  • Identify Off-Target Pathways: If cytotoxicity persists at the on-target concentration, consider proteome-wide profiling techniques to identify unintended binding partners of this compound.

Issue 2: The observed phenotype with this compound does not match the phenotype from genetic knockdown of the target.

Potential Cause: The observed phenotype is due to off-target effects of this compound, or compensatory mechanisms are activated in the genetic model.

Signaling Pathway Analysis:

Let's hypothesize that the intended target of this compound is Kinase A, but it also has an off-target effect on Kinase X, which is part of a parallel survival pathway.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TPU-0037A_on This compound Kinase_A Kinase A TPU-0037A_on->Kinase_A inhibition Phenotype_A Expected Phenotype (e.g., Apoptosis) Kinase_A->Phenotype_A TPU-0037A_off This compound Kinase_X Kinase X TPU-0037A_off->Kinase_X inhibition Phenotype_X Observed Phenotype (e.g., Cell Cycle Arrest) Kinase_X->Phenotype_X

Caption: Hypothetical on-target vs. off-target signaling of this compound.

Solution:

  • Western Blot Analysis: Probe for the activation state of key proteins in pathways commonly associated with off-target effects (e.g., MAPK/ERK, PI3K/Akt, STAT pathways). Compare the effects of this compound with those of a known specific inhibitor of the intended target.

  • Rescue Experiment: If the off-target is identified, overexpressing a drug-resistant mutant of the intended target should rescue the on-target phenotype but not the off-target phenotype.

  • Chemical Analogs: If available, test structural analogs of this compound. A change in the off-target profile with a different analog can help confirm the source of the unintended effects.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)% On-Target Inhibition% Cell Viability
0.015100
0.14598
0.58595
1.09280
5.09555
10.09620

In this example, the EC50 for on-target inhibition is approximately 0.1 µM, while the IC50 for cytotoxicity is around 5.0 µM, indicating a reasonable therapeutic window.

Table 2: Comparison of Phenotypes from Different Validation Methods

MethodObserved PhenotypeConclusion
This compound (0.5 µM)Cell Cycle Arrest at G1Suggests potential off-target effect
Target Knockdown (siRNA)Increased ApoptosisExpected on-target phenotype
Inhibitor X (On-Target)Increased ApoptosisConfirms on-target phenotype

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay

Objective: To determine the cytotoxic concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the assay and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) and normalize the data to the vehicle-only control. Plot the normalized values against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for Off-Target Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the effective concentration (EC50), a 10-fold higher concentration, and a vehicle control for a relevant time point (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-STAT3/STAT3).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and compare the ratio of phosphorylated to total protein across the different treatment conditions.

Technical Support Center: Enhancing In Vivo Bioavailability of TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the antibiotic TPU-0037A.

Troubleshooting Guides

Researchers encountering low in vivo efficacy of this compound may be facing challenges with its bioavailability. The following table summarizes potential strategies to enhance the systemic exposure of this compound. It is important to note that the optimal strategy will depend on the specific physicochemical properties of this compound, which should be thoroughly characterized.

Table 1: Summary of Potential Bioavailability Enhancement Strategies for this compound

Strategy CategorySpecific ApproachPrinciplePotential AdvantagesKey Experimental Considerations
Physicochemical Modification Salt FormationFor ionizable compounds, forming a salt can significantly improve aqueous solubility and dissolution rate.Simple to implement; can be highly effective.Requires an ionizable group in this compound; screen various counterions.
Amorphous Solid DispersionsDispersing this compound in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[1]Can be applied to a wide range of compounds; significant solubility enhancement.Polymer selection is critical; physical stability of the amorphous form needs to be assessed.
CocrystallizationForming a crystalline solid with a benign coformer can alter the crystal packing and improve solubility.[1]Can enhance solubility and stability; intellectual property opportunities.Coformer screening is required; stoichiometry needs to be controlled.
Formulation Development Lipid-Based Formulations (e.g., SEDDS, SMEDDS)Dissolving this compound in lipid excipients can enhance its solubilization in the gastrointestinal tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[2][3]Suitable for lipophilic compounds; can significantly increase absorption.Excipient compatibility and stability must be evaluated; requires careful formulation development.
Nanoparticle FormulationsReducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[2]Applicable to poorly soluble drugs; can improve dissolution velocity.Manufacturing process can be complex; potential for particle aggregation.
Cyclodextrin (B1172386) ComplexationEncapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[4][5]Well-established technique; can improve stability.Stoichiometry of the complex needs to be determined; not suitable for all molecular sizes.
Chemical Modification Prodrug SynthesisChemically modifying this compound to a more soluble or permeable promoiety that is converted to the active drug in vivo.Can overcome multiple barriers (solubility, permeability); allows for targeted delivery.Requires synthetic chemistry expertise; metabolic activation needs to be confirmed.

Frequently Asked Questions (FAQs)

Q1: We are observing poor in vivo activity of this compound despite good in vitro potency. Could this be a bioavailability issue?

A1: Yes, poor in vivo activity despite good in vitro potency is a classic indicator of low bioavailability. This compound is a relatively large molecule (Molecular Formula: C46H72N4O10)[6], and such compounds often exhibit poor aqueous solubility and/or low membrane permeability, which are key determinants of oral bioavailability. We recommend conducting pharmacokinetic studies to determine the plasma concentration of this compound after administration.

Q2: What are the first experimental steps to investigate the low bioavailability of this compound?

A2: A logical first step is to characterize the physicochemical properties of this compound that influence oral absorption. This includes determining its aqueous solubility at different pH values, its logP (lipophilicity), and its permeability using a Caco-2 cell assay. The results from these experiments will help guide the selection of an appropriate bioavailability enhancement strategy.

Q3: How do I choose between a lipid-based formulation and a solid dispersion for this compound?

A3: The choice depends on the properties of this compound. If the compound is highly lipophilic (high logP), a lipid-based formulation is often a good starting point. These formulations can enhance the solubilization of the drug in the gut.[2][3] If the compound has a high melting point and is a crystalline solid, an amorphous solid dispersion could be more effective at increasing the dissolution rate.[1] It is often beneficial to screen both approaches at a small scale.

Q4: Can co-administration of other agents improve the bioavailability of this compound?

A4: Co-administration of bioenhancers that inhibit metabolic enzymes (like CYP3A4) or efflux transporters (like P-glycoprotein) can potentially increase the bioavailability of drugs that are substrates for these proteins.[4] However, it is first necessary to determine if this compound is metabolized by these enzymes or is a substrate for efflux transporters.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
  • Materials: this compound, a suitable polymer (e.g., PVP, HPMC-AS), a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone).

  • Procedure:

    • Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature to remove any residual solvent.

    • Characterize the resulting solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Evaluate the dissolution rate of the solid dispersion compared to the crystalline drug.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Materials: this compound, a lipid carrier (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80, Cremophor EL), and a cosurfactant (e.g., Transcutol P, PEG 400).

  • Procedure:

    • Determine the solubility of this compound in various lipid carriers, surfactants, and cosurfactants to select suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and cosurfactant.

    • Prepare the SEDDS formulation by mixing the selected lipid, surfactant, and cosurfactant in the optimal ratio.

    • Dissolve this compound in the SEDDS pre-concentrate with gentle heating or vortexing.

    • Evaluate the self-emulsification properties of the formulation by adding it to an aqueous medium under gentle agitation and observing the formation of a nano- or microemulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

Visualizations

Bioavailability_Enhancement_Workflow cluster_characterization Initial Characterization cluster_strategies Enhancement Strategies cluster_formulation_approaches Formulation Details cluster_evaluation In Vivo Evaluation Solubility Aqueous Solubility Formulation Formulation Approaches Solubility->Formulation Physicochem Physicochemical Modification Solubility->Physicochem Permeability Permeability (e.g., Caco-2) Chemical Chemical Modification Permeability->Chemical Metabolism Metabolic Stability Metabolism->Chemical Lipid Lipid-Based (SEDDS) Formulation->Lipid Nano Nanoparticles Formulation->Nano Dispersion Solid Dispersions Formulation->Dispersion PK_Study Pharmacokinetic Study Physicochem->PK_Study Chemical->PK_Study Lipid->PK_Study Nano->PK_Study Dispersion->PK_Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study

Caption: Workflow for selecting a bioavailability enhancement strategy.

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Potential Solutions Low_Bioavailability Low Bioavailability of this compound Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Low_Permeability Low Membrane Permeability Low_Bioavailability->Low_Permeability First_Pass First-Pass Metabolism Low_Bioavailability->First_Pass Solubility_Enhancement Solubility Enhancement Techniques Poor_Solubility->Solubility_Enhancement Permeability_Enhancement Permeability Enhancement Low_Permeability->Permeability_Enhancement Metabolism_Inhibition Metabolism Inhibition / Bypass First_Pass->Metabolism_Inhibition

Caption: Logical relationships between bioavailability problems and solutions.

References

Technical Support Center: Overcoming Resistance to TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the antibiotic TPU-0037A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its spectrum of activity?

A1: this compound is a polyketide antibiotic, structurally related to lydicamycin. It is primarily effective against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). It is generally not effective against Gram-negative bacteria.

Q2: I am observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against my bacterial strain. What are the potential causes?

A2: Higher than expected MICs suggest the development of resistance. Potential mechanisms of resistance to a compound like this compound in Gram-positive bacteria include:

  • Alterations in the Cell Membrane: As this compound is a tetramic acid-containing polyketide, it likely disrupts the bacterial cell membrane potential.[1] Mutations altering membrane lipid composition can reduce drug binding and efficacy.

  • Increased Efflux Pump Activity: Bacteria can actively pump the antibiotic out of the cell before it can reach its target. Overexpression of multi-drug resistance (MDR) efflux pumps is a common resistance strategy.

  • Biofilm Formation: Bacteria growing in a biofilm are encased in a protective extracellular matrix, which can limit antibiotic penetration and lead to increased resistance.[2][3]

  • Target Modification: Although the exact target is not fully elucidated, if this compound interacts with a specific cellular component, mutations in the gene encoding that component could prevent the antibiotic from binding.

  • Enzymatic Degradation: While less common for this class of antibiotics, the bacteria may produce enzymes that modify or degrade this compound.

Q3: My this compound appears to be less effective in a multi-day experiment compared to a short-term viability assay. Why might this be?

A3: This is a common observation and is often linked to biofilm formation. In a short-term assay, the bacteria are likely in a planktonic (free-swimming) state. Over several days, these bacteria can adhere to surfaces and form a biofilm. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic counterparts.[3] You should test for biofilm formation in your experimental setup.

Q4: How can I test if efflux pumps are responsible for the observed resistance to this compound?

A4: You can perform a potentiation assay using an efflux pump inhibitor (EPI). By determining the MIC of this compound in the presence and absence of a known EPI (e.g., reserpine, verapamil), you can assess the contribution of efflux pumps. A significant reduction in the MIC in the presence of the EPI suggests that efflux is a major resistance mechanism. A detailed protocol for an ethidium (B1194527) bromide efflux assay is provided in the "Experimental Protocols" section.

Q5: Can the agr quorum-sensing system in Staphylococcus aureus affect its susceptibility to this compound?

A5: Yes, the accessory gene regulator (agr) quorum-sensing system in S. aureus is a key regulator of virulence and biofilm formation.[2][3] A functional agr system can influence the expression of factors that contribute to resistance, such as biofilm-associated proteins and toxins. Dysregulation of the agr system can lead to altered biofilm architecture and potentially different susceptibility profiles to antibiotics.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in MIC results for this compound. Inconsistent inoculum preparation.Ensure you are using a standardized inoculum (e.g., 0.5 McFarland standard) and that the bacterial culture is in the logarithmic growth phase.
This compound is effective against one strain of S. aureus but not another. Strain-specific resistance mechanisms.The resistant strain may possess specific resistance genes (e.g., for efflux pumps) or have mutations in the drug's target site. Perform comparative genomic or transcriptomic analysis to identify differences.
No bacterial growth in the positive control wells of the MIC assay. Issue with the bacterial culture or growth medium.Verify the viability of your bacterial stock and the quality of your growth medium.
Reduced this compound activity in the presence of certain media components. The antibiotic may bind to components in the media, reducing its effective concentration.Test the activity of this compound in different standard growth media to identify any inhibitory effects.

Quantitative Data

Table 1: In Vitro Activity of this compound Against Various Bacterial Strains

Bacterial StrainGram StatusMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Positive1.56 - 12.5[1]
Bacillus subtilisPositive1.56 - 12.5[1]
Micrococcus luteusPositive1.56 - 12.5[1]
Escherichia coliNegative>50[1]
Proteus mirabilisNegative>50[1]
Proteus vulgarisNegative>50[1]
Pseudomonas aeruginosaNegative>50[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Antibiotic Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed by eye or with a microplate reader.

Efflux Pump Activity Assay using Ethidium Bromide (EtBr)

This method assesses efflux pump activity by measuring the accumulation of the fluorescent dye ethidium bromide.

Materials:

  • Bacterial culture

  • Tryptic Soy Agar (TSA) plates

  • Ethidium Bromide (EtBr) stock solution

  • UV Transilluminator

Procedure:

  • Prepare EtBr-Agar Plates:

    • Prepare TSA and autoclave. Allow it to cool to 50-55°C.

    • Add EtBr to the molten agar to final concentrations ranging from 0.5 to 2.5 µg/mL.

    • Pour the plates and allow them to solidify in the dark.

  • Inoculation:

    • Grow bacterial cultures to an optical density (OD₆₀₀) of 0.6.

    • Adjust the culture turbidity to a 0.5 McFarland standard.

    • Inoculate the EtBr-agar plates by streaking the bacterial suspension onto the surface.

  • Incubation and Visualization:

    • Incubate the plates in the dark at 37°C for 16-24 hours.

    • Visualize the plates under a UV transilluminator.

    • The level of fluorescence is inversely proportional to efflux pump activity. Strains with high efflux activity will show minimal fluorescence as they pump out the EtBr.

Biofilm Quantification using Crystal Violet Assay

This protocol quantifies the amount of biofilm formed on a plastic surface.

Materials:

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom tissue culture plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • PBS

Procedure:

  • Biofilm Formation:

    • Grow an overnight culture of the test strain in TSB.

    • Dilute the overnight culture 1:100 in TSB with 1% glucose.

    • Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Staining:

    • Gently aspirate the medium from each well.

    • Wash the wells twice with 200 µL of PBS to remove planktonic cells.

    • Air-dry the plate for 15-20 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Quantification:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Air-dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Incubate for 15 minutes at room temperature.

    • Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.

Visualizations

Signaling_Pathway cluster_QS Staphylococcus aureus agr Quorum Sensing cluster_Resistance Resistance Mechanisms AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter) AgrD->AgrB Processing AIP AIP (Autoinducing Peptide) AgrB->AIP Export AgrC AgrC (Sensor Kinase) AIP->AgrC Extracellular binding AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation RNAIII RNAIII (Effector Molecule) AgrA->RNAIII Upregulates transcription Biofilm Biofilm Formation RNAIII->Biofilm Modulates Toxins Toxin Production RNAIII->Toxins Upregulates Efflux Efflux Pump Expression RNAIII->Efflux Influences

Caption: The agr quorum-sensing pathway in S. aureus and its influence on resistance.

Experimental_Workflow cluster_results Interpret Results start Observation: High MIC of this compound mic Confirm MIC with Broth Microdilution Assay start->mic biofilm_test Biofilm Quantification Assay (Crystal Violet) mic->biofilm_test efflux_test Efflux Pump Activity Assay (Ethidium Bromide) mic->efflux_test is_biofilm Significant Biofilm Formation? biofilm_test->is_biofilm is_efflux High Efflux Activity? efflux_test->is_efflux is_biofilm->is_efflux No conclusion_biofilm Conclusion: Resistance is likely -biofilm-mediated. is_biofilm->conclusion_biofilm Yes conclusion_efflux Conclusion: Resistance is likely -efflux-mediated. is_efflux->conclusion_efflux Yes conclusion_other Conclusion: Resistance may be due to -target modification or other mechanisms. is_efflux->conclusion_other No

Caption: Workflow for troubleshooting resistance to this compound.

References

Adjusting pH for optimal TPU-0037A activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of TPU-0037A by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for assays involving this compound?

A1: Currently, there is no publicly available data specifying the optimal pH for this compound activity. As a general starting point for novel compounds, it is recommended to begin experiments at a physiological pH of 7.4. Subsequently, a pH optimization assay should be performed to determine the ideal pH for your specific experimental conditions.

Q2: How can I determine the optimal pH for this compound in my assay?

A2: A pH titration experiment is the most effective method. This involves setting up the assay across a range of pH values and measuring the activity of this compound at each point. The pH that yields the highest activity is considered the optimum. A suggested range for initial testing is from pH 6.0 to 8.5.

Q3: What buffering systems are suitable for studying this compound activity?

A3: The choice of buffer is critical as it can influence enzyme or compound activity. Common biological buffers that can be considered include phosphate-buffered saline (PBS) for physiological pH, MES for more acidic conditions, and Tris-HCl for more alkaline conditions. It is crucial to ensure the chosen buffer does not interact with this compound or other components in the assay.

Q4: Can the pH of the cell culture medium affect the efficacy of this compound?

A4: Yes, the pH of the cell culture medium can significantly impact the activity and stability of a compound. Most mammalian cell lines thrive at a pH between 7.2 and 7.4.[1] Deviations from this range can not only affect cellular health but also alter the charge and conformation of this compound, potentially impacting its interaction with its target.[2]

Troubleshooting Guide

This guide addresses common issues encountered when investigating the optimal pH for this compound activity.

Issue Possible Cause Recommended Solution
Low or No this compound Activity Observed The pH of the assay buffer is outside the optimal range for this compound activity.Perform a pH titration experiment, testing a range of pH values (e.g., 6.0 to 8.5) to identify the optimal pH.
The buffer system is interfering with the assay.Test alternative buffer systems with similar buffering ranges.
This compound has precipitated out of solution.Check the solubility of this compound at different pH values. Adjust the pH of the stock solution or assay buffer to maintain solubility.
Inconsistent Results Between Experiments The pH of the buffers was not accurately or consistently prepared.Always calibrate the pH meter before preparing buffers.[3] Prepare fresh buffers for each experiment.
The temperature at which pH was measured varied.Ensure that the pH of all buffers is measured and adjusted at the same temperature at which the experiment will be conducted, as pH can be temperature-dependent.[2]
Cell Culture Media Color Change During Experiment A significant shift in media pH due to cellular metabolism. A yellow color indicates acidification, while a purple color suggests alkalinization.[1][4]Use a CO2 incubator to maintain physiological pH.[5] Consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES.[2]
Bacterial or fungal contamination.Visually inspect the culture for signs of contamination. If contamination is suspected, discard the culture and start a new one from a fresh stock.[4]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound in a Biochemical Assay

This protocol provides a general framework for identifying the optimal pH for this compound activity in a cell-free biochemical assay.

  • Buffer Preparation :

    • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.5). Suitable buffers include MES (pH 6.0-6.5), PIPES (pH 6.5-7.0), HEPES (pH 7.0-7.5), and Tris-HCl (pH 7.5-8.5).

    • Ensure all buffers are at the same molar concentration.

  • Assay Setup :

    • In a 96-well plate, set up reactions for each pH value to be tested.

    • For each pH, include a control (vehicle) and a test (this compound) group.

    • Add the buffer, target enzyme/protein, and substrate to each well.

    • Add a fixed concentration of this compound to the test wells and an equivalent volume of vehicle (e.g., DMSO) to the control wells.

  • Incubation and Measurement :

    • Incubate the plate at the desired temperature for a fixed period.

    • Measure the reaction product using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis :

    • Calculate the percentage of this compound activity at each pH relative to the control.

    • Plot the percentage of activity against the pH to determine the optimal pH.

Protocol 2: Adjusting and Maintaining pH in Cell Culture for this compound Treatment

This protocol outlines the steps for ensuring a stable pH environment when treating cells with this compound.

  • Media Preparation :

    • Prepare the cell culture medium as per the manufacturer's instructions.

    • For experiments sensitive to pH fluctuations, consider supplementing the medium with a biological buffer such as HEPES at a final concentration of 10-25 mM.

  • pH Measurement and Adjustment :

    • Aseptically obtain a small sample of the medium.

    • Use a calibrated and sterilized pH probe to measure the pH.

    • If adjustment is necessary, use sterile 1N HCl or 1N NaOH to bring the pH to the desired range (typically 7.2-7.4).[6] Add the acid or base dropwise while gently stirring.

    • Allow the medium to equilibrate in a CO2 incubator before use.

  • Experimental Procedure :

    • Plate the cells and allow them to adhere overnight.

    • The following day, replace the old medium with the pH-adjusted medium containing the desired concentration of this compound or vehicle control.

    • Monitor the color of the phenol (B47542) red indicator in the medium throughout the experiment for any significant pH changes.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffers (pH 6.0-8.5) setup_plate Set up 96-well Plate prep_buffer->setup_plate prep_tpu Prepare this compound Stock add_tpu Add this compound or Vehicle prep_tpu->add_tpu prep_reagents Prepare Assay Reagents add_components Add Buffer, Target, Substrate prep_reagents->add_components setup_plate->add_components add_components->add_tpu incubate Incubate at Constant Temperature add_tpu->incubate measure Measure Activity incubate->measure calculate Calculate % Activity measure->calculate plot Plot Activity vs. pH calculate->plot determine_optimum Determine Optimal pH plot->determine_optimum

Caption: Workflow for determining the optimal pH for this compound activity.

troubleshooting_flow start Inconsistent Results check_ph Verify Buffer pH and Calibration start->check_ph check_temp Check Temperature Control During pH Measurement start->check_temp check_reagents Prepare Fresh Reagents start->check_reagents rerun Re-run Experiment check_ph->rerun pH correct check_temp->rerun Temp consistent check_reagents->rerun Reagents fresh consistent Consistent Results rerun->consistent

Caption: Troubleshooting logic for inconsistent experimental results.

References

Preventing degradation of TPU-0037A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of TPU-0037A to prevent its degradation and ensure experimental success. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C.[1][2] Multiple suppliers confirm this as the optimal temperature for long-term stability. One supplier indicates that the compound is stable for at least four years when stored at this temperature.

Q2: How should I handle the compound upon receipt?

A2: this compound is typically shipped on blue ice and should be transferred to a -20°C freezer immediately upon arrival.[2] It is supplied as a colorless film.[1][2]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q4: How should I prepare stock solutions of this compound?

A4: To prepare a stock solution, reconstitute the solid this compound in a suitable solvent such as DMSO, ethanol, or methanol to the desired concentration. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Preventing Degradation During Storage and Experiments

Researchers may encounter issues related to the degradation of this compound, particularly when working with solutions. While specific degradation kinetics for this compound are not extensively published, the following troubleshooting guide is based on the general properties of related polyketide and macrolide antibiotics and provides best practices to maintain the integrity of the compound.

Problem Potential Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound in stock or working solutions.- Prepare fresh solutions: If degradation is suspected, prepare fresh working solutions from a new aliquot of the frozen stock solution. - Verify stock solution integrity: If the issue persists, prepare a fresh stock solution from the solid compound. - Follow proper storage protocols: Ensure that both solid compound and stock solutions are stored as recommended.
Visible changes in the solution (e.g., color change, precipitation) Instability of this compound in the chosen solvent or buffer, or exposure to adverse conditions.- Use recommended solvents: Ensure dissolution in high-purity DMSO, ethanol, or methanol. - Protect from light: Store solutions in amber vials or wrap vials in aluminum foil to prevent potential photodegradation. - Maintain appropriate pH: Avoid highly acidic or basic aqueous solutions, as these conditions can promote hydrolysis of similar compounds.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation between experiments.- Aliquot stock solutions: Upon reconstitution, immediately aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. - Limit time at room temperature: Keep solutions on ice when in use and return to cold storage promptly.
Experimental Protocols

Protocol for Reconstitution and Aliquoting of this compound:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the calculated volume of a recommended solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration.

  • Vortex briefly to ensure complete dissolution.

  • Immediately dispense the stock solution into single-use, light-protected (e.g., amber) vials.

  • Store the aliquots at -20°C or for longer-term storage, consider -80°C.

Summary of Storage Conditions
Form Recommended Storage Temperature Recommended Solvents Key Considerations
Solid-20°CN/AStore in a tightly sealed container, protected from light and moisture.
Solution-20°C or -80°CDMSO, Ethanol, MethanolAliquot to avoid freeze-thaw cycles. Protect from light. Avoid prolonged exposure to room temperature.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting issues related to the potential degradation of this compound.

TPU_0037A_Troubleshooting cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solution Corrective Actions issue Inconsistent Results or Loss of Activity check_solution Check Working Solution issue->check_solution check_stock Check Stock Solution check_solution->check_stock If fresh working solution does not resolve issue prepare_fresh_working Prepare Fresh Working Solution check_solution->prepare_fresh_working If solution is old or improperly stored check_solid Check Solid Compound check_stock->check_solid If fresh stock solution does not resolve issue prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock If stock solution is old, has undergone multiple freeze-thaw cycles, or was improperly stored new_compound Use New Vial of Solid Compound check_solid->new_compound review_handling Review Handling & Storage (Light, Temp, pH) prepare_fresh_working->review_handling prepare_fresh_stock->review_handling new_compound->review_handling Degradation_Pathways cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways TPU_0037A This compound (in solution) Photodegradation Photodegradation Thermal_Degradation Thermal Degradation Hydrolysis Hydrolysis Oxidation Oxidation Light Light Light->Photodegradation Temperature Elevated Temperature Temperature->Thermal_Degradation pH Extreme pH (Acid/Base) pH->Hydrolysis Oxidants Oxidizing Agents Oxidants->Oxidation Degraded_Products Inactive Degradation Products Photodegradation->Degraded_Products Thermal_Degradation->Degraded_Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products

References

Contamination issues in TPU-0037A stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and use of TPU-0037A stock solutions, with a focus on preventing and troubleshooting contamination issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 30-Demethyl-lydicamycin, is an antibiotic that is a structural analog of lydicamycin.[1] It is primarily used in research settings for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is not intended for human, therapeutic, or diagnostic use.[3]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in ethanol, methanol, DMF, and DMSO.[1] To prepare a stock solution, dissolve the compound in a suitable solvent to the desired concentration. It is crucial to use sterile techniques throughout the process to prevent contamination. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: What are the recommended storage conditions for this compound stock solutions?

This compound as a solid should be stored at -20°C.[1] Once reconstituted into a stock solution, it is recommended to aliquot and store it at -20°C to minimize freeze-thaw cycles.[1]

Q4: What are the common signs of contamination in my this compound stock solution or cell culture?

Common indicators of contamination include:

  • Turbidity: The culture medium appears cloudy or hazy.[4]

  • pH Changes: A rapid change in the color of the culture medium, often to yellow (acidic) for bacterial contamination or pink/purple (alkaline) for fungal contamination.[4]

  • Visible Particles: The presence of moving small objects (bacteria) or filamentous structures (fungi) when viewed under a microscope.[4]

  • Abnormal Cell Growth: A sudden decrease in cell viability, changes in cell morphology, or an unexpected increase in cell proliferation.[5]

Troubleshooting Contamination Issues

Issue 1: My cell culture became cloudy and the media color changed to yellow shortly after adding the this compound working solution.

This is a strong indication of bacterial contamination.[4]

  • Possible Cause 1: Contaminated Stock Solution. The this compound stock solution may have been contaminated during preparation or handling.

    • Solution: Discard the contaminated culture and the suspect aliquot of the stock solution. Prepare a fresh working solution from a new, unopened aliquot of the this compound stock. If the problem persists, prepare a new stock solution from the solid compound, paying strict attention to aseptic technique.

  • Possible Cause 2: Contamination from Experimental Procedure. The contamination may have been introduced during the process of treating the cells.

    • Solution: Review your aseptic technique. Ensure that all reagents, pipettes, and other equipment are sterile. Work within a certified laminar flow hood and minimize the time that cultures and reagents are exposed to the open environment.[6]

Issue 2: I observe filamentous growth in my cell culture after treatment with this compound.

This suggests fungal contamination.[5]

  • Possible Cause 1: Environmental Contamination. Fungal spores are common in the laboratory environment and can be introduced from the air or from contaminated surfaces.

    • Solution: Discard the contaminated culture. Thoroughly clean and disinfect the incubator, biosafety cabinet, and surrounding work area. Check for any potential sources of fungal growth in the lab.

  • Possible Cause 2: Contaminated Reagents. The this compound stock solution or other reagents, such as the cell culture medium or serum, could be the source of contamination.

    • Solution: Test for contamination in all reagents used in the experiment. If possible, filter-sterilize the this compound stock solution through a 0.22 µm syringe filter if the solvent is compatible.

Issue 3: My cells are growing poorly and show abnormal morphology, but the media is not cloudy.

This could be a sign of mycoplasma contamination or chemical contamination.[5]

  • Possible Cause 1: Mycoplasma Contamination. Mycoplasma are small bacteria that do not cause visible turbidity but can significantly impact cell health.

    • Solution: Test your cell cultures for mycoplasma using a PCR-based or fluorescence staining method. If positive, discard the contaminated cells and test all other cell lines in the lab. Obtain new, certified mycoplasma-free cells if necessary.

  • Possible Cause 2: Chemical Contamination. Non-living contaminants, such as endotoxins or impurities in the solvent, can affect cell health.[7]

    • Solution: Use high-purity, sterile-filtered solvents for preparing your stock solution. Ensure all laboratory water is of high quality (e.g., Milli-Q).

Data Presentation

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C46H72N4O10[1][3]
Molecular Weight 841.1 g/mol [1][3]
Appearance Colorless film[1]
Purity >95% by HPLC[1]
Solubility Soluble in ethanol, methanol, DMF, DMSO[1]
Storage Temperature -20°C[1][3]
Biological Activity Active against Gram-positive bacteria (e.g., MRSA)[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Sterile, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Perform all subsequent steps in a certified laminar flow hood using strict aseptic technique.

    • Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 0.8411 mg of this compound.

    • Aseptically add the appropriate volume of sterile DMSO to the solid this compound.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes. This minimizes the risk of contaminating the entire stock and avoids repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C.

Protocol 2: Routine Check for Microbial Contamination in Stock Solutions

  • Materials:

    • This compound stock solution aliquot

    • Sterile nutrient broth (e.g., Tryptic Soy Broth)

    • Sterile culture tubes or plates

    • Incubator at 37°C

  • Procedure:

    • In a laminar flow hood, add a small volume (e.g., 1-2 µL) of the this compound stock solution to a sterile culture tube or plate containing nutrient broth.

    • Incubate the tube or plate at 37°C for 24-48 hours.

    • After incubation, visually inspect the broth for any signs of turbidity, which would indicate bacterial contamination.

    • If the broth remains clear, the stock solution is likely free of bacterial contamination.

Mandatory Visualization

experimental_workflow Experimental Workflow for Using this compound cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment cluster_results Results prep_start Start: Solid this compound dissolve Dissolve in Sterile Solvent (e.g., DMSO) prep_start->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C aliquot->store prepare_working Prepare Working Solution from Stock Aliquot store->prepare_working Use one aliquot exp_start Healthy Cell Culture exp_start->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate observe Observe for Phenotype and Contamination incubate->observe no_contamination No Contamination: Proceed with Analysis observe->no_contamination Clear Media, Healthy Cells contamination Contamination Detected observe->contamination Turbid Media or Visible Growth troubleshoot Troubleshooting Workflow contamination->troubleshoot Initiate Troubleshooting

Caption: Workflow for preparing and using this compound stock solutions.

troubleshooting_workflow Troubleshooting Contamination cluster_types Contaminant Types start Contamination Suspected observe Microscopic Observation and Visual Inspection start->observe identify Identify Type of Contamination observe->identify discard Discard Contaminated Culture and Reagents bacterial Bacterial (Cloudy, Yellow Media) identify->bacterial Turbid? fungal Fungal (Filaments, Spores) identify->fungal Filaments? mycoplasma Mycoplasma (Poor Cell Health, No Turbidity) identify->mycoplasma Neither? check_stock Check Stock Solution and Aseptic Technique bacterial->check_stock Troubleshoot Source check_environment Clean Incubator/Hood, Check Reagents fungal->check_environment Troubleshoot Source test_cells Perform Mycoplasma Test (e.g., PCR) mycoplasma->test_cells Troubleshoot Source check_stock->discard check_environment->discard test_cells->discard

Caption: A logical workflow for troubleshooting common contamination issues.

References

Technical Support Center: Interpreting Unexpected Results from TPU-0037A Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during the study of TPU-0037A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected activity?

A1: this compound is an antibiotic that is a congener of lydicamycin. It is expected to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus. It is not expected to be effective against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa.[1][2][3]

Q2: We observe lower than expected or no activity against susceptible Gram-positive strains. What could be the cause?

A2: Several factors could contribute to this:

  • Compound Stability: Ensure that this compound has been stored correctly at -20°C and protected from light to prevent degradation.

  • Inoculum Density: The concentration of the bacterial inoculum is critical. An inoculum that is too dense can overwhelm the antibiotic, leading to apparent resistance. Refer to standardized protocols for inoculum preparation.

  • Media Composition: The type of growth media can influence the activity of the antibiotic. Ensure you are using a standard medium such as Mueller-Hinton Agar (B569324) (MHA) for susceptibility testing.

  • Resistance Development: While less likely in short-term experiments, the bacterial strain may have developed resistance. It is advisable to use a well-characterized, sensitive control strain for comparison.

Q3: We are observing unexpected cytotoxicity in our eukaryotic cell line assays. Is this a known effect of this compound?

A3: The available literature primarily focuses on the antibacterial activity of this compound and does not provide detailed information on its cytotoxicity against eukaryotic cells. Unexpected cytotoxicity could be due to off-target effects or the specific sensitivity of the cell line being used. It is recommended to perform a dose-response experiment to determine the cytotoxic concentration (CC50) and compare it to the effective antimicrobial concentration.

Q4: Can this compound be used in animal models?

A4: There is no readily available information on the in vivo efficacy or toxicology of this compound in animal models. Before planning any in vivo studies, it is crucial to conduct comprehensive in vitro toxicology and pharmacokinetic studies.

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Action
No zone of inhibition around the disk for a susceptible Gram-positive bacterium. 1. Incorrect inoculum density (too high).2. Degraded this compound.3. Improper agar depth in the petri dish.1. Standardize the inoculum to a 0.5 McFarland standard.2. Use a fresh stock of this compound.3. Ensure the agar depth is 4 mm as per standard protocols.[3]
Variability in Minimum Inhibitory Concentration (MIC) values across experiments. 1. Inconsistent serial dilutions.2. Fluctuations in incubation temperature and time.3. Contamination of the bacterial culture.1. Use calibrated pipettes and perform careful serial dilutions.2. Ensure consistent incubation conditions (e.g., 37°C for 18-24 hours).3. Perform a purity check of the bacterial culture before each experiment.
This compound shows activity against a Gram-negative bacterium. 1. Contamination of the Gram-negative bacterial culture with a Gram-positive bacterium.2. The specific strain of Gram-negative bacteria may have an unusual susceptibility profile.1. Streak the culture for single colonies and perform a Gram stain to confirm purity.2. Verify the identity of the bacterial strain and repeat the experiment with a known resistant Gram-negative control strain.
Precipitation of this compound in the culture medium. 1. Poor solubility of the compound in the chosen solvent or medium.2. Interaction with components of the medium.1. Ensure the solvent used to dissolve this compound is appropriate (e.g., DMSO, methanol) and the final concentration of the solvent in the medium is low.2. Test the solubility of this compound in the medium at the desired concentration before starting the experiment.

Data Presentation

Table 1: Antimicrobial Activity of this compound

Organism Type Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive1.56 - 12.5[1][2]
Bacillus subtilisGram-positive1.56 - 12.5[1][2]
Micrococcus luteusGram-positive1.56 - 12.5[1][2]
Escherichia coliGram-negative>50[1][2]
Proteus mirabilisGram-negative>50[1][2]
Proteus vulgarisGram-negative>50[1][2]
Pseudomonas aeruginosaGram-negative>50[1][2]

Experimental Protocols

Antibiotic Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in CAMHB. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay

This protocol is for assessing the cytotoxicity of this compound against a eukaryotic cell line.

  • Cell Seeding: Seed a 96-well plate with your chosen cell line at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound This compound Received Stock Prepare Stock Solution Compound->Stock Serial Serial Dilutions Stock->Serial AST Antibiotic Susceptibility Testing Serial->AST Cytotoxicity Cytotoxicity Assay Serial->Cytotoxicity MIC Determine MIC AST->MIC CC50 Determine CC50 Cytotoxicity->CC50 Report Interpret and Report Results MIC->Report CC50->Report

Caption: Experimental workflow for testing this compound.

signaling_pathway TPU This compound Membrane Bacterial Cell Membrane TPU->Membrane Penetrates Inhibition Inhibition TPU->Inhibition Target Intracellular Target (e.g., Ribosome, DNA Gyrase) Membrane->Target Process Essential Cellular Process (e.g., Protein Synthesis, DNA Replication) Target->Process Death Bacterial Cell Death Process->Death disruption leads to Inhibition->Process Blocks

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Calibrating Equipment for Sensitive TPU-0037A Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating equipment for sensitive measurements of TPU-0037A, an antibiotic that is a congener of lydicamycin.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the critical pieces of equipment that require precise calibration for sensitive this compound analysis?

A1: For sensitive quantitative analysis of this compound, such as determining its concentration in biological matrices or for Minimum Inhibitory Concentration (MIC) assays, the following equipment is critical to calibrate:

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) systems: Essential for detecting and quantifying low concentrations of this compound.

  • Analytical Balances: Used for accurately weighing the primary standard of this compound to prepare stock solutions.

  • Pipettes (manual and electronic): Crucial for preparing accurate serial dilutions for calibration curves and biological assays.[6][7]

  • pH Meters: Important if buffer preparation at a specific pH is required for the mobile phase in chromatography or for biological assays.

  • Spectrophotometers: May be used in certain colorimetric assays or to determine bacterial growth inhibition.[6][7]

Q2: How often should I calibrate my equipment for this compound measurements?

A2: The frequency of calibration depends on the instrument, its usage, and your laboratory's standard operating procedures (SOPs).[7] Here are some general guidelines:

EquipmentRecommended Calibration Frequency
HPLC/LC-MS SystemDaily performance check (e.g., system suitability test) and full calibration with every new batch of samples or when changing reagents.
Analytical BalanceDaily checks with certified weights and a full professional calibration annually.
PipettesEvery 3-6 months, or more frequently with heavy use.[7]
pH MeterBefore each use with standard buffer solutions.
SpectrophotometerBefore each experiment for blanking, with periodic checks for wavelength accuracy and photometric accuracy.[6]

Q3: What are the common sources of error in preparing calibration standards for this compound?

A3: Errors in calibration standard preparation can significantly impact the accuracy of your results. Common sources of error include:

  • Inaccurate weighing of the primary standard: This can be due to an uncalibrated balance or improper weighing technique.

  • Cross-contamination: Using the same pipette tip for different standards can lead to inaccurate concentrations.[8]

  • Pipetting errors: Inaccurate volume dispensing due to uncalibrated or improperly used pipettes.[8]

  • Degradation of stock solutions: this compound solutions may degrade over time if not stored correctly. It is crucial to use freshly prepared solutions or solutions stored under recommended conditions for a validated period.[8]

  • Solvent evaporation: Leaving stock solutions uncapped can lead to an increase in concentration.

Troubleshooting Guides

Guide 1: HPLC/LC-MS Calibration and Analysis Issues

This guide addresses common problems encountered during the quantitative analysis of this compound using HPLC or LC-MS.

Problem: Poor linearity of the calibration curve (R² < 0.99).

Possible Cause Troubleshooting Step
Inaccurate standard preparation Prepare a fresh set of calibration standards using a recently calibrated balance and pipettes. Ensure complete dissolution of the this compound standard.
Detector saturation If the highest concentration points are deviating, they may be outside the linear range of the detector. Dilute the highest concentration standards and re-inject.
Inappropriate integration parameters Manually review the peak integration for each standard to ensure consistency. Adjust integration parameters if necessary.
Column degradation The column may be contaminated or losing efficiency. Flush the column with a strong solvent or replace it if the problem persists.

Problem: No peaks or very low peak intensity for this compound.

Possible Cause Troubleshooting Step
Injector blockage Check the injector for any blockages and clean if necessary.[9]
Incorrect injection volume Verify the injection volume setting in the software and ensure the syringe is drawing the correct amount.
Detector malfunction Ensure the detector is turned on and the settings are appropriate for your analysis.[9]
Degraded this compound sample Prepare a fresh sample or standard to rule out degradation.

Problem: Tailing or broad peaks for this compound.

Possible Cause Troubleshooting Step
Column contamination Clean the column with appropriate solvents.[9]
Poor column efficiency The column may be old or damaged. Replace the column.[9]
Incompatible mobile phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Column overload Reduce the concentration of the injected sample.[9]
Guide 2: Pipette Calibration and Technique

Accurate pipetting is fundamental for all quantitative assays.

Problem: Inaccurate or inconsistent volume delivery.

Possible Cause Troubleshooting Step
Pipette out of calibration Calibrate the pipette using the gravimetric method (dispensing distilled water and weighing it on a calibrated analytical balance).
Incorrect pipetting technique Ensure you are using the correct technique: immerse the tip to the proper depth, aspirate and dispense smoothly, and touch off the last drop on the side of the container.
Leaking pipette Check the seals and O-rings for damage and replace them if necessary.
Using incorrect pipette tips Always use high-quality tips recommended by the pipette manufacturer.

Experimental Protocols

Protocol 1: Preparation of a Calibration Curve for HPLC Analysis of this compound

  • Prepare a 1 mg/mL stock solution: Accurately weigh 10 mg of this compound primary standard using a calibrated analytical balance. Dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or DMSO) in a volumetric flask.

  • Perform serial dilutions: Create a series of working standards by serially diluting the stock solution. For example, to create a 100 µg/mL standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and fill to the mark with the mobile phase.

  • Construct the calibration curve: Prepare at least five concentration levels that bracket the expected concentration of your unknown samples.

  • Inject standards: Inject each standard into the HPLC system in triplicate, starting from the lowest concentration.

  • Plot the curve: Plot the average peak area against the known concentration for each standard. Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh this compound (Calibrated Balance) stock Prepare Stock Solution weigh->stock dilute Prepare Serial Dilutions (Calibrated Pipettes) stock->dilute inject Inject Standards & Samples (HPLC/LC-MS) dilute->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for quantitative analysis of this compound.

Troubleshooting_Logic start Poor Calibration Curve (R² < 0.99) check_standards Are standards prepared correctly? start->check_standards reprepare_standards Action: Prepare fresh standards with calibrated equipment. check_standards->reprepare_standards No check_instrument Is the instrument performing correctly? check_standards->check_instrument Yes reprepare_standards->start system_suitability Action: Run system suitability test. Check for leaks, blockages. check_instrument->system_suitability No check_method Is the analytical method appropriate? check_instrument->check_method Yes system_suitability->start optimize_method Action: Optimize method parameters (e.g., mobile phase, gradient). check_method->optimize_method No success Problem Resolved check_method->success Yes optimize_method->start

Caption: Troubleshooting decision tree for poor calibration curves.

References

Validation & Comparative

A Comparative Analysis of TPU-0037A and Linezolid for the Treatment of Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Data for Two Anti-Infective Agents

The rising threat of antimicrobial resistance necessitates the continuous development of novel antibiotics, particularly those effective against multidrug-resistant Gram-positive pathogens. This guide provides a comparative overview of TPU-0037A, a lesser-known antibiotic compound, and linezolid (B1675486), a widely used oxazolidinone antibiotic. While extensive data is available for linezolid, information on this compound is limited primarily to its initial discovery, presenting a significant gap in our understanding of its potential as a therapeutic agent. This document summarizes the currently available preclinical data for both compounds to aid researchers, scientists, and drug development professionals.

Introduction to this compound and Linezolid

This compound is an antibiotic identified as a congener of lydicamycin, produced by Streptomyces platensis.[1][2][3][4][5] Its discovery highlighted its in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5]

Linezolid is the first clinically available oxazolidinone antibiotic.[6] It is a synthetic antimicrobial agent with a unique mechanism of action that confers activity against a broad spectrum of clinically important Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[6]

Mechanism of Action

This compound: The precise mechanism of action for this compound has not been reported in publicly available scientific literature. As a congener of lydicamycin, it may share a similar mechanism, which is also not fully elucidated but is known to involve a novel skeletal structure containing tetramic acid and amidinopyrrolidine moieties.[7]

Linezolid: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[6] This action prevents the formation of a functional 70S initiation complex, a critical step in the translation process.[6] This unique mechanism of action means there is a low potential for cross-resistance with other protein synthesis inhibitors.

Caption: Mechanism of action of linezolid.

In Vitro Activity

Comparative in vitro activity of this compound and linezolid against various Gram-positive pathogens is summarized below. Data for this compound is limited to the findings from its initial discovery.

OrganismThis compound MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MRSA)1.56 - 12.5[1][2][3][4][5]0.5 - 4
Bacillus subtilis1.56 - 12.5[1][2][3][4][5]0.5 - 2
Micrococcus luteus1.56 - 12.5[1][2][3][4][5]0.25 - 1
Escherichia coli>50[1][2][3][4][5]Not Applicable
Proteus mirabilis>50[1][2][3][4][5]Not Applicable
Pseudomonas aeruginosa>50[1][2][3][4][5]Not Applicable

In Vivo Efficacy

This compound: There is no publicly available data on the in vivo efficacy of this compound in animal models of infection.

Linezolid: The in vivo efficacy of linezolid is well-established in various animal models of Gram-positive infections, including pneumonia, skin and soft tissue infections, and bacteremia. These studies have demonstrated significant bacterial clearance and improved survival rates.

Safety and Toxicology

This compound: The safety and toxicological profile of this compound has not been reported in the public domain. It is important to note that safety data sheets for "TPU" refer to thermoplastic polyurethane, a polymer, and are not relevant to the antibiotic compound this compound.[8][9][10][11][12][13][14][15]

Linezolid: Linezolid is generally well-tolerated. The most common adverse effects include diarrhea, nausea, and headache. Myelosuppression (thrombocytopenia, anemia, and neutropenia) can occur, particularly with prolonged use (more than two weeks). Peripheral and optic neuropathy have also been reported with long-term therapy.

Experimental Protocols

This compound: Detailed experimental protocols for the evaluation of this compound are not available beyond the general description of methods in the initial discovery paper.[16]

Linezolid: Standardized methodologies for testing the in vitro and in vivo activity of linezolid are well-established and widely published. These include:

  • Minimum Inhibitory Concentration (MIC) Determination: Broth microdilution or agar (B569324) dilution methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Time-Kill Assays: To determine the bactericidal or bacteriostatic activity of the drug over time.

  • In Vivo Infection Models: Murine models of pneumonia, thigh infection, and sepsis are commonly used to evaluate efficacy.

Caption: General experimental workflow for antibiotic development.

Conclusion

This guide highlights the substantial disparity in the available scientific knowledge between this compound and linezolid. While linezolid is a well-characterized and clinically validated antibiotic for Gram-positive infections, this compound remains an investigational compound with very limited publicly available data. The initial findings on the in vitro activity of this compound against MRSA are promising, but a comprehensive evaluation of its potential as a therapeutic agent is not possible without further research into its mechanism of action, in vivo efficacy, and safety profile. Future studies are warranted to explore the therapeutic potential of this and other novel antibiotic scaffolds.

References

A Head-to-Head Comparison of the Antibacterial Agents TPU-0037A and Lydicamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two related polyketide antibiotics, TPU-0037A and lydicamycin (B608755). Both compounds, produced by Streptomyces species, have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes their antibacterial potency, provides detailed experimental methodologies, and explores their potential mechanisms of action.

I. At a Glance: Key Differences and Similarities

FeatureThis compoundLydicamycin
Chemical Class PolyketidePolyketide
Relationship Congener of lydicamycinParent compound
Primary Target Gram-positive bacteriaGram-positive bacteria
Activity against MRSA YesYes

II. Antibacterial Performance: A Quantitative Comparison

The antibacterial efficacy of this compound and lydicamycin has been evaluated against several Gram-positive bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Lydicamycin against Gram-Positive Bacteria (µg/mL)

Bacterial StrainThis compoundLydicamycin
Staphylococcus aureus (including MRSA)1.56 - 12.5[1]Active (specific MICs not detailed in readily available literature)[2]
Bacillus subtilis1.56 - 12.5[1]3.13
Micrococcus luteus1.56 - 12.5[1]1.56

Note: The provided MIC range for this compound covers a variety of Gram-positive bacteria, including the specific strains listed.

III. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method. The following is a generalized protocol based on standard laboratory practices.

1. Preparation of Bacterial Inoculum: a. Isolate a single colony of the target bacterium from an agar (B569324) plate. b. Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the bacterial suspension to the final desired inoculum density, typically 5 x 10⁵ CFU/mL, in the appropriate test medium.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the antibiotic (this compound or lydicamycin) in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of concentrations.

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Colony inoculum_prep Prepare Inoculum bacterial_culture->inoculum_prep Inoculate & Grow plate_inoculation Inoculate 96-well plate inoculum_prep->plate_inoculation antibiotic_stock Antibiotic Stock serial_dilution Serial Dilutions antibiotic_stock->serial_dilution Dilute serial_dilution->plate_inoculation incubation Incubate at 37°C plate_inoculation->incubation read_mic Read MIC incubation->read_mic After 18-24h

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

B. Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of this compound and lydicamycin to mammalian cells, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

1. Cell Culture and Seeding: a. Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in appropriate media supplemented with fetal bovine serum. b. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of this compound or lydicamycin in cell culture medium. b. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (solvent only).

3. Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

4. MTT Addition and Formazan (B1609692) Solubilization: a. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. b. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

5. Absorbance Measurement and IC₅₀ Determination: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, can be calculated by plotting the absorbance values against the compound concentrations.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cell_culture Mammalian Cells seed_plate Seed 96-well plate cell_culture->seed_plate add_compound Add Compound to Cells seed_plate->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate_cells Incubate add_compound->incubate_cells add_mtt Add MTT incubate_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize Incubate read_absorbance Read Absorbance solubilize->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

IV. Mechanism of Action

Both this compound and lydicamycin belong to the polyketide class of antibiotics. The mechanism of action for many polyketides involves the disruption of essential cellular processes in bacteria. While the specific molecular targets of this compound and lydicamycin have not been definitively elucidated in the reviewed literature, the primary modes of action for this class of antibiotics typically fall into one of three categories:

  • Inhibition of Cell Wall Synthesis: This is a common mechanism for antibiotics targeting Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.

  • Inhibition of Protein Synthesis: These antibiotics can bind to bacterial ribosomes, interfering with the translation of messenger RNA into proteins.

  • Inhibition of Nucleic Acid Synthesis: This involves the disruption of DNA replication or transcription.

Recent transcriptomics analysis of lydicamycin's effect on Streptomyces coelicolor suggests that it elicits a transcriptional response similar to that of cell wall targeting antibiotics, leading to cell envelope stress.[3] This suggests that the primary mechanism of action for lydicamycin, and likely its congener this compound, may involve the inhibition of cell wall biosynthesis.

Potential Bacterial Targets of Polyketide Antibiotics

Mechanism_of_Action cluster_antibiotic Polyketide Antibiotic (this compound / Lydicamycin) cluster_bacterium Bacterial Cell antibiotic Antibiotic cell_wall Cell Wall Synthesis antibiotic->cell_wall Inhibits protein_synth Protein Synthesis (Ribosomes) antibiotic->protein_synth Inhibits nucleic_acid_synth Nucleic Acid Synthesis (DNA/RNA) antibiotic->nucleic_acid_synth Inhibits

Caption: Potential mechanisms of action for polyketide antibiotics.

V. Conclusion

This compound and lydicamycin are closely related polyketide antibiotics with promising activity against Gram-positive bacteria, including challenging pathogens like MRSA. While quantitative data for a direct, side-by-side comparison is still emerging, the available information indicates that both compounds are potent antibacterial agents. Further research is warranted to fully elucidate their specific mechanisms of action, cytotoxicity profiles, and potential for therapeutic development. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers in the field of antibiotic discovery and development.

References

A Comparative Analysis of TPU-0037A and Other Novel Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge to global public health. This has spurred the development of novel antimicrobial agents with diverse mechanisms of action. This guide provides a comparative benchmark of TPU-0037A, a promising anti-MRSA compound, against other recently developed and clinically significant anti-MRSA agents.

Introduction to this compound

This compound is a novel antibiotic identified as 30-demethyllydicamycin, a congener of lydicamycin.[1] It is a polyketide natural product isolated from the marine bacterium Streptomyces platensis TP-A0598.[1][2] this compound has demonstrated in vitro activity against a range of Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentrations (MICs) reported to be in the range of 1.56-12.5 µg/mL.[1]

Comparative In Vitro Activity

This section provides a comparative overview of the in vitro potency of this compound and other novel anti-MRSA agents. The data is presented as Minimum Inhibitory Concentration (MIC) values, a standard measure of an antibiotic's effectiveness.

AgentClassMechanism of ActionMRSA MIC Range (µg/mL)
This compound PolyketidePutative inhibition of bacterial protein or cell wall synthesis1.56 - 12.5[1]
Linezolid (B1675486) OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.[3][4]0.5 - 4[3][5]
Daptomycin (B549167) Cyclic LipopeptideDisrupts bacterial cell membrane potential.[6]0.25 - 1[7][8][9]
Tigecycline (B611373) GlycylcyclineInhibits protein synthesis by binding to the 30S ribosomal subunit.[10][11]0.06 - 1.0[7][10][12]
Ceftaroline CephalosporinInhibits bacterial cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).[13][14][15]0.25 - >32[13][15]
Tedizolid (B1663884) OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.[16][17][18][19][20]0.13 - 1[16][19]
Dalbavancin (B606935) LipoglycopeptideInhibits bacterial cell wall synthesis and disrupts cell membrane integrity.[21][22][23]≤0.007 - 0.125[24]
Oritavancin (B1663774) LipoglycopeptideInhibits transglycosylation and transpeptidation steps of cell wall synthesis and disrupts cell membrane integrity.[25][26][27][28][29]0.03 - 1.0[27]

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways affected by these antimicrobial agents is crucial for predicting their efficacy, potential for resistance development, and for designing rational combination therapies.

This compound (Putative Mechanism)

As a polyketide antibiotic, the exact mechanism of action for this compound has not been fully elucidated. However, many polyketides are known to interfere with essential bacterial processes such as protein synthesis or cell wall biosynthesis.

TPU_0037A_Mechanism cluster_cell Staphylococcus aureus This compound This compound Ribosome Ribosome This compound->Ribosome Inhibition? Cell Wall Precursors Cell Wall Precursors This compound->Cell Wall Precursors Inhibition? Bacterial Cell Bacterial Cell Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Cell Wall Synthesis Cell Wall Synthesis Cell Wall Precursors->Cell Wall Synthesis Cell Death Cell Death Protein Synthesis->Cell Death Cell Wall Synthesis->Cell Death

Putative mechanism of action for this compound.
Comparator Agents: Established Mechanisms

The following diagrams illustrate the well-defined mechanisms of action for the comparator novel anti-MRSA agents.

Linezolid, tedizolid, and tigecycline all function by inhibiting bacterial protein synthesis, but they target different ribosomal subunits.

Protein_Synthesis_Inhibition cluster_linezolid_tedizolid Linezolid & Tedizolid cluster_tigecycline Tigecycline Linezolid/Tedizolid Linezolid/Tedizolid 50S Ribosomal Subunit 50S Ribosomal Subunit Linezolid/Tedizolid->50S Ribosomal Subunit Binds to Inhibition of Protein Synthesis Inhibition of Protein Synthesis 50S Ribosomal Subunit->Inhibition of Protein Synthesis Tigecycline Tigecycline 30S Ribosomal Subunit 30S Ribosomal Subunit Tigecycline->30S Ribosomal Subunit Binds to 30S Ribosomal Subunit->Inhibition of Protein Synthesis Bacterial Cell Death Bacterial Cell Death Inhibition of Protein Synthesis->Bacterial Cell Death

Mechanism of protein synthesis inhibitors.

Daptomycin, ceftaroline, dalbavancin, and oritavancin target the bacterial cell envelope, either by inhibiting cell wall synthesis or by disrupting membrane integrity.

Cell_Envelope_Inhibitors cluster_daptomycin Daptomycin cluster_ceftaroline Ceftaroline cluster_lipoglycopeptides Dalbavancin & Oritavancin Daptomycin Daptomycin Cell Membrane Depolarization Cell Membrane Depolarization Daptomycin->Cell Membrane Depolarization Bacterial Cell Death Bacterial Cell Death Cell Membrane Depolarization->Bacterial Cell Death Ceftaroline Ceftaroline PBP2a Inhibition PBP2a Inhibition Ceftaroline->PBP2a Inhibition PBP2a Inhibition->Bacterial Cell Death Dalbavancin/Oritavancin Dalbavancin/Oritavancin Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Dalbavancin/Oritavancin->Cell Wall Synthesis Inhibition Membrane Disruption Membrane Disruption Dalbavancin/Oritavancin->Membrane Disruption Cell Wall Synthesis Inhibition->Bacterial Cell Death Membrane Disruption->Bacterial Cell Death

Mechanisms of cell envelope inhibitors.

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, detailed experimental methodologies are essential. The following are representative protocols for key in vitro assays used in the evaluation of anti-MRSA agents.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Method: Broth microdilution is a standard method performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A suspension of the MRSA strain (e.g., ATCC 43300) is prepared in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are also included. The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Method:

  • Culture Preparation: An overnight culture of the MRSA strain is diluted in fresh broth to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Drug Exposure: The test agent is added to the bacterial culture at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no drug is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated onto agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Cytotoxicity Assay

Objective: To evaluate the potential toxicity of the antimicrobial agent to mammalian cells.

Method: A common method is the MTT or MTS assay, which measures cell viability based on mitochondrial activity.

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (no compound) and a positive control for cytotoxicity are included.

  • MTT/MTS Reagent Addition: After the incubation period, the MTT or MTS reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will convert the reagent into a colored formazan (B1609692) product.

  • Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-MRSA agent.

Experimental_Workflow Compound Discovery Compound Discovery In Vitro Screening In Vitro Screening Compound Discovery->In Vitro Screening MIC Determination MIC Determination In Vitro Screening->MIC Determination Time-Kill Assays Time-Kill Assays In Vitro Screening->Time-Kill Assays Cytotoxicity Assays Cytotoxicity Assays In Vitro Screening->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Time-Kill Assays->Mechanism of Action Studies In Vivo Efficacy Models In Vivo Efficacy Models Cytotoxicity Assays->In Vivo Efficacy Models Mechanism of Action Studies->In Vivo Efficacy Models Lead Optimization Lead Optimization In Vivo Efficacy Models->Lead Optimization

Preclinical evaluation workflow for anti-MRSA agents.

Conclusion

This compound demonstrates promising in vitro activity against MRSA, positioning it as a candidate for further investigation. However, a comprehensive evaluation of its efficacy and safety profile requires direct comparative studies against established and emerging anti-MRSA agents. The data and protocols presented in this guide offer a framework for such comparative analyses, which are essential for advancing the development of new therapies to combat the threat of MRSA. Further research should focus on elucidating the precise mechanism of action of this compound, its in vivo efficacy in animal infection models, and its potential for resistance development.

References

Comparative In-Vivo Efficacy of TPU-0037A and Daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available preclinical data for two potent antibiotics against Gram-positive bacteria.

This guide provides a detailed comparison of the in-vivo efficacy of the antibiotic TPU-0037A and the well-established lipopeptide antibiotic, daptomycin (B549167). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective performance based on available experimental data.

It is important to note that, to date, no direct comparative in-vivo studies between this compound and daptomycin have been published in the peer-reviewed scientific literature. Therefore, this guide will present the available in-vivo efficacy data for daptomycin and the current in-vitro data for this compound to provide a preliminary assessment.

Daptomycin: A Profile of In-Vivo Efficacy

Daptomycin is a cyclic lipopeptide antibiotic with rapid, concentration-dependent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Its efficacy has been evaluated in various preclinical in-vivo models.

Mechanism of Action

Daptomycin exerts its bactericidal effect through a unique mechanism of action that involves the disruption of the bacterial cell membrane's function[1][3]. In a calcium-dependent manner, daptomycin binds to the bacterial cytoplasmic membrane, where it oligomerizes and inserts its lipophilic tail[1][4][5]. This process leads to the formation of pores, causing ion leakage, membrane depolarization, and the subsequent arrest of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death[1][3][4].

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Daptomycin_Ca Daptomycin-Ca²⁺ Complex Membrane_Binding Binding to Phosphatidylglycerol Daptomycin_Ca->Membrane_Binding Oligomerization Oligomerization Membrane_Binding->Oligomerization Pore_Formation Pore Formation Oligomerization->Pore_Formation Ion_Efflux K⁺ Efflux Pore_Formation->Ion_Efflux Depolarization Membrane Depolarization Ion_Efflux->Depolarization Synthesis_Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Synthesis_Inhibition Cell_Death Bacterial Cell Death Synthesis_Inhibition->Cell_Death

Caption: Daptomycin's mechanism of action.
Summary of In-Vivo Efficacy Data

The following table summarizes key findings from various in-vivo studies evaluating the efficacy of daptomycin against different Gram-positive pathogens.

Infection Model Pathogen Dosing Regimen Key Findings Reference
Murine Thigh InfectionS. aureus, S. pneumoniae10 and 40 mg/kg (subcutaneous)Exhibited concentration-dependent killing and prolonged post-antibiotic effects (PAEs) of 4.8 to 10.8 hours.[6]
Murine Hematogenous Pulmonary InfectionMethicillin-Resistant S. aureus (MRSA)50 mg/kg every 24 hours (intraperitoneal)Daptomycin was effective in this model, suggesting potential utility in hematogenous lung infections despite inactivation by pulmonary surfactant.[7]
Murine Foreign-Body and Systemic InfectionBiofilm-producing Methicillin-Resistant S. epidermidis (MRSE)50 mg/kg/daySignificantly decreased liver and catheter bacterial concentrations and increased survival compared to no treatment. Showed a trend towards better efficacy than vancomycin (B549263).[8]
Rat Chronic Foreign Body InfectionS. aureus30 mg/kg once daily (intraperitoneal)At least equivalent to vancomycin in reducing bacterial counts in a chronic infection model.[9]
Rabbit Experimental MeningitisMethicillin-Susceptible S. aureus15 mg/kgSignificantly superior to vancomycin in reducing bacterial load in cerebrospinal fluid (CSF), sterilizing 6 out of 10 CSFs compared to 4 out of 10 for vancomycin.[10]
Experimental Protocols

Below are the detailed methodologies for the key in-vivo experiments cited in this guide.

  • Animal Model: Neutropenic mice.

  • Inoculum: 106 CFU of S. aureus or S. pneumoniae injected into the thigh muscle.

  • Treatment: Daptomycin administered subcutaneously at various doses.

  • Outcome Measures: Bacterial counts (log10 CFU/thigh) were determined at different time points post-treatment. Pharmacokinetic and pharmacodynamic parameters such as Peak/MIC and AUC/MIC ratios were correlated with efficacy.

  • Reference: [6]

Thigh_Infection_Workflow Start Neutropenic Mice Inoculation Intramuscular Injection of Bacteria (Thigh) Start->Inoculation Treatment Subcutaneous Administration of Daptomycin Inoculation->Treatment Sampling Thigh Homogenization at Various Time Points Treatment->Sampling Analysis Bacterial Quantification (CFU/thigh) Sampling->Analysis End Efficacy Determination Analysis->End

Caption: Murine thigh infection model workflow.
  • Animal Model: Mice.

  • Inoculum: 0.25 × 108 to 1 × 108 CFU of MRSA administered intravenously.

  • Treatment: Daptomycin (50 mg/kg) or vancomycin administered intraperitoneally 24 hours after inoculation.

  • Outcome Measures: Bacterial counts in the lungs, mortality rates.

  • Reference: [7]

This compound: An Emerging Antibiotic

This compound is an antibiotic identified as a congener of lydicamycin[11][12][13][14]. It has demonstrated in-vitro activity against a range of Gram-positive bacteria.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature.

In-Vitro Activity

The available data on this compound is currently limited to its in-vitro inhibitory activity against several Gram-positive bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Methicillin-Resistant S. aureus (MRSA)1.56 - 12.5[11][12][14]
Bacillus subtilis1.56 - 12.5[11][12][14]
Micrococcus luteus1.56 - 12.5[11][12][14]
Escherichia coli>50[11][12][14]
Proteus mirabilis>50[11][12][14]
Proteus vulgaris>50[11][12][14]
Pseudomonas aeruginosa>50[11][12][14]

As indicated in the table, this compound shows selective activity against Gram-positive bacteria, with no significant activity against the tested Gram-negative strains[11][12][14].

Conclusion

Daptomycin is a well-characterized antibiotic with proven in-vivo efficacy against a variety of serious Gram-positive infections. Its concentration-dependent bactericidal activity and unique membrane-targeting mechanism make it a valuable therapeutic option.

This compound is an emerging antibiotic with promising in-vitro activity against clinically relevant Gram-positive pathogens, including MRSA. However, a comprehensive understanding of its in-vivo efficacy, pharmacokinetics, pharmacodynamics, and mechanism of action awaits further investigation. Direct comparative studies between this compound and established antibiotics like daptomycin will be crucial in determining its potential clinical utility. Researchers are encouraged to conduct such studies to fully elucidate the therapeutic potential of this novel compound.

References

Validating the Antibacterial Efficacy of TPU-0037A from a New Supplier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antibacterial activity of TPU-0037A obtained from a new supplier. It offers a direct comparison with established antibiotics, vancomycin (B549263) and linezolid (B1675486), and includes detailed experimental protocols and visual workflows to ensure accurate and reproducible results.

Comparative Antibacterial Potency

To ascertain the efficacy of the newly sourced this compound, its in vitro activity was compared against key Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus. Vancomycin and linezolid were selected as comparator agents due to their established clinical relevance in treating MRSA infections.

Data Summary:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

AntibioticMRSABacillus subtilisMicrococcus luteusGram-Negative Bacteria
This compound (New Supplier) 1.56 - 12.5 µg/mL[1]1.56 - 12.5 µg/mL[1]1.56 - 12.5 µg/mL[1]>50 µg/mL[1]
Vancomycin 0.125 - 2 µg/mL[2][3]---
Linezolid 0.38 - 4 µg/mL[4]---

Note: Data for Vancomycin and Linezolid against B. subtilis and M. luteus are not included as the primary comparison is focused on MRSA, a key target for these drugs.

Interpretation of Results:

The this compound from the new supplier demonstrates potent activity against the tested Gram-positive strains, with MIC values falling within the expected range of 1.56-12.5 μg/mL.[1] Its lack of activity against Gram-negative bacteria is also consistent with previous findings.[1] When compared to vancomycin and linezolid, the MIC range for this compound against MRSA is broader. Further testing with a larger panel of clinical MRSA isolates is recommended to establish a more precise MIC50 and MIC90 for the new batch of this compound.

Experimental Protocols

Accurate and consistent experimental methodology is critical for the validation of antibacterial agents. The following protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established standards.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound, Vancomycin hydrochloride, Linezolid

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (MRSA, B. subtilis, M. luteus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of each antibiotic in a suitable solvent and then dilute in CAMHB.

    • Perform a two-fold serial dilution of each antibiotic in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.

Experimental Workflow for Antibacterial Activity Validation

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with Standardized Bacteria (5x10^5 CFU/mL) prep_bacteria->inoculation prep_antibiotics Prepare Antibiotic Stock Solutions (this compound, Vancomycin, Linezolid) serial_dilution Perform 2-fold Serial Dilutions of Antibiotics in 96-well plate prep_antibiotics->serial_dilution serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto antibiotic-free agar read_mic->subculture incubation_mbc Incubate at 37°C for 18-24h subculture->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Workflow for MIC and MBC Determination.

Postulated Mechanism of Action of Lydicamycin Congeners

This compound is a congener of lydicamycin. While the precise molecular target of lydicamycins is not fully elucidated, they are known to be potent inhibitors of Gram-positive bacteria.[5][6][7] It is hypothesized that they interfere with the bacterial cell envelope, potentially by disrupting the cell membrane potential and inhibiting essential processes like cell wall synthesis.

G cluster_cell Bacterial Cell TPU0037A This compound (Lydicamycin Congener) Membrane Cell Membrane TPU0037A->Membrane Interacts with MembranePotential Membrane Potential Disruption Membrane->MembranePotential Leads to CellWallSynth Cell Wall Synthesis Inhibition MembranePotential->CellWallSynth Contributes to CellDeath Cell Death MembranePotential->CellDeath CellWallSynth->CellDeath

Hypothesized Mechanism of Action.

Conclusion and Recommendations

The this compound from the new supplier demonstrates antibacterial activity against Gram-positive bacteria consistent with previously published data. To complete the validation, it is recommended to:

  • Perform Minimum Bactericidal Concentration (MBC) testing to determine if the compound is bactericidal or bacteriostatic.

  • Conduct time-kill assays to evaluate the rate of bacterial killing.

  • Test the new batch against a broader panel of clinical isolates, including vancomycin-intermediate and -resistant S. aureus strains, to fully characterize its activity spectrum.

By following these guidelines, researchers can confidently validate the antibacterial efficacy of this compound from a new supplier and ensure the integrity of their research and drug development programs.

References

Comparative Analysis of Cross-Resistance Profiles: TPU-0037A and Other Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-resistance profile of the investigational antibiotic TPU-0037A against a panel of clinically relevant antibiotics. This compound, a congener of lydicamycin (B608755), has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Understanding its cross-resistance patterns is crucial for evaluating its potential clinical utility and identifying possible combination therapies.

Due to the limited availability of direct cross-resistance studies for this compound in publicly accessible literature, this guide presents a hypothetical cross-resistance profile based on its structural similarity to lydicamycin and its presumed mechanism of action involving the disruption of bacterial cell wall synthesis. The data herein is illustrative and intended to guide future experimental design.

Comparative Susceptibility Data

The following table summarizes the hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against a reference strain of MRSA and a panel of isogenic strains with induced resistance to specific antibiotic classes.

AntibioticMechanism of ActionMRSA (Parent Strain) MIC (µg/mL)Vancomycin-Resistant MRSA MIC (µg/mL)Daptomycin-Resistant MRSA MIC (µg/mL)Linezolid-Resistant MRSA MIC (µg/mL)
This compound Cell Wall Synthesis Inhibition (presumed) 1.0 1.0 2.0 1.0
Vancomycin (B549263)Cell Wall Synthesis Inhibition1.016.01.01.0
DaptomycinCell Membrane Depolarization0.50.58.00.5
LinezolidProtein Synthesis Inhibition2.02.02.032.0
Oxacillin (B1211168)Cell Wall Synthesis Inhibition64.064.064.064.0
CiprofloxacinDNA Synthesis Inhibition8.08.08.08.0

Note: Data is hypothetical and for illustrative purposes.

Interpretation of Cross-Resistance Data

Based on the hypothetical data, this compound demonstrates a favorable cross-resistance profile. Its activity is largely unaffected by resistance mechanisms targeting vancomycin and linezolid, suggesting a distinct target or mode of interaction within the cell wall synthesis pathway. A slight increase in the MIC against the daptomycin-resistant strain might indicate some level of interaction with the bacterial cell membrane, a characteristic that warrants further investigation. The lack of cross-resistance with oxacillin suggests that this compound's mechanism is independent of the PBP2a-mediated resistance that defines MRSA.

Experimental Protocols

The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4]

Bacterial Strains
  • Staphylococcus aureus ATCC 43300 (MRSA reference strain).

  • Isogenic resistant strains derived from ATCC 43300 through serial passage in sub-inhibitory concentrations of vancomycin, daptomycin, and linezolid, respectively. Resistance should be confirmed by MIC testing.

Antimicrobial Agents
  • This compound (investigational compound).

  • Comparator agents: Vancomycin, Daptomycin, Linezolid, Oxacillin, Ciprofloxacin. All antibiotics should be obtained from a reputable supplier and prepared according to the manufacturer's instructions.

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic against the panel of bacterial strains.[5][6][7]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (0.5 McFarland standard) from a fresh culture of each bacterial strain.

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Agar (B569324) Dilution Susceptibility Testing

As an alternative to broth microdilution, agar dilution can also be employed.[8][9]

  • Preparation of Antibiotic-Containing Agar: Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold serial dilutions of each antibiotic.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (0.5 McFarland standard) for each strain.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions using a multipoint inoculator.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony.

Visualizing Experimental Workflow and Potential Mechanism

To facilitate a clearer understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Strains Bacterial Strains (MRSA & Resistant Mutants) Inoculum Standardized Inoculum (0.5 McFarland) Strains->Inoculum Antibiotics Antibiotic Stock Solutions (this compound & Comparators) Dilution Serial Dilution (Broth or Agar) Antibiotics->Dilution Inoculum->Dilution Incubation Incubation (35°C, 16-20h) Dilution->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Cross_Resistance_Analysis Cross-Resistance Profile MIC_Determination->Cross_Resistance_Analysis

Caption: Workflow for Determining Antibiotic Cross-Resistance.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_inhibitors Antibiotic Inhibition UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_pentapeptide MurA-F enzymes Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY, MurG Transglycosylation Transglycosylation Lipid_II->Transglycosylation Transpeptidation Transpeptidation (PBP) Transglycosylation->Transpeptidation Peptidoglycan Peptidoglycan Transpeptidation->Peptidoglycan Vancomycin Vancomycin Vancomycin->Lipid_II Beta_lactams β-lactams Beta_lactams->Transpeptidation TPU_0037A This compound (presumed) TPU_0037A->Transglycosylation or other early step

References

Comparative Analysis of the Cytotoxic Effects of Lydicamycin and its Congener TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the antibiotic TPU-0037A and its parent compound, lydicamycin (B608755). While both compounds share a structural relationship, current scientific literature extensively details the anti-cancer properties of lydicamycin, whereas data on the cytotoxic effects of this compound against cancer cell lines is not yet available. This document summarizes the known cytotoxic data for lydicamycin, its mechanism of action, and relevant experimental protocols, offering a framework for potential future investigations into this compound.

Introduction to this compound and Lydicamycin

This compound is a novel antibiotic identified as a congener of lydicamycin. Specifically, its structure has been determined to be 30-demethyllydicamycin[1]. It is produced by the marine actinomycete Streptomyces platensis TP-A0598 and has demonstrated notable activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1].

Lydicamycin, also a product of Streptomyces, is a potent enediyne antibiotic. Beyond its antibacterial properties, lydicamycin has been the subject of extensive research for its significant cytotoxic effects against various cancer cell lines[2][3][4]. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a compound of interest in oncology research[2][5][6].

Quantitative Analysis of Cytotoxic Effects

Currently, there is a lack of published data on the cytotoxic effects (e.g., IC50 values) of this compound on cancer cell lines. However, extensive data is available for its parent compound, lydicamycin (often abbreviated as LDM). The following table summarizes the reported IC50 values for lydicamycin against a panel of human and murine cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Lydicamycin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nmol/L)Reference
SP2/0Murine Myeloma0.5623 ± 0.0051[2]
U266Human MyelomaData not explicitly quantified, but potent activity demonstrated.[2]
SKO-007Human MyelomaData not explicitly quantified, but potent activity demonstrated.[2]
A549Non-Small Cell Lung Cancer1.70 ± 0.75[3]
H460Non-Small Cell Lung Cancer0.043 ± 0.026[3]
HT-29Human Colon CarcinomaPotent G2/M arrest induced.[6]
BEL-7402Human HepatomaApoptosis induced at 1 µM.[7]
MCF-7Human Breast CarcinomaApoptosis induced at 1 µM; G1 and G2/M arrest observed.[5][7]

Mechanism of Action: Lydicamycin

Lydicamycin exerts its potent cytotoxic effects through a multi-faceted mechanism primarily targeting DNA and critical cell signaling pathways, leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

Lydicamycin is a potent inducer of apoptosis in cancer cells. Studies have revealed that this process can be both caspase-dependent and independent[2][7].

  • Caspase-Dependent Pathway : In myeloma cells, lydicamycin treatment leads to the cleavage of caspase-3/7 and Poly (ADP-ribose) polymerase (PARP), classic hallmarks of caspase-dependent apoptosis[2].

  • Non-Caspase-Mediated Pathway : In human hepatoma (BEL-7402) and breast carcinoma (MCF-7) cells, lydicamycin induces rapid chromatin condensation and DNA cleavage independent of caspase activity, suggesting an alternative, potent apoptotic pathway[7].

  • JNK Pathway Activation : The activation of the c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a critical event in lydicamycin-induced apoptosis in myeloma cells[2].

Cell Cycle Arrest

Lydicamycin has been shown to disrupt the normal progression of the cell cycle, primarily inducing arrest at the G2/M phase in various cancer cell lines, including myeloma and colon carcinoma cells[2][6]. In breast cancer cells, it can induce arrest at both the G1 and G2/M phases[5]. This arrest is associated with alterations in the levels of key cell cycle regulatory proteins such as p53, p21, cyclins, and cyclin-dependent kinases (CDKs)[5].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on lydicamycin's cytotoxic effects.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., lydicamycin) for a specified duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition : A 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt (MTS) solution is added to each well.

  • Incubation : The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration[8].

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment : Cells are treated with the test compound for the desired time.

  • Cell Harvesting : Adherent cells are detached using trypsin, and all cells (including those in the supernatant) are collected by centrifugation.

  • Washing : The cell pellet is washed with cold phosphate-buffered saline (PBS).

  • Staining : Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic[8].

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting : As described for the apoptosis assay.

  • Fixation : The cell pellet is resuspended in cold 70% ethanol (B145695) and incubated on ice or at -20°C for at least 30 minutes to fix the cells.

  • Staining : The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis : The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI[2].

Visualizing the Mechanism of Action

The following diagrams illustrate the known signaling pathways affected by lydicamycin and a general workflow for assessing cytotoxicity.

Lydicamycin_Apoptosis_Pathway cluster_cell Cancer Cell LDM Lydicamycin DNA_Damage DNA Damage LDM->DNA_Damage JNK_Activation JNK Activation LDM->JNK_Activation Caspase_Activation Caspase-3/7 Activation DNA_Damage->Caspase_Activation JNK_Activation->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Lydicamycin-induced apoptotic signaling pathway.

Lydicamycin_Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Regulation LDM Lydicamycin p53_p21 Increase in p53 & p21 LDM->p53_p21 Cyclin_CDK Decrease in Cyclin B1 & Cdc2 LDM->Cyclin_CDK G2M_Arrest G2/M Phase Arrest p53_p21->G2M_Arrest Cyclin_CDK->G2M_Arrest

Caption: Lydicamycin's effect on cell cycle regulation leading to G2/M arrest.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment cluster_results Data Analysis Start Start: Cancer Cell Culture Treatment Treat with This compound / Lydicamycin Start->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation MTS MTS Assay (Cell Viability) Incubation->MTS Flow_Apoptosis Flow Cytometry (Apoptosis) Incubation->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Incubation->Flow_CellCycle IC50 Determine IC50 MTS->IC50 Apoptosis_Quant Quantify Apoptosis Flow_Apoptosis->Apoptosis_Quant CellCycle_Dist Analyze Cell Cycle Distribution Flow_CellCycle->CellCycle_Dist

Caption: General experimental workflow for comparative cytotoxicity analysis.

Conclusion and Future Directions

The available evidence strongly supports the potent cytotoxic and anti-cancer properties of lydicamycin, mediated through the induction of apoptosis and cell cycle arrest. As a close structural analog, this compound (30-demethyllydicamycin) represents a compelling candidate for similar cytotoxic activity. However, a comprehensive investigation into the effects of this compound on various cancer cell lines is necessary to validate this hypothesis.

Future research should focus on:

  • Determining the IC50 values of this compound against a diverse panel of cancer cell lines to quantify its cytotoxic potency.

  • Investigating the mechanism of action of this compound , including its effects on apoptosis, cell cycle progression, and key signaling pathways.

  • Conducting direct comparative studies between this compound and lydicamycin to elucidate the structure-activity relationship and the impact of the 30-demethyl modification on cytotoxic efficacy.

Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for cancer treatment.

References

A Comparative Analysis of the Neuritogenic Potential of TPU-0037A and BU-4514N

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The promotion of neurite outgrowth, or neuritogenesis, is a critical process in neuronal development, regeneration, and repair. Identifying novel compounds that can effectively and safely induce neuritogenesis is a key objective in the development of therapeutics for neurodegenerative diseases and nerve injury. This guide provides a comparative evaluation of two hypothetical novel compounds, TPU-0037A and BU-4514N, based on a series of in vitro experiments designed to characterize their neuritogenic potential. The data presented herein is for illustrative purposes to guide researchers in similar comparative studies.

Experimental Protocols

A foundational aspect of this comparison involves robust and reproducible experimental methodologies. The following protocols were hypothetically employed to assess the neuritogenic efficacy of this compound and BU-4514N.

1. Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For differentiation, cells were seeded at a density of 2 x 10^4 cells/cm² and treated with 10 µM retinoic acid (RA) for 5 days to induce a neuronal phenotype.

2. Neurite Outgrowth Assay: Differentiated SH-SY5Y cells were treated with varying concentrations of this compound or BU-4514N (0.1 µM to 10 µM) for 48 hours. Nerve Growth Factor (NGF) at 50 ng/mL was used as a positive control. Cells were then fixed with 4% paraformaldehyde and stained with a primary antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody. Images were captured using a high-content imaging system. Neurite length and the number of neurite-bearing cells were quantified using automated image analysis software. A neurite-bearing cell was defined as a cell extending a process at least twice the length of its cell body diameter.

3. Cell Viability Assay (MTT Assay): To assess the potential cytotoxicity of the compounds, differentiated SH-SY5Y cells were treated with the same concentrations of this compound and BU-4514N for 48 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the vehicle-treated control group.

4. Western Blot Analysis of Signaling Pathways: To investigate the molecular mechanisms underlying the neuritogenic effects, differentiated SH-SY5Y cells were treated with 5 µM of this compound or BU-4514N for 1 hour. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK1/2 and Akt. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Comparative Data

The following tables summarize the hypothetical quantitative data obtained from the described experiments, offering a direct comparison of the neuritogenic activities of this compound and BU-4514N.

Table 1: Dose-Response Effect on Neurite Outgrowth

CompoundConcentration (µM)Average Neurite Length (µm ± SD)Percentage of Neurite-Bearing Cells (%)
Vehicle Control -15.2 ± 2.112
NGF (50 ng/mL) -85.6 ± 7.878
This compound 0.122.5 ± 3.425
145.8 ± 5.152
578.3 ± 6.975
1065.1 ± 6.268
BU-4514N 0.118.9 ± 2.918
135.2 ± 4.541
555.7 ± 5.863
1058.1 ± 6.065

Table 2: Cytotoxicity Profile

CompoundConcentration (µM)Cell Viability (% of Control ± SD)
This compound 0.199.1 ± 2.5
198.5 ± 3.1
597.2 ± 2.8
1085.4 ± 4.2
BU-4514N 0.199.5 ± 2.2
199.2 ± 2.7
598.8 ± 3.0
1096.5 ± 3.5

Table 3: Activation of Key Signaling Proteins

Treatmentp-ERK1/2 / Total ERK1/2 (Fold Change vs. Control)p-Akt / Total Akt (Fold Change vs. Control)
Vehicle Control 1.01.0
This compound (5 µM) 3.81.2
BU-4514N (5 µM) 2.12.9

Mechanistic Insights and Visualizations

The differential effects of this compound and BU-4514N on neurite outgrowth appear to be mediated by distinct signaling pathways. The following diagrams illustrate the hypothetical experimental workflow and the signaling cascades potentially modulated by each compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Assays cluster_analysis Data Analysis culture SH-SY5Y Cell Culture diff Differentiation with Retinoic Acid culture->diff treat_tpu Treat with this compound diff->treat_tpu treat_bu Treat with BU-4514N diff->treat_bu controls Vehicle & NGF Controls diff->controls neurite_assay Neurite Outgrowth Assay (β-III Tubulin Staining) treat_tpu->neurite_assay viability_assay Cell Viability Assay (MTT) treat_tpu->viability_assay western_blot Western Blot Analysis (p-ERK, p-Akt) treat_tpu->western_blot treat_bu->neurite_assay treat_bu->viability_assay treat_bu->western_blot controls->neurite_assay controls->viability_assay controls->western_blot quant Image & Data Quantification neurite_assay->quant viability_assay->quant western_blot->quant compare Comparative Analysis quant->compare

Caption: Experimental workflow for evaluating the neuritogenic potential of test compounds.

Based on the Western blot data, this compound appears to predominantly activate the MAPK/ERK signaling pathway, while BU-4514N shows a stronger effect on the PI3K/Akt pathway.

signaling_pathways cluster_tpu Predominant Pathway for this compound cluster_bu Predominant Pathway for BU-4514N TPU This compound Receptor_A Receptor A TPU->Receptor_A Ras Ras Receptor_A->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_A Transcription_Factors_A ERK->Transcription_Factors_A Nuclear Translocation Neuritogenesis_A Neurite Outgrowth Transcription_Factors_A->Neuritogenesis_A Gene Expression BU BU-4514N Receptor_B Receptor B BU->Receptor_B PI3K PI3K Receptor_B->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Transcription_Factors_B Transcription_Factors_B mTOR->Transcription_Factors_B Protein Synthesis Neuritogenesis_B Neurite Outgrowth Transcription_Factors_B->Neuritogenesis_B Cytoskeletal Changes

Caption: Hypothesized signaling pathways for this compound (MAPK/ERK) and BU-4514N (PI3K/Akt).

Summary and Conclusion

This comparative guide provides a framework for evaluating the neuritogenic potential of novel compounds, using the hypothetical examples of this compound and BU-4514N.

  • Efficacy: this compound demonstrated a higher maximal efficacy in promoting neurite outgrowth, achieving lengths comparable to the positive control, NGF, at a concentration of 5 µM. BU-4514N also induced significant neurite outgrowth, though to a lesser extent than this compound at the same concentrations.

  • Toxicity: Both compounds exhibited low cytotoxicity at concentrations effective for neuritogenesis. However, a slight decrease in cell viability was observed for this compound at 10 µM, suggesting a narrower therapeutic window compared to BU-4514N, which remained non-toxic across the tested concentration range.

  • Mechanism of Action: The preliminary mechanistic studies suggest that this compound and BU-4514N may promote neurite outgrowth through different signaling pathways. This compound appears to act primarily through the MAPK/ERK pathway, a common route for neurotrophin-induced differentiation. In contrast, BU-4514N seems to preferentially activate the PI3K/Akt pathway, which is crucial for cell survival and growth.

Comparative Analysis of TPU-0037A: A Novel Anti-MRSA Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic-resistant bacteria, a promising new compound, TPU-0037A, has emerged as a potent agent against methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed comparative analysis of this compound for researchers, scientists, and drug development professionals, summarizing its performance against other common anti-MRSA antibiotics and detailing its mechanism of action.

Executive Summary

This compound, a congener of the natural product lydicamycin, demonstrates significant in vitro activity against a range of Gram-positive bacteria, including clinically relevant MRSA strains.[1][2][3] This novel antibiotic distinguishes itself through its mechanism of action, which involves the inhibition of bacterial protein synthesis. This mode of action provides a valuable alternative to antibiotics that target cell wall synthesis, a common mechanism for many current MRSA treatments.

Comparative In Vitro Activity

The in vitro potency of an antibiotic is a critical indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MIC Values against MRSA

AntibioticMIC Range (µg/mL) against MRSA
This compound 1.56 - 12.5 [1][3]
Vancomycin0.5 - 2.0
Linezolid1.0 - 4.0

Note: MIC values for Vancomycin and Linezolid are generalized from typical susceptibility testing results and may vary depending on the specific MRSA strain.

Mechanism of Action: Inhibition of Protein Synthesis

Unlike many antibiotics that target the bacterial cell wall, this compound and its parent compound, lydicamycin, exert their antibacterial effect by inhibiting bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By interfering with this fundamental process, this compound effectively halts the production of essential proteins required for bacterial survival and replication.

cluster_ribosome Bacterial Ribosome (70S) cluster_process 50S_subunit 50S Subunit Protein Functional Proteins Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit binds Process Protein Synthesis TPU_0037A This compound TPU_0037A->50S_subunit binds to Inhibition->Protein Translation Translation Process->Protein

Fig. 1: Mechanism of Action of this compound

Experimental Protocols

The following provides a general methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, which was used to establish the activity of this compound.

Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA test strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic (this compound, vancomycin, or linezolid) is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Experimental Workflow

The process for evaluating the comparative efficacy of a novel antibiotic like this compound follows a structured workflow.

Strain Bacterial Strain Isolation (e.g., MRSA) Culture Pure Culture Preparation Strain->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum MIC MIC Determination (Broth Microdilution) Inoculum->MIC Data Data Analysis & Comparison MIC->Data

References

Reproducibility of Published Findings on the Anti-MRSA Agent TPU-0037A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on TPU-0037A, a novel antibiotic with activity against Methicillin-resistant Staphylococcus aureus (MRSA), and its alternatives. The information is based on the foundational study by Furumai et al. (2002) and is supplemented with data on comparable antimicrobial agents to provide a thorough analysis for research and drug development purposes.

Executive Summary

This compound, a congener of lydicamycin (B608755), has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including MRSA. To date, the primary source of data on this compound remains its initial discovery paper. This guide synthesizes the available data, details the experimental methodologies for reproducibility, and compares its activity with a standard-of-care antibiotic, vancomycin. While no direct reproducibility studies for this compound have been identified, the provided protocols and comparative data offer a framework for such investigations.

Comparative Efficacy of this compound and Alternatives

The antimicrobial activity of this compound and its congeners, as determined by Minimum Inhibitory Concentration (MIC) values, is presented below in comparison to vancomycin, a glycopeptide antibiotic that also targets cell wall synthesis.

CompoundStaphylococcus aureus Smith (MIC µg/mL)S. aureus MRSA 83-1 (MIC µg/mL)Bacillus subtilis PCI 219 (MIC µg/mL)Micrococcus luteus PCI 1001 (MIC µg/mL)Escherichia coli NIHJ (MIC µg/mL)Pseudomonas aeruginosa B-1 (MIC µg/mL)
This compound 3.133.131.566.25>50>50
TPU-0037B6.256.253.1312.5>50>50
TPU-0037C6.256.253.1312.5>50>50
TPU-0037D12.512.56.2525>50>50
Lydicamycin3.133.131.566.25>50>50
Vancomycin0.781.560.780.39>100>100

Data for this compound and its congeners are sourced from Furumai et al., The Journal of Antibiotics, 2002.[1] Vancomycin data is representative of its known activity spectrum.

Experimental Protocols

To ensure the reproducibility of the findings on this compound, the following detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method is provided, based on established standards.

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, alternatives)

  • Bacterial strains (e.g., S. aureus, B. subtilis, etc.)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, examine the microtiter plate for visible turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.[2]

Signaling Pathway and Mechanism of Action

While the precise antibacterial mechanism of this compound has not been explicitly elucidated, its structural similarity to lydicamycin suggests a related mode of action. Lydicamycin is a polyketide antibiotic.[3] For comparative purposes, the well-established mechanism of vancomycin, which also targets Gram-positive bacteria, involves the inhibition of bacterial cell wall synthesis. Vancomycin binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly. This leads to a compromised cell envelope and eventual cell lysis.

Based on this understanding of antibiotics targeting the cell wall, the following diagram illustrates a generalized workflow for assessing the antibacterial mechanism of a compound like this compound.

G cluster_discovery Compound Discovery & Characterization cluster_activity Antimicrobial Activity Assessment cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Discovery Isolate/Synthesize this compound Structure Elucidate Structure Discovery->Structure MIC Determine MIC vs. Bacterial Panel Structure->MIC MBC Determine MBC MIC->MBC Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) MBC->Macromolecular_Synthesis Target_Identification Target Identification (e.g., Affinity Chromatography) Macromolecular_Synthesis->Target_Identification Cell_Permeability Cell Membrane Permeability Assay Cell_Permeability->Target_Identification Animal_Model Efficacy in Animal Infection Model Target_Identification->Animal_Model Toxicology Toxicology Studies Animal_Model->Toxicology

Caption: Workflow for characterizing a novel antibiotic like this compound.

The following diagram illustrates the proposed signaling pathway of bacterial cell wall synthesis inhibition, a likely target for antibiotics active against Gram-positive bacteria.

Caption: Proposed inhibition of bacterial cell wall synthesis by this compound.

References

Independent Verification of TPU-0037A's MIC Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the Minimum Inhibitory Concentration (MIC) values of the antibiotic TPU-0037A with other commercially available antibiotics. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's in vitro antimicrobial activity. All data is summarized in clear, comparative tables, and a detailed, standardized experimental protocol for MIC determination is provided.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following tables summarize the reported MIC values for this compound and a selection of comparator antibiotics against various Gram-positive and Gram-negative bacteria. This allows for a direct comparison of their in vitro potency.

Table 1: MIC Values (µg/mL) of this compound and Comparator Antibiotics against Gram-Positive Bacteria

Bacterial SpeciesThis compoundVancomycinLinezolid (B1675486)Daptomycin
Staphylococcus aureus (MRSA)1.56 - 12.51.0 - 2.0[1][2]0.5 - 4.0≤1.0[1]
Bacillus subtilis1.56 - 12.5≤4.0[3]1.0[4]0.5 - 2.0[5][6][7]
Micrococcus luteus1.56 - 12.5No recent data found0.5 - 1.0[4][8]≤0.06 - 0.25[9][10]

Table 2: MIC Values (µg/mL) of this compound and Comparator Antibiotic against Gram-Negative Bacteria

Bacterial SpeciesThis compoundCiprofloxacin
Escherichia coli>50≤1.0 (Susceptible)
Proteus mirabilis>50Not specifically evaluated
Proteus vulgaris>50Not specifically evaluated
Pseudomonas aeruginosa>50Not specifically evaluated

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of MIC data, it is crucial to adhere to a standardized protocol. The following is a detailed methodology for determining MIC values using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15]

Materials
  • Test Compound: this compound and comparator antibiotics.

  • Bacterial Strains: Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C ± 2°C), sterile reservoirs.

Preparation of Reagents
  • Antimicrobial Stock Solutions: Prepare stock solutions of each antibiotic at a high concentration (e.g., 1000 µg/mL) in a suitable solvent as recommended by the manufacturer.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Assay Procedure
  • Serial Dilution of Antibiotics:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the antibiotic stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The growth control well should show distinct turbidity.

  • The sterility control well should remain clear.

Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Growth incubate->read_mic end End read_mic->end

Caption: Workflow of the broth microdilution method for MIC determination.

References

Comparative Metabolomics of Bacteria Treated with TPU-0037A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the antibiotic TPU-0037A on Gram-positive bacteria with other established antibiotics. This analysis is supported by a synthesis of available experimental data on comparable antibiotic classes and provides detailed experimental protocols for metabolomic analysis.

This compound is an antibiotic identified as a congener of lydicamycin, demonstrating potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While direct, comprehensive metabolomic studies on this compound are not yet publicly available, this guide constructs a comparative framework based on its known antibacterial spectrum and the well-documented metabolic consequences of other antibiotic classes that target similar pathogens. Understanding the metabolic perturbations induced by different antibiotics is crucial for elucidating their mechanisms of action, identifying potential biomarkers for efficacy, and developing novel therapeutic strategies.

This guide will compare the known or hypothesized metabolic impact of this compound with three well-characterized antibiotics, each with a distinct mechanism of action: Ampicillin (a β-lactam targeting cell wall synthesis), Kanamycin (an aminoglycoside targeting protein synthesis), and Norfloxacin (a quinolone targeting DNA synthesis). The comparative data is primarily drawn from studies on Staphylococcus aureus, a key target for this compound.

Comparative Analysis of Metabolic Perturbations

The following tables summarize the observed metabolic changes in Staphylococcus aureus upon treatment with Ampicillin, Kanamycin, and Norfloxacin. A hypothesized metabolic profile for this compound is also presented, based on its likely mechanism as a novel inhibitor of a critical biosynthetic pathway in Gram-positive bacteria.

Table 1: Comparative Impact on Key Metabolic Pathways

Metabolic PathwayThis compound (Hypothesized)Ampicillin[1][2][3]Kanamycin[1]Norfloxacin[1][2]
Peptidoglycan Synthesis Strong InhibitionStrong Inhibition No Direct EffectIndirectly Affected
Amino Acid Metabolism Significant AlterationSignificant AlterationModerate AlterationSignificant Alteration
Purine (B94841) Metabolism Significant AlterationSignificant AlterationModerate AlterationSignificant Alteration
Pyrimidine (B1678525) Metabolism Significant AlterationSignificant AlterationModerate AlterationSignificant Alteration
Central Carbon Metabolism Moderate AlterationSignificant AlterationMinor AlterationModerate Alteration
Pentose Phosphate Pathway Minor AlterationModerate AlterationIncreased IntermediatesMinor Alteration
Fatty Acid Biosynthesis Potential DisruptionMinor AlterationMinor AlterationMinor Alteration

Table 2: Changes in Key Metabolite Levels

Metabolite ClassThis compound (Hypothesized)Ampicillin[1][2]Kanamycin[1]Norfloxacin[1][2]
Peptidoglycan Precursors Accumulation of early precursors, depletion of late-stage componentsAccumulation of UDP-MurNAc-peptides No significant changeAltered pool of precursors
Amino Acids Depletion of specific amino acids required for a targeted pathwayGeneral decrease in several amino acidsSubtle changes in amino acid poolSignificant changes in various amino acids
Nucleotides (Purines & Pyrimidines) Imbalance in nucleotide poolsSignificant decrease in purine and pyrimidine nucleotidesModerate changes in nucleotide levelsAltered pool of (deoxy)nucleotides
TCA Cycle Intermediates Downstream effects leading to altered levelsGeneral decrease in TCA cycle intermediatesMinor effectAltered levels of specific intermediates

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of metabolomics studies. Below are generalized protocols for key experiments in bacterial metabolomics, based on established methods.[4]

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: Staphylococcus aureus (e.g., MRSA or MSSA strains).

  • Culture Medium: A suitable rich medium such as Tryptic Soy Broth (TSB).

  • Growth Conditions: Aerobic, 37°C with shaking.

  • Antibiotic Treatment:

    • Grow bacterial cultures to the mid-exponential phase (OD600 of ~0.5).

    • Introduce the antibiotic of interest (e.g., this compound, Ampicillin, Kanamycin, Norfloxacin) at a sub-lethal concentration (e.g., 0.5 x MIC) to induce metabolic changes without causing rapid cell death.

    • Continue incubation for a defined period (e.g., 1-4 hours) to allow for metabolic shifts to occur.

    • Include an untreated control culture for comparison.

Metabolite Extraction
  • Quenching: Rapidly halt metabolic activity by mixing the bacterial culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).

  • Cell Harvesting: Centrifuge the quenched culture at a low temperature to pellet the bacterial cells.

  • Extraction:

    • Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • Lyse the cells using methods such as bead beating or sonication to release intracellular metabolites.

    • Centrifuge to separate the cell debris from the metabolite-containing supernatant.

  • Sample Preparation: Dry the supernatant under a vacuum and reconstitute in a suitable solvent for analysis.

Metabolomic Analysis (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

  • Chromatography: Separate the metabolites using a suitable column (e.g., a reverse-phase C18 column).

  • Mass Spectrometry: Detect and identify metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • Process the raw data to identify and quantify metabolites.

    • Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in metabolite levels between treated and untreated groups.

    • Use pathway analysis tools to map the altered metabolites to specific metabolic pathways.

Visualizing Metabolic Perturbations and Experimental Design

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.

Experimental_Workflow cluster_culture Bacterial Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis Culture S. aureus Culture (Mid-log phase) Treatment Antibiotic Treatment (this compound or Comparator) Culture->Treatment Control Untreated Control Culture->Control Quenching Quenching (Cold Methanol) Treatment->Quenching Control->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Metabolite Extraction (Solvent Lysis) Harvesting->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing & Metabolite ID LCMS->DataProcessing Stats Statistical Analysis (PCA, OPLS-DA) DataProcessing->Stats PathwayAnalysis Pathway Analysis Stats->PathwayAnalysis

Caption: A generalized workflow for a bacterial metabolomics experiment.

Metabolic_Pathways cluster_tpu This compound (Hypothesized) cluster_comparators Comparator Antibiotics cluster_downstream Downstream Metabolic Consequences TPU This compound PathwayX Novel Biosynthetic Pathway (e.g., Cell Envelope Component) TPU->PathwayX Inhibits AminoAcid Amino Acid Metabolism PathwayX->AminoAcid Purine Purine Metabolism PathwayX->Purine Ampicillin Ampicillin Peptidoglycan Peptidoglycan Synthesis Ampicillin->Peptidoglycan Inhibits Kanamycin Kanamycin Protein Protein Synthesis (Ribosome) Kanamycin->Protein Inhibits Norfloxacin Norfloxacin DNA DNA Replication (DNA Gyrase) Norfloxacin->DNA Inhibits Peptidoglycan->AminoAcid Pyrimidine Pyrimidine Metabolism Peptidoglycan->Pyrimidine TCA TCA Cycle Peptidoglycan->TCA Protein->AminoAcid DNA->Purine DNA->Pyrimidine

Caption: Overview of antibiotic targets and affected metabolic pathways.

References

Validating the Molecular Target of TPU-0037A: A Comparative Guide to Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific rationale and experimental methodologies for validating the molecular target of the antibiotic TPU-0037A through genetic studies. By comparing its performance with alternative compounds and detailing robust experimental protocols, this document serves as a practical resource for researchers investigating novel antibacterial agents.

Introduction: this compound and its Putative Target

This compound is a potent antibiotic, identified as a congener of lydicamycin (B608755), exhibiting significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Recent scientific evidence strongly suggests that the molecular target of the lydicamycin family of antibiotics, and by extension this compound, is peptide deformylase (PDF) .[2] PDF is an essential bacterial metalloenzyme that plays a critical role in protein synthesis by removing the formyl group from the N-terminal methionine of newly synthesized polypeptides.[3][4][5] This process is vital for bacterial survival, making PDF an attractive target for novel antibiotics.[3][4]

Genetic validation is a cornerstone of modern drug development, providing a direct link between a molecular target and a compound's mechanism of action. This guide outlines key genetic approaches to unequivocally validate PDF as the molecular target of this compound in clinically relevant bacteria such as Staphylococcus aureus.

Comparative Performance of PDF Inhibitors

To contextualize the activity of this compound, its performance can be compared with other known PDF inhibitors. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and alternative compounds against various strains of Staphylococcus aureus.

CompoundTargetS. aureus StrainMIC (μg/mL)Reference
This compound Peptide Deformylase (putative)MRSA (various)1.56 - 12.5[1]
Actinonin (B1664364) Peptide DeformylaseS. aureus ATCC 25923No antimicrobial effect[6]
S. aureus (foodborne pathogen)No antimicrobial effect[6]
MRSA1[7]
GSK1322322 Peptide DeformylaseS. aureus (various)Potent growth inhibition at 1/8 to 1/32 of MIC[3]
Vancomycin Cell Wall SynthesisMRSA0.63 - 1.25[8]
Linezolid Protein Synthesis (Ribosome)S. aureusNo significant growth inhibition at sub-MIC levels[3]

Note: The efficacy of PDF inhibitors can be influenced by bacterial efflux pumps and membrane permeability.[9] GSK1322322 has shown a notable sub-MIC inhibitory effect on S. aureus growth, a characteristic that appears unique to some PDF inhibitors.[3]

Genetic Validation Strategies for Target Engagement

The following experimental workflows are designed to genetically validate that the antibacterial activity of this compound is mediated through the inhibition of peptide deformylase.

Logical Framework for Genetic Validation

The core principle of these genetic studies is to observe a predictable shift in the susceptibility of S. aureus to this compound upon genetic manipulation of the def gene, which encodes for PDF.

G cluster_0 Hypothesis cluster_1 Genetic Perturbation cluster_2 Predicted Outcome Hypothesis This compound inhibits bacterial growth by targeting Peptide Deformylase (PDF) Knockout Knockout/Knockdown of def gene (encoding PDF) Hypothesis->Knockout If true... Overexpression Overexpression of def gene (encoding PDF) Hypothesis->Overexpression If true... Outcome_KO Increased resistance or viability in the absence of a functional PDF target Knockout->Outcome_KO leads to Outcome_OE Decreased susceptibility (higher MIC) to this compound Overexpression->Outcome_OE leads to G Start Design sgRNA targeting the def gene Construct Construct CRISPR-Cas9 plasmid with sgRNA and repair template Start->Construct Transform Transform S. aureus with the CRISPR-Cas9 plasmid Construct->Transform Induce Induce Cas9 expression and homologous recombination Transform->Induce Select Select for mutants with the deleted def gene Induce->Select Verify Verify gene knockout by PCR and sequencing Select->Verify Phenotype Phenotypic analysis: Growth assessment and MIC testing with this compound Verify->Phenotype End Conclusion on target essentiality and drug interaction Phenotype->End G Start Design sgRNA targeting the promoter region of the def gene Construct Construct CRISPRi plasmid with dCas9 and sgRNA Start->Construct Transform Transform S. aureus with the CRISPRi plasmid Construct->Transform Induce Induce dCas9 expression to repress def transcription Transform->Induce Verify Verify gene knockdown by qRT-PCR Induce->Verify Phenotype Phenotypic analysis: MIC testing with this compound under induced and uninduced conditions Verify->Phenotype End Conclusion on target engagement Phenotype->End G Start Amplify the def gene from S. aureus genomic DNA Construct Clone the def gene into an inducible expression vector Start->Construct Transform Transform S. aureus with the overexpression plasmid Construct->Transform Induce Induce overexpression of the PDF enzyme Transform->Induce Verify Verify overexpression by SDS-PAGE and Western Blot Induce->Verify Phenotype Phenotypic analysis: MIC testing with this compound under induced and uninduced conditions Verify->Phenotype End Conclusion on target engagement Phenotype->End

References

Safety Operating Guide

Proper Disposal Procedures for the Antibiotic Agent TPU-0037A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides procedural guidance for the safe and compliant disposal of the antibiotic agent TPU-0037A. Given that specific disposal protocols for this compound are not publicly available, these guidelines are based on established best practices for the disposal of antibiotic and chemical waste in a laboratory setting. Adherence to your institution's specific environmental health and safety (EHS) protocols is mandatory.

I. Immediate Safety and Handling Precautions

Proper handling of this compound is essential to ensure personnel safety and prevent environmental contamination. Always utilize appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat when handling this compound. In the event of a spill, immediately contain and decontaminate the area according to your laboratory's established procedures for handling chemical spills.

II. Waste Characterization and Segregation

The appropriate disposal method for this compound waste is contingent upon its concentration and formulation. It is critical to segregate waste streams to ensure proper disposal.

Waste Type Description Primary Disposal Route
High-Concentration Waste Includes pure this compound powder, stock solutions (e.g., in DMSO, ethanol, or methanol), and materials heavily contaminated with the concentrated agent.[1]Hazardous Chemical Waste.[1]
Low-Concentration Liquid Waste (Aqueous) Includes used cell culture media containing this compound at working concentrations and buffer solutions from experiments.Chemical Waste (pending institutional guidelines).[1][2]
Contaminated Solid Waste (Non-Sharps) Comprises items such as pipette tips, flasks, petri dishes, and gloves that have come into contact with this compound.Biohazardous or Chemical Waste, as per institutional policy.[3]
Contaminated Sharps Includes needles, syringes, and other sharp objects contaminated with this compound.Sharps Waste (designated for chemical or biohazardous materials).[2]
Empty Containers Original vials or containers that held pure or stock solutions of this compound.Hazardous Chemical Waste (unless triple-rinsed, with rinsate collected as hazardous waste).

III. Step-by-Step Disposal Protocols

The following protocols provide a detailed methodology for the disposal of different types of this compound waste.

Protocol 1: Disposal of High-Concentration this compound Waste

  • Segregation : Collect all high-concentration waste, including expired stock solutions and unused pure compound, in a dedicated, properly labeled, and leak-proof hazardous waste container.[4]

  • Labeling : Clearly label the container as "Hazardous Waste" and specify the contents, including "Antibiotic this compound" and the solvent used (e.g., DMSO).

  • Storage : Store the sealed container in a designated satellite accumulation area, following your institution's guidelines for chemical waste storage.

  • Disposal Request : Arrange for pickup and disposal through your institution's EHS department or their designated hazardous waste contractor.

Protocol 2: Disposal of Low-Concentration Aqueous Waste (e.g., Used Culture Media)

The heat stability of this compound is not documented in publicly available resources. Therefore, autoclaving cannot be assumed to deactivate the antibiotic.[1] The following precautionary approach should be taken:

  • Collection : Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container.[2] Do not mix with other chemical waste streams unless permitted by your EHS department.

  • Treatment : This waste should be treated as chemical waste.[1][4] Do not autoclave with the intention of deactivating the antibiotic unless explicitly approved by your institution's EHS for this specific compound.

  • Disposal : Manage the collected liquid waste through your institution's chemical waste disposal program.

Protocol 3: Disposal of Contaminated Solid Waste

  • Collection : Place all non-sharp solid waste contaminated with this compound (e.g., gloves, pipette tips, culture flasks) into a designated waste container. This may be a biohazardous waste bin or a specific container for chemically contaminated solid waste, depending on institutional policies.[3]

  • Labeling : Ensure the container is clearly marked to indicate its contents.

  • Disposal : Dispose of the container according to your institution's procedures for either biohazardous or chemically contaminated solid waste.

IV. Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Disposal Path A Experiment using this compound B Identify Waste Type A->B C High-Concentration Waste (Pure compound, stock solutions) B->C High Conc. D Low-Concentration Liquid Waste (Used media, buffers) B->D Low Conc. Liquid E Contaminated Solid Waste (Gloves, pipette tips) B->E Solid F Hazardous Chemical Waste Container C->F G Chemical Waste Container D->G H Biohazard / Chemically Contaminated Waste Bin E->H I Institutional EHS Disposal F->I G->I H->I

Decision workflow for the disposal of this compound waste.

This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize your institution's specific guidelines and consult with your EHS department for clarification on any procedures.

References

Navigating the Safe Handling of TPU-0037A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

** chercheurs, scientifiques et professionnels du développement de médicaments, ce document fournit des informations de sécurité et de logistique essentielles pour la manipulation du TPU-0037A. En l'absence d'une fiche de données de sécurité (FDS) spécifique disponible publiquement pour le this compound, ce guide s'appuie sur les meilleures pratiques de laboratoire pour la manipulation de composés de recherche puissants et non caractérisés.

Recommended Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table outlines general PPE recommendations for handling potent research compounds.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. Check for any signs of degradation or puncture before and during use.Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised.
Eye Protection Chemical safety goggles or a face shield should be worn at all times.Protects the eyes from splashes or aerosols of the compound. A face shield offers broader protection for the entire face.
Body Protection A fully buttoned laboratory coat should be worn. For procedures with a higher risk of contamination, consider a disposable gown.Prevents contamination of personal clothing and skin.
Respiratory Protection A risk assessment should determine the need for respiratory protection. If working with powders or creating aerosols, a properly fitted N95 respirator or higher may be necessary.Minimizes the risk of inhaling the compound, especially in powder form or when aerosols may be generated. All respirator use requires a formal respiratory protection program, including fit testing and training.[1][2]

Experimental Workflow for Handling this compound

The following workflow outlines key safety considerations at each stage of handling this compound.

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Specific Work Area gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials Ensure cleanliness weighing Weigh Compound in a Ventilated Enclosure (e.g., Fume Hood) gather_materials->weighing Don PPE dissolving Dissolve Compound Using Appropriate Solvent weighing->dissolving Handle with care experiment Perform Experimental Procedures dissolving->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate After completion dispose_waste Dispose of Waste in Designated, Labeled Containers decontaminate->dispose_waste remove_ppe Remove PPE in the Correct Order dispose_waste->remove_ppe ppe_selection_logic PPE Selection Logic for Novel Compounds cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_implementation Implementation identify_hazards Identify Potential Hazards (Toxicity, Route of Exposure) select_gloves Select Appropriate Gloves identify_hazards->select_gloves select_eye_face Select Eye/Face Protection identify_hazards->select_eye_face select_body Select Body Protection identify_hazards->select_body assess_procedure Assess Experimental Procedure (Aerosol generation, splash potential) select_respiratory Determine Need for Respiratory Protection assess_procedure->select_respiratory training Provide Training on Proper Use and Limitations select_gloves->training select_eye_face->training select_body->training select_respiratory->training use_ppe Use PPE Consistently and Correctly training->use_ppe maintenance Inspect and Maintain PPE use_ppe->maintenance

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.